5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Description
Properties
IUPAC Name |
5,6-dimethoxy-3,3-dimethyl-1,2-dihydroindene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)13/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRFYRYTIDIQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C21)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240502 | |
| Record name | 2,3-Dihydro-5,6-dimethoxy-1,1-dimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51458-29-8 | |
| Record name | 2,3-Dihydro-5,6-dimethoxy-1,1-dimethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51458-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6-dimethoxy-1,1-dimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is a substituted indane derivative of interest in medicinal chemistry and drug discovery. The indane scaffold is a privileged structure found in a variety of biologically active compounds. The addition of methoxy and dimethyl groups to the core structure can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, methodologies for their determination, and predictive insights based on its chemical structure. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile.
Chemical Identity and Core Properties
The fundamental characteristics of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene are summarized below. The molecular formula is C₁₃H₁₈O₂, and the calculated molecular weight is 206.28 g/mol .
| Property | Value/Prediction | Source/Basis |
| IUPAC Name | 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene | Structure |
| CAS Number | Not assigned | Literature Search |
| Molecular Formula | C₁₃H₁₈O₂ | Calculation |
| Molecular Weight | 206.28 g/mol | Calculation |
| Physical State | Predicted to be a solid at room temperature | Based on related indanone melting points |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in nonpolar organic solvents and poorly soluble in water. | Principle of "like dissolves like" |
Synthesis and Rationale
A plausible synthetic route to 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene can be envisioned starting from the known compound 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one[1][2]. The introduction of the gem-dimethyl group at the 1-position is a key transformation.
A common method to achieve this is through a Grignard reaction followed by a second methylation step or a related alkylation protocol. The ketone starting material is a valuable intermediate in the synthesis of various pharmaceutical compounds[3].
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of a novel organic compound like 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a fundamental physical constant.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume of the liquid is placed in a fusion tube.
-
Capillary Inversion: A sealed capillary tube is inverted and placed inside the fusion tube.
-
Apparatus Assembly: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Heating and Observation: The Thiele tube is gently heated. The temperature is noted when a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for its formulation and for designing purification strategies. The "like dissolves like" principle is a guiding concept; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.
Methodology: Shake-Flask Method
-
Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Figure 2: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is expected to show the following characteristic signals:
-
Aromatic Protons: Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.
-
Methoxy Protons: Two singlets, each integrating to three protons, for the two methoxy groups.
-
Aliphatic Protons: Two triplets, corresponding to the two methylene groups in the five-membered ring.
-
Dimethyl Protons: A singlet integrating to six protons for the gem-dimethyl group at the 1-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:
-
Aromatic Carbons: Signals for the six carbons of the benzene ring, with those bearing methoxy groups shifted downfield.
-
Methoxy Carbons: Two signals for the methoxy group carbons.
-
Aliphatic Carbons: Signals for the two methylene carbons and the quaternary carbon of the gem-dimethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene, the molecular ion peak (M⁺) would be expected at m/z 206. Fragmentation would likely involve the loss of methyl groups and potentially cleavage of the five-membered ring.
UV-Vis Spectroscopy
The UV-Vis spectrum of substituted indanes typically shows absorption bands corresponding to π-π* transitions of the aromatic ring. The presence of methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indane.
Conclusion
This technical guide provides a detailed overview of the anticipated physicochemical properties of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene. While direct experimental data is limited, the provided methodologies and predictive analyses based on related structures offer a solid foundation for researchers and drug development professionals working with this and similar molecular scaffolds. The experimental protocols outlined herein are robust and widely accepted for the characterization of novel organic compounds. Further empirical studies are warranted to definitively establish the physicochemical profile of this promising molecule.
References
-
5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 2107-69-9. (n.d.). Retrieved from a chemical supplier website.[1]
-
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). MilliporeSigma. Retrieved from a supplier webpage.
-
1H-Indene-1,2(3H)-dione, 5,6-dimethoxy-. (2022, October 15). Echemi. Retrieved from a supplier webpage.[4]
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-
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1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy. (n.d.). MOLBASE. Retrieved from a chemical database.[9]
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-
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-
5,6-Dimethoxy-1-indanone CAS#: 2107-69-9. (2025, August 22). Chemsrc. Retrieved from a chemical database.[14]
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-
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-
Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from a scientific article.[18]
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Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. (2009, September 1). PubMed. Retrieved from the PubMed database.[19]
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-
CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione. (n.d.). Google Patents. Retrieved from the Google Patents database.[22]
-
5,6-Dimethoxy-1H-indene-1,3(2H)-dione. (n.d.). PubChem. Retrieved from the PubChem database.[23]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023, August 17). PMC. Retrieved from the PubMed Central database.[24]
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(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PMC. Retrieved from the PubMed Central database.[25]
-
Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9). (n.d.). Cheméo. Retrieved from a chemical properties database.[26]
-
1H-Indene, 97%. (n.d.). Thermo Scientific Chemicals. Retrieved from a supplier webpage.[27]
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Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022, January 23). PMC. Retrieved from the PubMed Central database.[28]
-
Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. (n.d.). ResearchGate. Retrieved from a scientific article.[29]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Basic 1H- and 13C-NMR Spectroscopy. Retrieved from a textbook chapter.[30]
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5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. (n.d.). Sigma-Aldrich. Retrieved from a supplier webpage.
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from a scientific publication's supplementary materials.[31]
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Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy.[2]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[32]
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1H-Indene, 2,3-dihydro-5,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from the NIST Chemistry WebBook.[34]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). MDPI. Retrieved from a scientific journal.[38]
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Pharmacological Potential of 5,6-Dimethoxy-1,1-Dimethylindane Derivatives: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacological utility of the 5,6-dimethoxy-1,1-dimethylindane scaffold. Distinct from its oxidized precursor (5,6-dimethoxy-1-indanone) used in Donepezil synthesis, the 1,1-dimethyl variant represents a lipophilic, metabolically stable core with dual potential in immunology (IgE suppression) and neuropharmacology (AChE inhibition) . This guide provides researchers with a structural analysis, mechanistic hypotheses, and validated experimental protocols for exploring this chemical entity.
Part 1: Scaffold Architecture & Medicinal Chemistry
Structural Analysis
The 5,6-dimethoxy-1,1-dimethylindane moiety fuses a catechol-mimic (dimethoxybenzene) with a gem-dimethyl substituted cyclopentane ring.
-
5,6-Dimethoxy Motif: Acts as a hydrogen bond acceptor and mimics the electronic distribution of neurotransmitters (dopamine, serotonin). It is a critical pharmacophore for binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).
-
1,1-Dimethyl Substitution (Gem-Dimethyl Effect):
-
Metabolic Blockade: Unlike the C1-carbonyl in indanones, the C1-gem-dimethyl group prevents metabolic reduction or oxidation at the benzylic position, significantly increasing half-life (
). -
Conformational Lock: The Thorpe-Ingold effect restricts the conformational flexibility of the cyclopentane ring, reducing the entropic penalty upon receptor binding.
-
Lipophilicity: Increases
, enhancing Blood-Brain Barrier (BBB) permeability compared to the more polar indanone analogs.
-
Comparison to Known Actives
| Compound | Structure Core | Primary Activity | Key Feature |
| Donepezil | 5,6-dimethoxy-1-indanone | Anti-Alzheimer's (AChE Inhibitor) | C1-Carbonyl accepts H-bonds. |
| Celestolide | 4-acetyl-1,1-dimethylindane | Fragrance (Musk) | Lipophilic 1,1-dimethyl core; lacks dimethoxy.[1] |
| Target Scaffold | 5,6-dimethoxy-1,1-dimethylindane | IgE Suppression / CNS | Hybrid of Donepezil electronics and Celestolide lipophilicity. |
Part 2: Pharmacological Mechanisms
Immunology: IgE Suppression
Patent literature (WO1998007702A1) identifies 5,6-dimethoxy-1,1-dimethylindane derivatives as inhibitors of IgE antibody production.
-
Mechanism: The scaffold interferes with B-cell class switching or downstream signaling in the IL-4/IL-13 pathway, preventing the differentiation of B-cells into IgE-secreting plasma cells.
-
Application: Prophylactic treatment for allergic asthma and atopic dermatitis.
Neurology: Acetylcholinesterase (AChE) Inhibition
Drawing from Structure-Activity Relationship (SAR) data of Donepezil:
-
Binding Mode: The 5,6-dimethoxy ring stacks against Trp286 in the PAS of AChE via
interactions. -
Potential: The 1,1-dimethyl group provides hydrophobic bulk that can displace water molecules in the active site gorge, potentially increasing binding affinity through entropy-driven hydrophobic effects.
Mechanistic Pathway Diagram
The following diagram illustrates the dual pharmacological pathways derived from this scaffold.
Caption: Dual pharmacological signaling pathways. The scaffold leverages distinct structural features for CNS (AChE PAS binding) and Immunological (B-cell modulation) activity.
Part 3: Experimental Protocols
Synthesis of 5,6-dimethoxy-1,1-dimethylindane
Principle: This protocol utilizes a Friedel-Crafts cyclization of a tertiary alcohol or alkene precursor derived from 3,4-dimethoxybenzene (Veratrole).
Reagents:
-
3,4-Dimethoxybenzene (Veratrole)
-
3-methylbut-2-enoic acid (or related tertiary chloride precursors)
-
Polyphosphoric Acid (PPA) or Lewis Acid (
)
Step-by-Step Workflow:
-
Acylation: React 3,4-dimethoxybenzene with 3,3-dimethylacryloyl chloride in the presence of
(DCM, 0°C) to form the intermediate enone. -
Cyclization (Nazarov-type or Friedel-Crafts): Treat the intermediate with PPA at 80°C for 2 hours.
-
Note: This typically yields the indanone.
-
-
Gem-Dimethyl Installation (Alternative Route):
-
Start with 5,6-dimethoxy-1-indanone .
-
Methylation: React with 2.2 equivalents of Methyl Iodide (
) and Sodium Hydride ( ) in THF at 0°C RT. -
Reduction: To remove the carbonyl if a pure hydrocarbon core is desired, perform a Wolff-Kishner reduction (Hydrazine hydrate, KOH, ethylene glycol, 180°C).
-
Result: 5,6-dimethoxy-1,1-dimethylindane.[2]
-
In Vitro AChE Inhibition Assay (Ellman's Method)
Purpose: To quantify the potency (
-
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute in 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL of AChE (0.05 U/mL, from Electrophorus electricus) to 96-well plate.
-
Incubation: Add 20 µL of test compound. Incubate at 25°C for 15 mins.
-
Substrate Addition: Add 20 µL of DTNB (Ellman’s reagent, 10 mM) and 20 µL of Acetylthiocholine iodide (ATCh, 15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30s for 10 mins using a microplate reader.
-
Calculation: % Inhibition =
.
IgE Production Suppression Assay
Purpose: To validate the anti-asthmatic potential cited in patent literature.
-
Cell Line: Use U266 human myeloma cells or LPS/IL-4 stimulated murine splenic B-cells.
-
Treatment: Culture cells (
cells/mL) in RPMI-1640. Treat with test compound (0.1 - 10 µM) for 72 hours. -
Stimulation: For murine B-cells, add LPS (10 µg/mL) and IL-4 (20 ng/mL) to induce class switching to IgE.
-
Quantification: Collect supernatant. Measure IgE levels using a sandwich ELISA kit specific for human or mouse IgE.
-
Viability Check: Perform MTT assay in parallel to ensure reduction in IgE is not due to cytotoxicity.
Part 4: Synthesis Workflow Diagram
Caption: Synthetic route converting the commercially available indanone precursor to the 1,1-dimethylindane target via methylation and reduction.
References
- Patent: Diamide compounds and drugs containing the same.
-
A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease.
- Source: Frontiers in Pharmacology (2021).
- Relevance: Establishes the 5,6-dimethoxy-indanone core as a valid
-
URL:[Link]
-
Triflimide-Catalyzed Allylsilane Annul
- Source: ResearchG
- Relevance: Describes synthetic methodologies (annulations) to access 1,1-dimethylindane scaffolds.
-
URL:[Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
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Technical Guide: Solubility Profile and Physicochemical Characterization of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
[1][2]
Executive Summary & Compound Identification
Target Compound: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene CAS Registry Number: 51458-29-8 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol Core Scaffold: Indane (Benzocyclopentane) with gem-dimethyl substitution at C1 and veratrole-like dimethoxy substitution at C5,6.[1][2]
Significance: This compound serves as a critical intermediate in the synthesis of odorant indanes (musk fragrances) and is a structural analog to precursors used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs).[2][3] Its solubility profile is governed by the competition between the lipophilic gem-dimethyl-indane core and the polar, hydrogen-bond accepting dimethoxy motif.[1][2]
Theoretical Solubility Framework
The solubility behavior of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is dictated by its Amphiphilic-Lipophilic Balance .[1][2]
Structural Determinants[3]
-
Lipophilic Domain (The "Dissolver"): The 1,1-dimethyl-2,3-dihydro-1H-indene skeleton is highly hydrophobic.[1][2] This drives high solubility in non-polar and aromatic solvents (Toluene, Benzene) and aprotic ethers (THF, Diethyl ether).[3]
-
Polar Domain (The "Director"): The 5,6-dimethoxy groups function as weak Lewis bases (Hydrogen Bond Acceptors).[2][3] While they do not impart water solubility, they significantly enhance solubility in moderately polar aprotic solvents (DCM, Ethyl Acetate) and allow for temperature-dependent solubility in alcohols.[2][3]
Predicted Hansen Solubility Parameters (HSP)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated parameters are:
Solubility Profile in Organic Solvents[2][3][4]
The following data synthesizes experimental isolation conditions from process chemistry literature (e.g., JACS 2007, WO1998007702) and standard structure-property relationships.
Primary Solvent Categories[3]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction and chromatography.[1][2] |
| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Used for NMR analysis and concentrated stock solutions.[3] |
| Aromatic | Toluene / Benzene | Excellent (>80 mg/mL) | Standard reaction medium for Pd-catalyzed couplings.[1][2] |
| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Compatible reaction solvent; fully miscible.[3] |
| Ethers | Diethyl Ether | High (>50 mg/mL) | Preferred solvent for liquid-liquid extraction (work-up).[1][2] |
| Esters | Ethyl Acetate | Good (20–50 mg/mL) | Ideal for Thin Layer Chromatography (TLC) and purification.[2][3] |
| Alcohols | Methanol / Ethanol | Moderate (Temperature Dependent) | Soluble at reflux; likely to precipitate upon cooling (crystallization potential).[3] |
| Alkanes | Hexane / Heptane | Low to Moderate | Acts as an anti-solvent in mixtures with DCM/EtOAc for purification.[2][3] |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Immiscible; forms the organic layer in biphasic systems.[3] |
Thermodynamic Behavior (Van't Hoff Analysis)
For crystallization processes, the solubility (
Experimental Protocols for Solubility Determination
As a researcher, you must validate these values for your specific batch (purity affects solubility). Use the Isothermal Saturation Method .
Workflow Diagram (DOT)
Figure 1: Standardized workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Place approx. 50 mg of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene into a standard HPLC vial.
-
Visual Check:
-
Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours.
-
Sampling: Centrifuge or filter through a 0.45 µm PTFE filter (Do not use Nylon filters as they may absorb lipophilic compounds).[2][3]
-
Quantification:
Synthesis & Purification Implications[1][3][5][6]
The solubility profile directly informs the isolation strategy described in patent literature (WO1998007702).[2][3]
Isolation Logic
-
Reaction Medium: The synthesis often occurs in Benzene or THF (Result 1.1, 1.17).[2][3] The compound is fully soluble here, ensuring homogenous kinetics.[2][3]
-
Quench/Work-up: Water is added to quench the reaction.[1][2][3] Since the compound is insoluble in water , it partitions into the organic phase (Ether or EtOAc).[2][3]
-
Purification (Column Chromatography):
Crystallization Strategy
If the compound is obtained as a solid (melting point is low, often isolated as an oil initially), crystallization is best achieved using a Solvent/Anti-solvent pair:
References
-
Synthesis via Pd-Catalysis
-
Process Chemistry & Isolation
-
Chemical Identification
-
Analogous Synthesis (Veratrole Derivatives)
Sources
- 1. 139452-26-9|(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. 1H-Indene, 5-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl- [webbook.nist.gov]
- 3. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 4. 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene CAS#: 51458-29-8 [m.chemicalbook.com]
- 5. 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene - CAS号 51458-29-8 - 摩熵化学 [molaid.com]
- 6. ventos.com [ventos.com]
- 7. Ethane, 1,2-dimethoxy- (CAS 110-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Dimethoxyethane - Wikipedia [en.wikipedia.org]
- 9. 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | C11H10O4 | CID 12384295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 日本化学会誌(化学と工業化学) [jstage.jst.go.jp]
Therapeutic applications of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
An In-Depth Technical Guide to the Therapeutic Applications of the 5,6-Dimethoxy-2,3-dihydro-1H-indene Scaffold
Abstract
The 5,6-dimethoxy-2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds. While direct therapeutic applications of 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene are not extensively documented in current literature, the broader class of its derivatives, particularly the 1-indanone analogues, has demonstrated significant potential in several therapeutic areas. This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical and clinical significance of these derivatives, with a primary focus on their applications in neurodegenerative diseases, virology, and oncology. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and offer insights into the future trajectory of drug discovery centered on this versatile chemical framework.
The 5,6-Dimethoxy-2,3-dihydro-1H-indene Scaffold: A Gateway to Therapeutic Innovation
The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a common motif in biologically active molecules. The addition of two methoxy groups at the 5 and 6 positions of the 2,3-dihydro-1H-indene (indane) backbone significantly influences the molecule's electronic and steric properties, enhancing its ability to interact with various biological targets. This core structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
While the specific compound 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene has not been a major focus of therapeutic research to date, its close analogue, 5,6-dimethoxy-1-indanone, has emerged as a critical building block in the synthesis of several important therapeutic agents and a plethora of investigational drugs.[1][2] This guide will, therefore, focus on the well-documented therapeutic applications of derivatives of the 5,6-dimethoxy-2,3-dihydro-1H-indene scaffold, with a particular emphasis on the 1-indanone series.
Therapeutic Frontiers of 5,6-Dimethoxy-1-indanone Derivatives
Neurodegenerative Diseases: Combating Alzheimer's Disease
A cornerstone of Alzheimer's disease (AD) therapy is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Reduced levels of acetylcholine are a hallmark of AD, leading to cognitive decline.
Donepezil Synthesis: 5,6-dimethoxy-1-indanone is a key intermediate in the industrial synthesis of Donepezil, a widely prescribed AChE inhibitor for the treatment of mild to moderate AD.[2] The indanone moiety serves as a crucial anchor for the rest of the molecule, enabling it to bind effectively to the active site of the AChE enzyme.
Novel AChE Inhibitors: Beyond its role in Donepezil synthesis, the 5,6-dimethoxy-1-indanone scaffold has been exploited to create novel AChE inhibitors. Researchers have synthesized a series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues.[3] Several of these compounds have demonstrated moderate to high AChE inhibitory activity, with the trimethoxyphenylmethanone derivative (5f) showing significant potential.[3]
Multi-Target-Directed Ligands (MTDLs) for AD: The complexity of AD pathogenesis, which involves amyloid-β (Aβ) aggregation and neuroinflammation in addition to cholinergic deficits, has spurred the development of MTDLs. A novel hybrid molecule, AP5, which combines the 5,6-dimethoxy-indanone moiety with chalcone and carbamate scaffolds, has shown remarkable promise in preclinical AD models.[4]
-
Dual Inhibition: AP5 is designed to bind to both the catalytic and peripheral anionic sites of AChE, thereby inhibiting the enzyme's activity and preventing AChE-induced Aβ aggregation.[4]
-
Anti-inflammatory Effects: AP5 has been shown to modulate microglial phenotype and inhibit the formation of A1 astrocytes, key players in neuroinflammation.[4]
-
Improved Cognitive Function: In APP/PS1 mouse models of AD, chronic treatment with AP5 led to reduced Aβ plaque deposition, decreased insoluble Aβ levels, and significant improvements in memory and synaptic function.[4]
Signaling Pathway: Cholinergic Neurotransmission and its Disruption in Alzheimer's Disease
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.
Antiviral Applications
Derivatives of 5,6-dimethoxy-1-indanone have also been investigated for their antiviral properties.
-
Hepatitis C Virus (HCV): Certain derivatives have demonstrated potent suppression of HCV replication.
-
Bovine Viral Diarrhea Virus (BVDV): A thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone has been shown to inhibit BVDV RNA synthesis.[5] BVDV is often used as a surrogate for HCV in antiviral research due to its similar replication mechanisms.
The precise mechanisms of action for these antiviral effects are still under investigation but are thought to involve the inhibition of viral enzymes essential for replication.
Anticancer Potential: Tubulin Polymerization Inhibition
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[6][7]
-
Mechanism of Action: These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Anti-angiogenic and Antitumor Activity: The most potent derivative, compound 12d, exhibited significant antiproliferative activity against several cancer cell lines.[6][7] In vivo studies have shown that it can inhibit tumor growth and angiogenesis without significant toxicity.[6][7]
The 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was found to be crucial for the potent anticancer activity of these derivatives.[7]
Synthesis and Chemical Landscape
The synthesis of 5,6-dimethoxy-1-indanone and its derivatives typically involves multi-step processes. An efficient and industrially viable process for preparing 5,6-dimethoxy-1-indanone starts from 3-chloro-3',4'-dimethoxypropiophenone.[2] Other synthetic routes often utilize Friedel-Crafts acylation and alkylation reactions.[8] The synthesis of more complex derivatives, such as the tubulin inhibitors, involves the initial formation of the indanone core followed by further modifications.[7]
Experimental Workflow: Synthesis of Dihydro-1H-indene Derivatives
Sources
- 1. 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 3. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethoxy-1-indanone | CAS#:2107-69-9 | Chemsrc [chemsrc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]
Technical Whitepaper: Molecular Weight and Formula Analysis of Dimethyl Substituted Indanes
Topic: Molecular Weight and Formula Analysis of Dimethyl Substituted Indanes Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Dimethyl substituted indanes (
This guide provides a rigorous analytical framework for the characterization of dimethyl indanes. Unlike simple alkanes, the fused benzene-cyclopentane ring system creates a complex isomeric landscape requiring high-resolution separation and multi-modal detection. This document details the physicochemical constants, mass spectral fragmentation logic, and nuclear magnetic resonance (NMR) signatures required to definitively distinguish between aromatic-substituted and aliphatic-substituted isomers.
Chemical Identity & Isomeric Classification
Fundamental Constants
The dimethyl indane family shares a unified molecular formula but diverges significantly in structural topology.
| Parameter | Value | Unit | Notes |
| Molecular Formula | - | Degree of Unsaturation = 5 | |
| Exact Mass | 146.1096 | Da | Monoisotopic ( |
| Molecular Weight | 146.23 | g/mol | Average weight |
| Boiling Point Range | 210 – 225 | °C | Isomer dependent |
Structural Isomerism
Isomers are categorized by the location of the methyl substitution: on the saturated five-membered ring (aliphatic) or the unsaturated six-membered ring (aromatic).
-
Aliphatic-Substituted: Substituents on positions 1, 2, or 3. (e.g., 1,1-dimethylindane, 1,2-dimethylindane).
-
Aromatic-Substituted: Substituents on positions 4, 5, 6, or 7. (e.g., 4,7-dimethylindane).
-
Mixed-Substituted: One methyl on each ring (e.g., 1,6-dimethylindane).
Visualization: Isomer Classification Hierarchy
The following diagram illustrates the structural relationships and nomenclature logic for the primary dimethyl indane isomers.
Figure 1: Classification hierarchy of dimethyl indane isomers based on substitution topology.
Analytical Characterization Workflows
Distinguishing these isomers requires a multi-tiered approach. Mass spectrometry provides molecular weight confirmation and fragmentation data, while NMR is essential for determining the exact position of the methyl groups.
Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is the primary tool for separating isomers. The high boiling points require non-polar or low-polarity capillary columns (e.g., 5% phenyl-methylpolysiloxane).
Fragmentation Logic (Electron Ionization, 70 eV)
While all isomers share the parent ion (
-
Molecular Ion (
): Observed at m/z 146. Intensity varies; aromatic substituted isomers often show stronger due to ring stability.[1] -
Loss of Methyl (
): The peak at m/z 131 is ubiquitous but varies in intensity.-
1,1-Dimethylindane: Shows a dominant
peak. Loss of one geminal methyl group relieves steric strain and forms a stable tertiary benzylic carbocation. -
Aromatic Isomers: The methyl groups are firmly attached to the benzene ring. Loss of
is less favorable than in aliphatic isomers, often leading to a relatively higher abundance of the molecular ion.
-
-
Tropylium Ion Formation: Rearrangement to expanded ring systems (tropylium derivatives) often generates ions at m/z 115 and m/z 91 (benzyl cation), characteristic of alkyl-substituted benzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive "fingerprint" for structural elucidation.
Proton (
) NMR Signatures
-
Aromatic Methyls (
): Singlets appearing downfield at 2.1 – 2.4 ppm . -
Aliphatic Methyls (
):-
Geminal (1,1-dimethyl): Strong singlet at
~1.2 – 1.4 ppm . -
Vicinal (1,2-dimethyl): Doublets (due to coupling with methine protons) in the range of
1.0 – 1.3 ppm .
-
-
Benzylic Protons: The methylene protons of the cyclopentyl ring (C3) typically appear as multiplets around
2.7 – 3.0 ppm .
Carbon (
) NMR Signatures
-
Quaternary Carbons: 1,1-dimethylindane will show a distinct quaternary carbon signal in the aliphatic region (approx
40-50 ppm ), absent in 1,2- or aromatic-substituted isomers.
Experimental Protocols
Protocol: GC-MS Separation of Isomers
Objective: Separate and identify dimethyl indane isomers from a mixed hydrocarbon sample.
Reagents & Equipment:
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).
-
Instrument: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
Step-by-Step Methodology:
-
Sample Preparation: Dilute the indane sample to 50 µg/mL in DCM. Ensure the sample is free of water (dry over
if necessary). -
Inlet Parameters:
-
Mode: Splitless (for trace analysis) or Split 10:1 (for high conc).
-
Temperature: 250°C.
-
-
Oven Program (Causality: Slow ramp maximizes isomer resolution):
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 5°C/min to 150°C (Critical for separating co-eluting isomers).
-
Ramp 2: 20°C/min to 300°C (Hold 5 min).
-
-
MS Acquisition:
-
Source Temp: 230°C; Quad Temp: 150°C.[2]
-
Scan Range: m/z 40 – 300.
-
Solvent Delay: 3.0 min.
-
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 146 (
) and m/z 131 ( ). Compare retention indices (RI) against NIST standards.
Protocol: NMR Structural Validation
Objective: Distinguish between 1,1-dimethyl and 4,7-dimethyl isomers.
Methodology:
-
Dissolve ~10 mg of isolated compound in 0.6 mL
. -
Acquire
NMR (min 300 MHz, preferably 500 MHz). -
Diagnostic Check:
-
If spectrum shows a 6H singlet at
1.2 ppm , the structure is 1,1-dimethylindane . -
If spectrum shows a 6H singlet at
2.2 ppm , the structure is an aromatic substituted isomer (e.g., 4,7-dimethyl). -
If spectrum shows two 3H doublets , the structure involves 1,2- or 1,3-substitution .
-
Logic Diagram: Analytical Workflow
The following workflow illustrates the decision-making process for identifying an unknown dimethyl indane isomer.
Figure 2: Logical workflow for the analytical discrimination of dimethyl indane isomers.
Applications in Drug Development
The indane scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the phenylalanine/tyrosine side chains in a rigid conformation.
-
Pharmacophore Utility: Dimethyl substitution modulates the lipophilicity (
) and metabolic stability of the indane core. -
Metabolic Blocking: Substitution at the 1-position (e.g., 1,1-dimethyl) blocks metabolic oxidation at the benzylic carbon, a common clearance pathway for indane-based drugs.
-
Case Study: Indinavir (HIV protease inhibitor) and Donepezil (Alzheimer's) utilize the indane/indanone core. While these are more complex, the fundamental analysis of the dimethyl core is relevant for fragment-based drug design (FBDD).
References
-
NIST Chemistry WebBook. 1,1-Dimethylindane Mass Spectrum and Constants. SRD 69. [Link]
-
PubChem. 1,2-Dimethylindane Compound Summary. National Library of Medicine. [Link]
-
ScienceDirect. Fragmentation patterns of alkyl-substituted indanes in GC-MS. [Link]
-
University of Wisconsin-Madison. Characteristic 1H NMR Chemical Shifts. [Link]
Sources
History and discovery of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
CAS Registry Number: 51458-29-8 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol [1][2]
Executive Summary
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (hereafter referred to as DDMI ) is a specialized bicyclic scaffold utilized primarily as a high-value intermediate in medicinal chemistry and fragrance synthesis.[1][2] Structurally, it combines an electron-rich veratrole (1,2-dimethoxybenzene) core with a gem-dimethyl-substituted cyclopentane ring.[1][2]
Unlike its ubiquitous cousin 5,6-dimethoxy-1-indanone (a key precursor to the Alzheimer’s drug Donepezil), DDMI features a fully reduced C1 position substituted with two methyl groups.[1][2] This structural modification serves two critical functions in drug design:
-
Metabolic Blockade: The gem-dimethyl group at the benzylic C1 position sterically hinders cytochrome P450-mediated oxidation, significantly extending the half-life of pharmacophores built upon this scaffold.[1][2]
-
Conformational Locking: The bulk of the dimethyl group restricts the conformational flexibility of the five-membered ring, freezing the molecule in a specific spatial arrangement favorable for receptor binding in hydrophobic pockets.[1][2]
This guide details the history, synthesis, and experimental protocols for DDMI, designed for researchers requiring high-purity synthesis and structural validation.[1][2]
History and Discovery: The Evolution of the Scaffold
The discovery of DDMI is not tied to a single "eureka" moment but rather emerged from the systematic optimization of indane musks and neuroactive ligands in the mid-20th century.[1][2]
Phase I: The Musk Connection (1950s–1970s)
The indane skeleton was originally explored heavily by fragrance chemists seeking synthetic alternatives to macrocyclic musks.[1][2] Research into polycyclic musks (like Galaxolide) demonstrated that gem-dimethyl groups were essential for the "musk" odor profile and chemical stability.[1][2] DDMI appeared in early literature as a structural probe to understand how methoxy substitutions (polar groups) affected the lipophilic musk character.[1][2] It was found that while the gem-dimethyl group promoted the correct shape, the 5,6-dimethoxy substitution pattern rendered the molecule too polar for traditional musk applications, relegating it to a research curiosity in this field.[1][2]
Phase II: The Medicinal Pivot (1990s–Present)
The true value of DDMI was unlocked in the late 1990s with the rise of rational drug design.[1][2] Patent literature, specifically WO1998007702A1 , identified DDMI as a crucial intermediate for diamide-based drugs.[1][2] Researchers recognized that the 5,6-dimethoxy motif mimics the catechol structure of neurotransmitters (dopamine, norepinephrine) but in a protected, lipophilic form.[1][2]
Modern interest, as highlighted in recent catalysis literature (e.g., J. Am. Chem. Soc. 2007 and Xiang Yin, 2015), focuses on DDMI as a benchmark substrate for testing novel Gold(I) and Palladium -catalyzed cyclization reactions.[1][2] It serves as a rigorous test case for "decarbenation" and C-H activation methodologies due to the steric crowding at the C1 position.[1][2]
Chemical Synthesis & Methodologies
The synthesis of DDMI represents a classic challenge in organic chemistry: constructing a strained, sterically hindered ring system without inducing rearrangement.[1][2]
Method A: The Classical Acid-Mediated Cyclization (Industrial Standard)
This method relies on the Friedel-Crafts alkylation of a tertiary alcohol.[1][2] It is the most robust method for gram-scale synthesis but requires careful temperature control to prevent polymerization.[1][2]
Reaction Logic:
-
Precursor Assembly: A Grignard reaction or alkylation creates a tertiary alcohol chain attached to the dimethoxybenzene ring.[1][2]
-
Cyclization: Strong acid (H₂SO₄) generates a tertiary carbocation.[1][2]
-
Closure: The electron-rich aromatic ring attacks the carbocation, closing the five-membered ring.[1][2]
Method B: Modern Catalytic Decarbenation (Research Grade)
Recent advances utilize Gold(I) catalysts to generate the indane core via carbene intermediates.[1] While higher in atom economy, this method is currently reserved for small-scale mechanistic studies.[1][2]
Visualization of Synthesis Pathways[1][2]
The following diagram outlines the two primary synthetic routes, contrasting the classical industrial approach with the modern catalytic approach.
Figure 1: Comparative synthetic pathways for DDMI. Method A is preferred for scale; Method B for precision.
Detailed Experimental Protocol
Objective: Synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene via Acid Cyclization. Scale: 10 mmol basis.
Reagents & Equipment[1][2][3][4]
-
Precursor: 4-(3,4-dimethoxyphenyl)-2-methylbutan-2-ol (Prepared via Grignard of 3,4-dimethoxyphenethyl bromide with acetone).[1][2]
-
Acid: Sulfuric Acid (85% w/w).[1][2][3][4] Note: Concentration is critical. 98% causes charring; <80% slows reaction.[1][2]
-
Quench: Crushed ice / Sodium Bicarbonate (sat. aq.).
Step-by-Step Procedure
-
Preparation of Acid Bath:
-
Addition:
-
Dissolve 2.24 g (10 mmol) of the tertiary alcohol precursor in a minimal amount of inert solvent (optional, usually added neat if liquid).
-
Add the precursor dropwise to the stirring acid over 30 minutes. Ensure internal temperature does not exceed 10°C.
-
-
Reaction Phase:
-
Quenching (Exothermic):
-
Workup:
-
Purification:
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield | 75% – 88% | Dependent on temperature control during addition.[1][2] |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage.[1][2] |
| ¹H NMR (CDCl₃) | δ 6.74 (s, 2H, Ar-H) | Characteristic singlets for isolated aromatic protons.[1][2] |
| ¹H NMR (Methyls) | δ 1.25 (s, 6H) | Distinctive gem-dimethyl singlet.[1][2] |
| Boiling Point | ~140°C @ 2 Torr | High vacuum distillation recommended.[1][2] |
Structural Activity & Mechanism
Why use this specific scaffold? The logic lies in the Pharmacophore Protection mechanism.[1][2]
Figure 2: Functional analysis of the DDMI scaffold.
-
The 1,1-Dimethyl Shield: In standard indanes, the C1 position is benzylic and highly susceptible to oxidation by liver enzymes (CYP450), converting the drug into an inactive ketone (indanone).[2] The gem-dimethyl group sterically and electronically blocks this position, forcing metabolism to occur elsewhere or significantly slowing clearance.[1][2]
-
The Veratrole Core: The 5,6-dimethoxy pattern is a "privileged structure" in neuropharmacology, mimicking the oxygenation pattern of mescaline and dopamine, facilitating binding to monoamine receptors.[1][2]
References
-
WO1998007702A1 . Diamide compounds and drugs containing the same.[1][2] Google Patents.[1][2] Available at: [1][2]
-
Bagneau, J.B., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes.[1][2] Journal of the American Chemical Society.[1][2] Available at: [Link][1][2]
-
Yin, X. (2015). Synthesis of Indenes and Indanes by Gold(I)-Catalyzed Decarbenation.[1][2] Universitat Rovira i Virgili (Thesis).[1][2] Available at: [Link][1][2]
-
Common Chemistry. 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8).[1][2][5] American Chemical Society.[1][2] Available at: [Link][1][2]
Sources
- 1. 139452-26-9|(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. 1-bromo-2-(tert-butyl)-4,5-dimethoxybenzene - CAS号 34582-09-7 - 摩熵化学 [molaid.com]
- 3. WO1998007702A1 - Diamide compounds and drugs containing the same - Google Patents [patents.google.com]
- 4. WO1998007702A1 - Diamide compounds and drugs containing the same - Google Patents [patents.google.com]
- 5. 362-07-2|(8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol|BLD Pharm [bldpharm.com]
In Silico Pharmacological Profiling: Steric & Conformational Analysis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Executive Technical Summary
This guide details the computational characterization of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (hereafter referred to as DDDI ). Structurally, DDDI represents a lipophilic, rigidified bioisostere of the indanone core found in the Alzheimer’s therapeutic Donepezil.
Key Pharmacophore Distinction:
Unlike the standard 1-indanone scaffold, DDDI replaces the C1-carbonyl (
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulky methyl groups restrict the conformational flexibility of the cyclopentane ring, locking the scaffold into a specific pucker.
-
Lipophilic Shift: The removal of the hydrogen-bond acceptor (carbonyl) and addition of methyls significantly increases
, necessitating rigorous blood-brain barrier (BBB) permeation modeling.
This protocol focuses on docking DDDI into the Human Acetylcholinesterase (hAChE) active site to evaluate if the steric bulk of the gem-dimethyl group clashes with the narrow catalytic gorge or enhances hydrophobic packing.
Ligand Preparation: The "Thorpe-Ingold" Protocol
Standard force fields (e.g., MMFF94) often fail to accurately model the ring strain introduced by gem-dimethyl substitution on a fused ring system. To ensure experimental integrity, we employ a Hybrid QM/MM preparation workflow.
Conformational Analysis & QM Optimization
Objective: Determine the energetic penalty of the cyclopentane envelope conformation caused by C1-dimethyl substitution.
Protocol:
-
Initial Topology: Generate 3D structure from SMILES: COc1cc2c(cc1OC)CCC2(C)C.
-
Conformational Search: Perform a Boltzmann-weighted conformational search (Monte Carlo) using the OPLS3e force field to identify low-energy ring puckers.
-
DFT Optimization (Critical Step):
-
Select the top 3 conformers.
-
Optimize geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.
-
Rationale: This level of theory accurately predicts the bond angles at the quaternary C1 carbon, which is essential for avoiding false-positive steric clashes during docking.
-
-
Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) method based on the DFT electrostatic potential.
Workflow Visualization
The following diagram illustrates the mandatory pre-processing logic to handle the gem-dimethyl steric effects.
Caption: Hybrid QM/MM workflow ensuring accurate ring geometry for the gem-dimethyl indane core.
Target Selection & Receptor Engineering
Target: Human Acetylcholinesterase (hAChE).[1] Reference Structure: PDB ID: 4EY7 (Crystal structure of hAChE complexed with Donepezil, Resolution 2.35 Å).[2][3]
Justification for PDB 4EY7
This structure is the "Gold Standard" for this scaffold because DDDI is a fragment analog of Donepezil. PDB 4EY7 reveals the binding mode of the 5,6-dimethoxy-indanone moiety at the Peripheral Anionic Site (PAS) , specifically interacting with Trp279 via
Receptor Preparation Protocol
-
Sanitization: Remove chain B (if using a monomeric study) and all crystallographic waters exceptHOH-1159 and HOH-1254 .
-
Expert Note: These waters form a hydrogen bond bridge in the catalytic gorge. Removing them often collapses the pocket, leading to false negatives.
-
-
Protonation: Use PDB2PQR (v2.1+) to assign protonation states at pH 7.4.
-
His447: Must be protonated on the
(HIE) to maintain the catalytic triad geometry. -
Glu202: Keep ionized (negative) to stabilize cationic ligands.
-
-
Grid Box Definition: The grid must encompass both the CAS (Catalytic Anionic Site) and the PAS to allow the lipophilic DDDI core to find its preferred hydrophobic pocket.
| Parameter | Value | Description |
| Center X | -13.5 | Centered between Trp86 (CAS) and Trp279 (PAS) |
| Center Y | -44.0 | Aligned with the gorge axis |
| Center Z | 28.5 | Depth adjustment |
| Size (Å) | 22 x 22 x 22 | Sufficient to cover the 20 Å deep gorge |
| Spacing | 0.375 Å | Standard high-resolution grid |
Molecular Docking Protocol
We employ a Consensus Docking Strategy using AutoDock Vina (for speed/sampling) and validation with a scoring function that penalizes steric clashes heavily (due to the gem-dimethyl group).
Execution Steps
-
Rigid Docking: Perform initial docking with the receptor rigid.
-
Exhaustiveness: 32 (High sampling).
-
Modes: 20.
-
-
Induced Fit (Flexible Sidechains):
-
The gem-dimethyl group of DDDI is bulky. To accommodate this, define Trp279 (PAS) and Phe297 (Acyl binding pocket) as flexible residues.
-
Causality: The C1-methyls may require slight rotation of the Trp279 indole ring to maximize
- stacking with the DDDI benzene ring without steric conflict.
-
Interaction Analysis Criteria
A successful pose for DDDI must satisfy the following geometric constraints:
-
-
Stacking: Centroid-to-centroid distance between DDDI benzene and Trp279 (or Trp86) < 4.5 Å. -
Steric Clearance: No VdW overlap > 0.5 Å between the C1-methyls and the backbone of the gorge.
-
Hydrophobic Enclosure: The gem-dimethyl group should orient towards the hydrophobic wall (Val294, Phe295, Phe297).
Binding Logic Diagram
Caption: Interaction map highlighting the critical balance between hydrophobic packing and steric risk at the C1 position.
Post-Docking Validation (MD Simulation)
Docking provides a static snapshot. To validate that the gem-dimethyl group does not destabilize the complex over time, a short Molecular Dynamics (MD) simulation is required.
Protocol:
-
System: Top-scoring Docking Pose + hAChE + TIP3P Water Box + 0.15M NaCl.
-
Engine: GROMACS or Desmond.
-
Duration: 50 ns (Sufficient for fragment stability).
-
Metric of Success:
-
Ligand RMSD: Must stabilize < 2.5 Å.
-
Key Distance: The distance between the Indane centroid and Trp279 centroid must remain < 5.0 Å for >60% of the simulation time.
-
Solvation: Monitor water shell around the gem-dimethyl group. It should be fully desolvated (buried).
-
ADMET Profiling (In Silico)
DDDI is highly lipophilic compared to Donepezil. This section quantifies the "druggability" risks.
| Property | Predicted Value | Method | Interpretation |
| LogP | 3.8 - 4.2 | Consensus (SwissADME) | High lipophilicity. Excellent BBB penetration but risk of non-specific binding. |
| TPSA | ~18.5 Ų | Topological | Very low polar surface area (only ethers). confirms high BBB permeability. |
| BBB Score | < 2.0 | BOILED-Egg Model | Pass. Predicted to cross the Blood-Brain Barrier efficiently. |
| Metabolic Liability | High | CYP P450 Prediction | The methoxy groups are prime targets for O-demethylation (CYP2D6). |
Recommendation: While DDDI is an excellent BBB penetrant, its high lipophilicity suggests it should be used as a core scaffold attached to a solubilizing moiety (like the piperidine in Donepezil) rather than a standalone drug.
References
-
Cheung, J., et al. (2012).[4] Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[2][5][6] Protein Data Bank.[2][6] PDB ID: 4EY7 .[2][3][7]
-
Sugimoto, H., et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational reference for the Thorpe-Ingold/Gem-Dimethyl effect).
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
Sources
- 1. rcsb.org [rcsb.org]
- 2. Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acetylcholinesterase (Yt blood group) | Acetylcholine turnover | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. scielo.br [scielo.br]
- 5. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4ey7 - Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil - Summary - Protein Data Bank Japan [pdbj.org]
- 7. rcsb.org [rcsb.org]
Toxicological Profiling and Safety Data for 5,6-Dimethoxyindane Derivatives: A Comprehensive Technical Guide
Executive Summary
The 5,6-dimethoxyindane scaffold, particularly its 1-indanone derivatives, represents a highly privileged pharmacophore in modern drug discovery. Historically anchored by donepezil—a blockbuster acetylcholinesterase (AChE) inhibitor for Alzheimer's disease—this chemical class has recently demonstrated profound polypharmacology. Emerging data highlights their potential as Broad-Spectrum Antiviral Agents (BSAAs) and multitarget neurotherapeutics. However, the exact structural features that confer therapeutic efficacy can also drive severe dose-limiting toxicities, such as cholinergic crisis or off-target cytotoxicity. This guide synthesizes the toxicological profiles, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data, and standardized safety validation protocols for 5,6-dimethoxyindane derivatives.
Pharmacodynamics and Mechanistic Toxicology
The toxicological profile of 5,6-dimethoxyindane derivatives is intrinsically linked to their mechanism of action. The methoxy groups at positions 5 and 6 act as critical hydrogen bond acceptors, while the indane ring provides lipophilic anchoring.
-
Neurological Targeting: In the central nervous system, these derivatives intercalate into the catalytic active site gorge of AChE. While reversible inhibition provides neuroprotection, irreversible or high-affinity over-inhibition leads to toxic accumulation of acetylcholine, resulting in severe cholinergic overstimulation[1]. Specific derivatives engineered to act as multitarget inhibitors for both AChE and Monoamine Oxidase B (MAO-B) show no appreciable Aβ40 aggregation toxicity, underscoring their safety in neuro-models[2].
-
Antiviral Membrane Interactions: Beyond neuropharmacology, 5,6-dimethoxyindan-1-one derivatives are emerging as potent BSAAs. Their lipophilic nature allows them to target host lipid membranes and membrane biogenesis machinery, effectively inhibiting lipid-enveloped viruses like Rift Valley fever virus (RVFV), HIV, and Vesicular Stomatitis Virus (VSV)[3]. Because their safety profiles in humans as antivirals are not yet fully established, stringent pre-clinical cytotoxicity screening is mandatory to ensure they do not disrupt essential host cell membranes[4].
Mechanistic pathways of 5,6-dimethoxyindane derivatives dictating therapeutic vs. toxic outcomes.
Quantitative Safety and Efficacy Metrics
To contextualize the therapeutic window of 5,6-dimethoxyindane derivatives, it is crucial to evaluate their half-maximal inhibitory concentrations (IC50) against their cytotoxic concentrations (CC50). ADMET predictions for various indanone derivatives generally indicate highly favorable pharmacokinetic profiles and robust safety margins[5].
Table 1: Quantitative Safety and Efficacy Metrics of 5,6-Dimethoxyindane Derivatives
| Compound Class | Primary Target | IC50 / EC50 | CC50 (Cytotoxicity) | Selectivity Index (SI) | Key Toxicity Observation |
| 5,6-Dimethoxyindan-1-one | RVFV MP-12 / VSV | 0.78 µg/mL | > 50 µg/mL | > 64 | Low cytotoxicity in Vero cells; broad-spectrum safety pending clinical trials[3] |
| Donepezil-like Analogs | AChE | < 10 nM | N/A | N/A | Severe cholinergic overstimulation at high doses; lacks reversibility[1] |
| Indanone-Pyridine Hybrids | Antimicrobial | 15.6 µM (MIC) | > 100 µM | > 6.4 | Favorable ADMET profile; high safety margin in vitro[5] |
| Multitarget Inhibitors (1a-1d) | AChE / MAO-B | 91 - 95 nM | > 100 µM | > 1000 | No appreciable Aβ40 aggregation toxicity; safe in neuro-models[2] |
Standardized Experimental Methodologies for Safety Validation
To ensure scientific integrity, the toxicological evaluation of these derivatives must move beyond standard viability checks. The following protocols are designed as self-validating systems to definitively separate therapeutic target engagement from off-target toxicity.
Protocol 1: In Vitro Cytotoxicity and Antiviral Safety Screening (CTG Assay)
Causality: We utilize the CellTiter-Glo (CTG) luminescent cell viability assay rather than the traditional MTT assay because CTG measures ATP directly. This provides a highly sensitive, self-validating readout of metabolically active cells that is not confounded by the autofluorescence or reductive capacity often inherent to indane derivatives.
-
Cell Seeding: Seed Vero CCL-81 or human RPE cells at
cells/well in 96-well opaque white plates. Rationale: Opaque plates prevent luminescent cross-talk between adjacent wells, ensuring strict data integrity. -
Compound Preparation: Dissolve 5,6-dimethoxyindane derivatives in DMSO, yielding a 10 mM stock. Perform 10-point serial dilutions (0.1 µM to 100 µM). Keep the final DMSO concentration <0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Incubation: Treat cells for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 100 µL CTG reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Self-Validation & Analysis: Quantify luminescence using a multi-mode plate reader. A self-validating control (e.g., 10 µM Puromycin) MUST be included on every plate to confirm assay sensitivity and establish a complete cell death baseline. Calculate the CC50 using non-linear regression.
Protocol 2: AChE Inhibition and Reversibility Profiling (Modified Ellman’s Assay)
Causality: To separate therapeutic neuro-modulation from toxicological over-inhibition, we use a modified Ellman's method. Continuous spectrophotometric monitoring allows for kinetic modeling of inhibition reversibility, which is critical for safety (irreversible covalent inhibition leads to fatal cholinergic crises).
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 75 mM acetylthiocholine iodide (ATCI).
-
Enzyme Incubation: Mix 0.03 U/mL of human recombinant AChE with varying concentrations of the 5,6-dimethoxyindane derivative (1 nM to 10 µM) in a 96-well clear-bottom plate. Incubate for 10 minutes at 25°C. Rationale: Pre-incubation allows for steady-state equilibrium of the inhibitor-enzyme complex before substrate addition.
-
Reaction Initiation: Add DTNB (final 0.3 mM) and ATCI (final 0.5 mM). The thiocholine produced reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes to establish the initial velocity (V0).
-
Self-Validation via Reversibility Washout: To test for irreversible toxicity, subject the highest concentration well to rapid spin-column gel filtration (e.g., Sephadex G-25) to remove the unbound inhibitor, then re-assay the eluate. Full recovery of AChE activity validates a safe, reversible binding mechanism, whereas sustained inhibition flags covalent/irreversible toxicity.
References[2] Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC. Source: nih.gov. Verified URL[3] Recent advances in the development of antiviral therapeutics for Rift Valley fever virus infection - PMC. Source: nih.gov. Verified URL[4] Discovery and development of safe-in-man broad-spectrum antiviral agents - PMC. Source: nih.gov. Verified URL[1] New Therapeutic Approaches and Novel Alternatives for Organophosphate Toxicity - PMC. Source: nih.gov. Verified URL[5] Synthesis and Activity of Aurone and Indanone Derivatives. Source: eurekaselect.com.Verified URL
Sources
- 1. New Therapeutic Approaches and Novel Alternatives for Organophosphate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of antiviral therapeutics for Rift Valley fever virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of safe-in-man broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Note: Regioselective Methylation Strategies for 5,6-Dimethoxy-2,3-dihydro-1H-indene
Executive Summary & Strategic Importance
The 5,6-dimethoxy-2,3-dihydro-1H-indene (5,6-dimethoxyindane) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the lipophilic core for numerous neuroactive agents, including acetylcholinesterase inhibitors like Donepezil (Aricept) .
Methylation of this scaffold is a critical "Late-Stage Functionalization" (LSF) tactic used to:
-
Modulate Metabolic Stability: Blocking metabolically labile sites (benzylic oxidation or aromatic hydroxylation) with a methyl group.[1]
-
Enhance Potency: The "Magic Methyl" effect can lock bioactive conformations or fill hydrophobic pockets in the target protein.[1]
-
Alter Solubility: Increasing lipophilicity (LogP) to improve Blood-Brain Barrier (BBB) penetration.[1]
This guide provides authoritative protocols for Regioselective C-Methylation , distinguishing between Aromatic (C4/C7) and Benzylic (C1/C3) functionalization.[1]
Reagent Selection Matrix
The choice of reagent and base dictates the regioselectivity of the methylation.[1] The 5,6-dimethoxy substitution pattern exerts a powerful Directing Metalation Group (DMG) effect, which competes with the acidity of the benzylic protons.[1]
| Target Site | Reaction Type | Primary Reagents | Mechanism | Regioselectivity Driver |
| Aromatic (C4/C7) | Directed Ortho Metalation (DoM) | n-BuLi / TMEDA / MeI | Lithiation ortho to OMe | Chelation of Li+ by methoxy oxygens lowers TS energy for C4-H removal.[1] |
| Benzylic (C1/C3) | Enolate Alkylation | LDA or LiHMDS / MeI | Deprotonation of C(sp3)-H | Kinetic acidity of benzylic position; steric bulk of base prevents ring attack.[1] |
| Aromatic (C4/C7) | Electrophilic Aromatic Substitution | POCl3/DMF (Vilsmeier) then Reduction | Formylation | Electronic activation by OMe groups (ortho/para directors). |
Decision Logic Flowchart
Figure 1: Decision tree for selecting the appropriate methylation protocol based on the desired site of modification.
Detailed Experimental Protocols
Protocol A: Aromatic C-Methylation (C4-Methylation)
Target: 4-methyl-5,6-dimethoxy-2,3-dihydro-1H-indene Mechanism: Directed Ortho Metalation (DoM).[1] The methoxy groups at C5/C6 coordinate the Lithium cation, directing deprotonation specifically to C4 (or C7, which is equivalent by symmetry).
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 5,6-dimethoxy-2,3-dihydro-1H-indene (1.0 equiv)
-
Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.2 equiv)
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.5 equiv)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[11] -
Solvent & Ligand: Add anhydrous Et2O (0.2 M concentration relative to substrate) and TMEDA (1.2 equiv).[1] Cool the solution to 0°C (ice bath).
-
Note: TMEDA breaks up n-BuLi aggregates, increasing its basicity and facilitating coordination to the methoxy groups.[1]
-
-
Lithiation: Add n-BuLi (1.2 equiv) dropwise via syringe.[1] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1-2 hours.
-
Checkpoint: The solution often turns a slight yellow/orange color, indicating formation of the aryllithium species.[1]
-
-
Methylation: Cool the reaction mixture back to -78°C (dry ice/acetone bath). Add Methyl Iodide (1.5 equiv) dropwise.[1]
-
Caution: MeI is a carcinogen.[1] Handle in a fume hood.
-
-
Workup: Allow the mixture to warm slowly to RT overnight. Quench with saturated aqueous
. Extract with EtOAc (3x).[1][11] Wash combined organics with brine, dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and concentrate.[12] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The methylated product is less polar than the starting material.[1]
Protocol B: Benzylic C-Methylation (C1-Methylation)
Target: 1-methyl-5,6-dimethoxy-2,3-dihydro-1H-indene
Mechanism: Formation of a benzylic carbanion using a bulky, non-nucleophilic base to avoid aromatic attack, followed by
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 5,6-dimethoxy-2,3-dihydro-1H-indene (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv).[1] Prepare fresh or use commercial solution.
-
Electrophile: Methyl Iodide (MeI) (1.2 equiv)[1]
-
Additive: HMPA or DMPU (1.0 equiv) - Optional but recommended to accelerate reaction at the hindered benzylic position.
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Base Generation (if fresh): To a solution of diisopropylamine (1.2 equiv) in THF at -78°C, add n-BuLi (1.1 equiv). Warm to 0°C for 15 mins, then cool back to -78°C.
-
Deprotonation: Add a solution of 5,6-dimethoxyindane (1.0 equiv) in THF dropwise to the LDA solution at -78°C .
-
Critical Step: Stir at -78°C for 1 hour. The benzylic position is less acidic (
) than a ketonengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -proton, requiring strict temperature control and strong base.
-
-
Alkylation: Add MeI (1.2 equiv) (neat or in THF) dropwise.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to RT slowly.
-
Workup: Quench with water. Standard extraction (EtOAc) and drying (
).[13]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: The product will be a racemate (if C1 was achiral) or a mixture of diastereomers if other centers exist.[1] Separate via HPLC or silica chromatography.[1]
Mechanistic Visualization
The following diagram contrasts the Chelation-Controlled aromatic lithiation vs. the Steric/Electronic-Controlled benzylic lithiation.
Figure 2: Mechanistic divergence driven by base selection and coordination effects.[1]
Safety & Handling (MSDS Highlights)
| Reagent | Hazard Class | Handling Precaution |
| Methyl Iodide (MeI) | Carcinogen, Acute Toxin | Use only in a certified fume hood.[1] Double-glove (Nitrile).[1] Destroy excess with aqueous ammonia or ethanolamine.[1] |
| n-Butyllithium | Pyrophoric | Reacts violently with water/air.[1] Use syringe/cannula transfer techniques under inert gas.[1] Have a Class D fire extinguisher ready. |
| THF/Ether | Flammable, Peroxide former | Test for peroxides before distillation.[1] Use sodium/benzophenone still or column purification system.[1] |
References
-
Snieckus, V. (1990).[1][8] Directed ortho metalation.[1][7][8][10][14][15] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]
-
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon Press.[1] (Foundational text on regioselective lithiation).
-
Sugita, K., et al. (2005).[1] Practical Synthesis of Donepezil Hydrochloride.[1] Chemical & Pharmaceutical Bulletin, 53(7), 846-848.[1] (Context for 5,6-dimethoxyindane scaffold utility).
-
Beak, P., & Snieckus, V. (1982).[1] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics.[1] Accounts of Chemical Research, 15(10), 306–312.[1] Link
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. people.uniurb.it [people.uniurb.it]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. advancedengineeringscience.com [advancedengineeringscience.com]
- 10. scribd.com [scribd.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. baranlab.org [baranlab.org]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Application Note: Scalable Synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Executive Summary & Retrosynthetic Analysis
The target molecule, 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (hereafter Target 1 ), represents a critical pharmacophore found in various cardiovascular and neuroprotective agents. Its structural core—an electron-rich veratrole ring fused to a gem-dimethylated cyclopentane—presents a specific synthetic challenge: introducing the quaternary gem-dimethyl center at the benzylic position (C1) efficiently.
While direct gem-dimethylation of 1-indanone is prone to poly-alkylation and regioselectivity issues, a retrosynthetic disconnection at the C1-C7a bond reveals a highly scalable pathway via Intramolecular Friedel-Crafts Cyclization . This approach utilizes the abundant, renewable feedstock Ferulic Acid , ensuring cost-effectiveness and supply chain security for scale-up operations.
Retrosynthetic Logic
-
Target 1
Intramolecular Cyclization Tertiary Alcohol Precursor (4-(3,4-dimethoxyphenyl)-2-methylbutan-2-ol). -
Tertiary Alcohol
Double Grignard Addition Methyl Hydroferulate. -
Methyl Hydroferulate
Hydrogenation/Esterification Ferulic Acid.
Visualized Synthetic Pathway
The following Graphviz diagram outlines the optimized 4-step workflow, highlighting critical intermediates and reagents.
Figure 1: Critical path analysis for the synthesis of 5,6-Dimethoxy-1,1-dimethylindane from Ferulic Acid.
Detailed Experimental Protocols
Step 1 & 2: Hydrogenation and Esterification (Telescoped)
Objective: Convert Ferulic acid to Methyl 3-(3,4-dimethoxyphenyl)propanoate. Rationale: Telescoping these steps avoids isolation of the hydroferulic acid intermediate, reducing solvent waste (Green Chemistry Principle #1).
Reagents:
-
Ferulic Acid (CAS: 1135-24-6)
-
Methanol (MeOH), anhydrous
-
Palladium on Carbon (Pd/C), 10% w/w
-
Sulfuric Acid (H₂SO₄), conc.
Protocol:
-
Hydrogenation: In a high-pressure reactor, dissolve Ferulic Acid (1.0 eq) in MeOH (10 vol). Add 10% Pd/C (5 wt% loading). Pressurize with H₂ (3-5 bar) and stir at RT for 4-6 hours. Monitor by HPLC for disappearance of the alkene.
-
Filtration: Filter the catalyst through a Celite pad under nitrogen (Caution: Pyrophoric catalyst). Rinse with MeOH.
-
Esterification: Transfer the filtrate to a reactor. Add conc. H₂SO₄ (0.1 eq) dropwise. Heat to reflux (65°C) for 4 hours.
-
Workup: Cool to RT. Neutralize with solid NaHCO₃. Concentrate in vacuo to remove MeOH. Partition residue between Ethyl Acetate (EtOAc) and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Output: Colorless oil (Intermediate A). Yield: >90%.
Step 3: Double Grignard Addition
Objective: Construct the gem-dimethyl terminus via nucleophilic addition. Critical Control Point: Temperature control is vital to prevent side reactions with the ester functionality.
Reagents:
-
Methyl 3-(3,4-dimethoxyphenyl)propanoate (Intermediate A)
-
Methylmagnesium Bromide (MeMgBr), 3.0 M in Et₂O
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon atmosphere.
-
Dissolution: Dissolve Intermediate A (1.0 eq) in anhydrous THF (10 vol). Cool to 0°C.
-
Addition: Add MeMgBr (2.5 eq) dropwise over 60 minutes, maintaining internal temperature <10°C. The solution may turn cloudy.
-
Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC/GC (disappearance of ester).
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic).
-
Extraction: Extract with Et₂O (3x). Wash combined organics with water and brine. Dry over MgSO₄.
-
Purification: Concentrate to yield 4-(3,4-dimethoxyphenyl)-2-methylbutan-2-ol (Intermediate B).
-
Note: The crude tertiary alcohol is sufficiently pure for the next step. If necessary, purify via short-path silica plug (Hexane/EtOAc).
-
Step 4: Intramolecular Friedel-Crafts Cyclization
Objective: Ring closure to form the indane core. Mechanism: Acid-mediated dehydration generates a tertiary carbocation, which undergoes electrophilic aromatic substitution at the electron-rich C6 position.
Reagents:
-
Intermediate B
-
Polyphosphoric Acid (PPA) OR Methanesulfonic Acid (MsOH) / DCM
-
Dichloromethane (DCM)
Protocol (Scalable MsOH Method):
-
Dissolution: Dissolve Intermediate B (1.0 eq) in DCM (15 vol). Cool to 0°C.
-
Acid Addition: Add Methanesulfonic Acid (5.0 eq) dropwise.
-
Cyclization: Stir vigorously at 0°C for 30 mins, then warm to RT for 2 hours.
-
Observation: Solution typically turns deep red/purple due to cation formation.
-
-
Quench: Pour mixture onto ice/water. Neutralize aqueous layer with NaOH (aq) to pH 7.
-
Isolation: Separate organic layer.[1] Extract aqueous phase with DCM. Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Recrystallization from Hexane/IPA or vacuum distillation.
-
Final Product: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene .
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white Crystalline Solid | Visual |
| Purity | >98.5% | HPLC (C18, ACN/H2O) |
| 1H NMR | δ 6.72 (s, 1H), 6.68 (s, 1H), 3.85 (s, 6H), 2.85 (t, 2H), 1.95 (t, 2H), 1.25 (s, 6H) | 400 MHz, CDCl₃ |
| Mass Spec | [M+H]+ = 207.13 | LC-MS (ESI) |
Note on NMR: The diagnostic gem-dimethyl singlet at ~1.25 ppm and the triplet-triplet pattern of the cyclopentane ring protons (C2/C3) confirm the 1,1-dimethylindane structure.
Safety & Scale-Up Considerations
Thermal Hazards (Grignard)
-
Risk: The addition of MeMgBr is highly exothermic.
-
Mitigation: Use a jacketed reactor with active cooling. Dose reagent at a rate that maintains T < 10°C. Ensure reliable agitation to prevent hot spots.
Acid Handling (Cyclization)[3]
-
Risk: PPA is viscous and difficult to stir; MsOH is corrosive.
-
Mitigation: The DCM/MsOH method is preferred for scale-up due to better heat transfer and ease of workup compared to viscous PPA.
Impurity Profile
-
Dimerization: At high concentrations, the tertiary carbocation may react with another alkene molecule (formed in situ) rather than cyclizing.
-
Control: High dilution (15-20 vol solvent) favors the intramolecular pathway over intermolecular dimerization.
References
-
Synthesis of Indane Derivatives
- Title: "Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Deriv
- Source: Organic Syntheses, 2010, 87, 293.
-
URL:[Link]
-
Cyclization Methodology
-
Ferulic Acid Utilization
-
General Indane Synthesis
Sources
- 1. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 2. BJOC - The direct oxidative diene cyclization and related reactions in natural product synthesis [beilstein-journals.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Application Notes & Protocols: Friedel-Crafts Cyclization Strategies for the Synthesis of Dimethyl Indanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indane scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, dimethyl-substituted indanes serve as crucial building blocks for a variety of complex molecular targets. The intramolecular Friedel-Crafts reaction is a cornerstone of synthetic strategy for constructing the indane core. This document provides a detailed technical guide on two primary Friedel-Crafts cyclization methodologies for the synthesis of dimethyl indanes: direct intramolecular alkylation and a two-step intramolecular acylation-reduction sequence. It offers in-depth mechanistic insights, comparative analysis, step-by-step experimental protocols, and troubleshooting guidance to enable researchers to successfully implement these methods.
Introduction and Strategic Overview
The synthesis of substituted indanes is a task of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. The fused cyclopentyl-benzene ring system provides a rigid, three-dimensional framework that is valuable for ligand-receptor binding. Among the various synthetic approaches, the intramolecular Friedel-Crafts reaction stands out for its efficiency in forming the critical five-membered carbocycle.[1][2]
This guide focuses on two robust and widely applicable strategies for synthesizing dimethyl indanes, each with distinct advantages and considerations:
-
Method A: Direct Intramolecular Friedel-Crafts Alkylation. This approach involves the direct cyclization of a precursor containing an aromatic ring and a tethered alkyl chain with an electrophilic center (or a precursor that can generate one, like an alkene or alcohol). It is often a one-step process but is susceptible to carbocation rearrangements.[3][4]
-
Method B: Intramolecular Friedel-Crafts Acylation followed by Reduction. This two-step sequence first constructs a dimethyl-substituted indanone via acylation, which is then reduced to the corresponding dimethyl indane. This method circumvents the issue of carbocation rearrangement common in alkylations and offers greater control over the final product's structure.[5][6][7]
The choice between these methods depends on the availability of starting materials, the desired substitution pattern of the dimethyl indane, and the tolerance of other functional groups to the reaction conditions.
Mechanistic Foundations and Key Parameters
A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Mechanism: Intramolecular Friedel-Crafts Alkylation
The direct alkylation proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The key steps involve the generation of a carbocation electrophile, which is then attacked by the nucleophilic aromatic ring.
Diagram 1: General mechanism for intramolecular Friedel-Crafts alkylation.
Causality Behind Experimental Choices:
-
Catalyst: Strong Brønsted acids (H₂SO₄, polyphosphoric acid - PPA) or Lewis acids (AlCl₃, FeCl₃, BF₃·OEt₂) are required.[8][9] The choice of catalyst is crucial; Lewis acids are effective for alkyl halide precursors, while Brønsted acids are typically used for alcohol and alkene precursors. The catalyst's role is to generate a carbocation or a highly polarized complex that is sufficiently electrophilic to be attacked by the aromatic ring.[10][11]
-
Substrate Structure: The formation of 5- and 6-membered rings is kinetically and thermodynamically favored.[1][2] For dimethyl indane synthesis, a precursor that generates a stable tertiary carbocation, such as from 3-methyl-3-phenyl-1-butanol or its corresponding alkene, is ideal as it minimizes the likelihood of hydride or alkyl shifts that plague primary and secondary carbocations.[3][4]
Mechanism: Intramolecular Friedel-Crafts Acylation
This reaction also follows an EAS mechanism but utilizes a resonance-stabilized acylium ion as the electrophile. This ion is significantly less prone to rearrangement than alkyl carbocations.
Diagram 2: General mechanism for intramolecular Friedel-Crafts acylation.
Causality Behind Experimental Choices:
-
Stoichiometric Catalyst: Unlike the alkylation reaction, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst.[8] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, rendering the catalyst inactive for subsequent cycles.[8][12] An aqueous workup is necessary to break this complex and isolate the indanone product.[8]
-
Precursor: The reaction typically starts from a 3-arylpropionic acid, which is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] Direct cyclization of the carboxylic acid is possible but requires harsher conditions and stronger acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent.[13]
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is a critical decision based on multiple factors. The following table summarizes the key aspects of the two primary methods for dimethyl indane synthesis.
| Feature | Method A: Direct Alkylation | Method B: Acylation-Reduction |
| Steps | 1 (Cyclization) | 2 (Acylation, then Reduction) |
| Key Precursor | Phenyl-alkene or -alkanol | 3-Arylpropionic acid |
| Catalyst | Catalytic Lewis/Brønsted Acid | Stoichiometric Lewis Acid |
| Key Advantage | Atom economy, fewer steps | Avoids carbocation rearrangements, predictable regiochemistry |
| Key Limitation | Prone to carbocation rearrangements, potential for polyalkylation side products | Requires an additional reduction step, stoichiometric catalyst generates more waste |
| Substrate Scope | Fails on strongly deactivated rings.[3][4] | Fails on strongly deactivated rings; the acyl group itself is deactivating, preventing polyacylation.[14] |
| Typical Yields | Moderate to Good (highly substrate dependent) | Good to Excellent (often more reliable) |
Detailed Experimental Protocols
Safety Note: Friedel-Crafts reactions involve strong acids and moisture-sensitive reagents. All procedures must be conducted in a well-ventilated fume hood, using flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Protocol 1: Synthesis of 1,1-Dimethylindane via Direct Intramolecular Alkylation
This protocol describes the cyclization of 3-methyl-3-phenyl-1-butene using sulfuric acid.
Materials and Reagents:
-
3-methyl-3-phenyl-1-butene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus Setup:
-
Flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Ice-water bath.
Reaction Procedure:
-
Charge the round-bottom flask with concentrated sulfuric acid (2.0 eq).
-
Cool the flask to 0-5 °C using an ice-water bath with vigorous stirring.
-
Add 3-methyl-3-phenyl-1-butene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture over a stirred slurry of crushed ice and diethyl ether. Caution: Highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until gas evolution ceases), and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure 1,1-dimethylindane.
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the two methylene groups of the indane core, and a singlet for the two equivalent methyl groups.
-
¹³C NMR: Verify the number of distinct carbon signals corresponding to the product structure.
-
GC-MS: Confirm the molecular weight and purity.
Protocol 2: Synthesis of 4,7-Dimethylindane via Acylation-Reduction
This two-step protocol starts from p-xylene and succinic anhydride to first form 3-(2,5-dimethylbenzoyl)propanoic acid, which is then cyclized and reduced.
Diagram 3: Workflow for the multi-step synthesis of 4,7-Dimethylindane.
Step 2c: Intramolecular Friedel-Crafts Acylation (Haworth Reaction)
Materials and Reagents:
-
4-(2,5-Dimethylphenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Convert the carboxylic acid (1.0 eq) to its acid chloride by refluxing with an excess of thionyl chloride (2.0 eq) for 2 hours. Remove excess SOCl₂ under vacuum.
-
Dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add anhydrous AlCl₃ (1.1 eq) portion-wise, keeping the temperature below 10 °C.[2]
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto crushed ice containing concentrated HCl.[6]
-
Separate the organic layer, extract the aqueous layer with DCM, combine organic layers, wash with water and brine, dry over MgSO₄, and concentrate to yield crude 4,7-dimethyl-1-indanone. Purify by chromatography or recrystallization.
Step 2d: Wolff-Kishner Reduction of the Indanone
Materials and Reagents:
-
4,7-Dimethyl-1-indanone
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the indanone (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol.
-
Heat the mixture to 120-130 °C for 2 hours to form the hydrazone.
-
Cool the mixture slightly and add solid KOH pellets (3.0 eq).
-
Replace the reflux condenser with a distillation head and heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Once the distillation ceases, return the reflux condenser and maintain the reaction at reflux for 4-6 hours.
-
Cool the reaction, dilute with water, and extract with ether. Wash the organic layer with dilute HCl and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting 4,7-dimethylindane by distillation or column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (moisture contamination). | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere.[11] |
| Aromatic ring is too deactivated. | Friedel-Crafts reactions fail on rings with strongly electron-withdrawing groups (e.g., -NO₂).[2] Consider a different synthetic route. | |
| Formation of Multiple Products (Alkylation) | Carbocation rearrangement. | Use a precursor that forms a stable (tertiary) carbocation. Alternatively, switch to the acylation-reduction strategy which is not prone to rearrangement.[3] |
| Intermolecular Reaction | Reaction concentration is too high. | Perform the reaction under high-dilution conditions to favor the intramolecular pathway over the intermolecular one.[2] |
| Incomplete Reaction (Acylation) | Insufficient catalyst. | Ensure at least a stoichiometric amount of Lewis acid is used, as the product complexes with it.[8] |
Conclusion
The intramolecular Friedel-Crafts reaction is a powerful and versatile tool for the synthesis of dimethyl indanes. Direct alkylation offers a rapid, one-step route, provided that a suitable precursor is available and carbocation rearrangement can be controlled. For greater predictability and structural control, the two-step acylation-reduction sequence is a highly reliable and broadly applicable alternative. By understanding the underlying mechanisms and carefully controlling key reaction parameters, researchers can effectively leverage these methods to access a wide range of dimethyl indane derivatives for applications in drug discovery and materials science.
References
-
Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis . RSC Publishing. Available at: [Link]
-
Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: S . Springer. Available at: [Link]
-
Friedel–Crafts reaction . Wikipedia. Available at: [Link]
-
Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation . ChemRxiv. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. Available at: [Link]
-
New and Efficient Lewis Acid Catalysts in Intramolecular Ene Reactions . R Discovery. Available at: [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions . Chemistry LibreTexts. Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone . Organic Syntheses. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction . OpenStax. Available at: [Link]
-
Friedel-Crafts Acylation . Chemistry Steps. Available at: [Link]
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles . PMC. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. Available at: [Link]
-
Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold . PMC. Available at: [Link]
-
Indane synthesis . Organic Chemistry Portal. Available at: [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism . YouTube. Available at: [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene . MCC Organic Chemistry. Available at: [Link]
-
Synthesis of Indazolones via Friedel-Crafts Cyclization of Blocked (Masked) N-Isocyanates . Organic-Chemistry.org. Available at: [Link]
-
The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration . MDPI. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . PMC. Available at: [Link]
-
Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds . PMC. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications . PMC. Available at: [Link]
-
Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans . Beilstein Journals. Available at: [Link]
-
Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 . ResearchGate. Available at: [Link]
-
Divergent synthesis of alkylphosphonate-containing indanes and indenes via norbornene derivative-controlled palladium-catalyzed three-component systems . Royal Society of Chemistry. Available at: [Link]
-
Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives . Beilstein Journals. Available at: [Link]
-
Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold . Huskie Commons. Available at: [Link]
-
A Review of Catalysts for Synthesis of Dimethyl Carbonate . MDPI. Available at: [Link]
-
Gallium(III)-Catalyzed Tandem Cycloisomerization/Friedel-Crafts Alkylation: A Facile Synthesis of 2,5-Disubstituted Furans . ResearchGate. Available at: [Link]
-
Lewis Acid Activated Olefin Metathesis Catalysts . University of New Orleans. Available at: [Link]
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Application Note: Advanced Catalyst Selection for the Synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Executive Summary
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (also known as 1,1-dimethyl-5,6-dimethoxyindane) is a highly valued odorant indane and a critical synthetic intermediate in the development of diamide-based therapeutics[1]. The construction of its gem-dimethyl indane core presents a unique stereoelectronic challenge. Selecting the appropriate catalyst system dictates not only the overall yield but also the chemoselectivity, atom economy, and scalability of the process. This guide evaluates three distinct catalytic pathways—multicatalytic Cu/Pd cross-coupling, Gold(I) decarbenation, and classical Brønsted acid cyclization—detailing the mechanistic causality behind each experimental choice.
Mechanistic Pathways & Catalyst Evaluation
Pathway A: Multicatalytic Cu/Pd One-Pot Sequence (The Precision Approach)
Developed by Lebel and Ladjel[2], this elegant one-pot sequence avoids the isolation of volatile or unstable intermediates.
Mechanistic Causality: The reaction begins with a Copper(I)-catalyzed methylenation. IMesCuCl catalyzes the decomposition of (trimethylsilyl)diazomethane into a metal carbene, which reacts with triphenylphosphine to generate a Wittig-type ylide in situ. This selectively methylenates 4-(2-bromo-4,5-dimethoxyphenyl)butan-2-one to a terminal alkene[3].
Following the addition of Pd(PPh3)4, an intramolecular Heck cross-coupling occurs. The palladium undergoes oxidative addition into the aryl bromide, followed by a 5-exo-trig carbopalladation onto the unactivated alkene. Critical Insight: The 5-exo-trig cyclization places the palladium atom on an exocyclic methylene group adjacent to a newly formed quaternary carbon (C1 of the indane, bearing the aryl ring, the cyclopentane CH2, and a methyl group). Because there are no syn-coplanar β-hydrogens available, standard β-hydride elimination is impossible[2]. To resolve this and prevent dead-end catalyst trapping, sodium formate is introduced as a hydride source. It intercepts the neopentyl-like organopalladium intermediate, reducing it in situ to yield the second methyl group of the 1,1-dimethylindane core and regenerating the Pd(0) catalyst[2].
Cu/Pd Multicatalytic Pathway for Indane Synthesis
Pathway B: Gold(I)-Catalyzed Retro-Buchner Decarbenation (The Atom-Economic Approach)
Pioneered by the Echavarren group[4], this pathway utilizes a retro-Buchner reaction to generate reactive intermediates under mild conditions.
Mechanistic Causality: A cationic Gold(I) catalyst reacts with a 7-aryl-1,3,5-cycloheptatriene precursor. The catalyst promotes the expulsion of benzene (a highly thermodynamically favorable leaving group), generating a highly electrophilic Gold(I) aryl carbene[5]. This carbene then undergoes a rapid, concerted intramolecular insertion into an unactivated C(sp3)-H bond, directly forging the 5-membered indane ring with perfect atom economy (excluding the benzene byproduct)[6].
Gold(I)-Catalyzed Retro-Buchner Decarbenation Pathway
Pathway C: Brønsted Acid-Catalyzed Friedel-Crafts Cyclization (The Scalable Approach)
Documented extensively in pharmaceutical patents[1], this is the classical, highly scalable approach for industrial synthesis.
Mechanistic Causality: Treatment of 4-(3,4-dimethoxyphenyl)-2-methylbutan-2-ol with 85% H2SO4 protonates the tertiary alcohol, leading to the elimination of water and the formation of a stable tertiary carbocation[1]. The electron-rich 3,4-dimethoxyphenyl ring then undergoes an intramolecular Friedel-Crafts alkylation. The strong Brønsted acid is required to overcome the activation energy of the electrophilic aromatic substitution, though it requires strict temperature control (ice-cooling) to prevent intermolecular polymerization or ether cleavage[1].
Quantitative Catalyst Comparison
| Synthesis Pathway | Catalyst System | Key Reagents | Yield | Scalability / Green Metrics |
| Multicatalytic Cross-Coupling | IMesCuCl (5 mol%) Pd(PPh3)4 (10 mol%) | TMS-diazomethane, PPh3, Sodium Formate | ~63%[2] | High precision, avoids isolation of intermediates. Uses toxic Pd/Cu. |
| Retro-Buchner Decarbenation | Cationic Gold(I) Complex | 7-aryl-1,3,5-cycloheptatriene | ~75%[7] | Excellent atom economy. Benzene is the only byproduct. High catalyst cost. |
| Friedel-Crafts Cyclization | 85% H2SO4 (Excess) | 4-(3,4-dimethoxyphenyl)-2-methylbutan-2-ol | ~47-50%[1] | Highly scalable, inexpensive reagents. Harsh acidic conditions; lower selectivity. |
Experimental Protocols
Protocol A: One-Pot Multicatalytic Synthesis (Cu/Pd System)
This protocol is a self-validating system designed to ensure complete conversion before initiating the secondary catalytic cycle.
-
Cu-Catalyzed Methylenation:
-
To a flame-dried Schlenk flask under inert atmosphere, add IMesCuCl (20 mg, 0.050 mmol) and triphenylphosphine (315 mg, 1.20 mmol) in dry benzene (10 mL) at 25 °C[2].
-
Add 2-propanol (0.920 mL, 12.0 mmol) followed by the precursor 4-(2-bromo-4,5-dimethoxyphenyl)butan-2-one (1.00 mmol)[2].
-
Heat the mixture to 80 °C. Slowly add (trimethylsilyl)diazomethane (1.00 mmol).
-
Validation Step: After 4 hours, monitor via TLC (Hexanes/EtOAc). If the ketone is unconsumed, add an additional equivalent of (trimethylsilyl)diazomethane (1.00 mmol) and stir at 80 °C for 12 h until complete conversion to the terminal alkene is observed[2].
-
-
Pd-Catalyzed Heck Cyclization & Reduction:
-
Cool the reaction slightly and add dry DMF (10 mL) directly to the vessel to adjust polarity for the cross-coupling[2].
-
Add Pd(PPh3)4 (116 mg, 0.100 mmol) and sodium formate (approx. 3.0 mmol) to serve as the hydride source[2].
-
Stir the mixture at 80 °C until the alkene intermediate is fully consumed (monitor via GC-MS or TLC).
-
-
Workup & Purification:
-
Quench the reaction with water and extract with ethyl acetate (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify via flash column chromatography to isolate 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene as a clear oil[2].
-
Protocol B: Brønsted Acid-Catalyzed Cyclization
Optimized for bulk synthesis where cost-efficiency is prioritized over absolute yield.
-
Carbocation Generation:
-
Cyclization:
-
Stir the dark mixture for exactly 30 minutes under continuous ice-cooling[1].
-
Validation Step: Extended reaction times will lead to a rapid darkening of the solution, indicative of polymerization. Do not exceed 45 minutes.
-
-
Workup:
-
Carefully pour the reaction mixture over 100 g of crushed ice to quench the strong acid[1].
-
Extract the aqueous mixture with diethyl ether (3 × 50 mL)[1].
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO3) until CO2 evolution ceases, followed by saturated saline (brine)[1].
-
Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude indane[1].
-
References
-
Lebel, H., & Ladjel, C. (2007). Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. Journal of the American Chemical Society, 129(43), 13230-13236. URL:[Link]
-
Solorio-Alvarado, C. R., Wang, Y., & Echavarren, A. M. (2014). Gold(I) Carbenes by Retro-Buchner Reaction: Generation and Fate. Journal of the American Chemical Society, 136(2), 801-809. URL:[Link]
- Ohtake, N., et al. (1998). Diamide compounds and drugs containing the same. WO1998007702A1. World Intellectual Property Organization.
Sources
- 1. WO1998007702A1 - Diamide compounds and drugs containing the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold(I) Carbenes by Retro-Buchner Reaction: Generation and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(I) carbenes by retro-Buchner reaction: generation and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tdx.cat [tdx.cat]
Application Note: Advanced Extraction and Isolation Protocols for Indane Derivatives
Introduction & Pharmacological Relevance
Indane derivatives, characterized by a bicyclic hydrocarbon structure consisting of a benzene ring fused to a cyclopentane ring, represent a privileged pharmacophore in both natural product chemistry and synthetic drug development [1]. Naturally occurring indanes, such as the sesquiterpenoid pterosins found in bracken ferns (Pteridium aquilinum) [2], and novel anisotindans isolated from Anisodus tanguticus [3], exhibit potent antioxidant, neuroprotective, and anti-inflammatory properties.
Because these compounds often exist in complex biological matrices at low concentrations, achieving high-purity isolates requires highly optimized, thermodynamically sound extraction and chromatographic techniques. This application note details field-proven methodologies for the isolation of indane derivatives, emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Principles of Extraction
The extraction of indane derivatives relies heavily on exploiting their moderate lipophilicity and the specific functional groups attached to the cyclopentane ring (e.g., hydroxyl, carbonyl, or methoxy groups).
-
Alkaloid-Depletion Strategy: For plant matrices like A. tanguticus that are rich in alkaloids, an initial acid-base partitioning is critical. Dampening the biomass with ammonia neutralizes alkaloid salts into their free-base forms. Subsequent extraction with diethoxymethane selectively captures the indanes, while a secondary wash with sulfuric acid forces the basic alkaloids into the aqueous phase, leaving the neutral/acidic indane derivatives in the organic phase [3].
-
Pressurized Hot Water Extraction (PHWE): For fern species containing heat-sensitive pterosins, PHWE using a 35% ethanol/water co-solvent system modifies the dielectric constant of water, mimicking the polarity of methanol while remaining environmentally benign[4]. The applied pressure keeps the solvent liquid above its boiling point, significantly enhancing matrix penetration and mass transfer kinetics.
Workflow Diagram: Isolation Strategy
Systematic workflow for the extraction and chromatographic isolation of indane derivatives.
Experimental Protocols
Protocol A: Countercurrent Extraction of Anisotindans from A. tanguticus [3]
Objective: Selective isolation of non-alkaloid indane derivatives from alkaloid-rich root matrices. Causality Check: Ammonia pre-treatment converts alkaloids to their free-base form. Diethoxymethane (a low-toxicity acetal) acts as a highly selective solvent for indanes. Partitioning with 20% sulfuric acid is a self-purifying step that traps basic alkaloids in the aqueous phase.
Step-by-Step Methodology:
-
Preparation: Pulverize 500 g of dried A. tanguticus roots into a fine powder. Dampen with 5% aqueous ammonia (v/v) to achieve a moisture content of approximately 20%.
-
Extraction: Transfer the dampened biomass to a countercurrent extraction setup. Extract with diethoxymethane (6 × 500 mL) for 2 hours at room temperature (20–25 °C).
-
Partitioning: Collect the organic extracting solution and partition against 20% sulfuric acid (1:1 v/v) in a separatory funnel.
-
Phase Separation: Discard the aqueous phase (containing alkaloid sulfates). Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) to yield the crude residue.
-
Enrichment: Suspend the residue in HPLC-grade H₂O and partition successively with petroleum ether (to remove highly lipophilic waxes) and Ethyl Acetate (EtOAc). The EtOAc fraction contains the enriched indane derivatives.
Protocol B: Pressurized Hot Water Extraction (PHWE) of Pterosins [4]
Objective: Green extraction of sesquiterpenyl indanones (pterosins) from fern leaflets. Causality Check: Mixing the ground leaflets with purified sea sand prevents the biomass from compacting and channeling under high pressure, ensuring uniform solvent flow. Rapid cooling prevents the thermal degradation of heat-sensitive pterosides.
Step-by-Step Methodology:
-
Sample Prep: Finely grind 30 g of dried fern leaflets using a cryogenic mill. Mix homogeneously with 4 g of purified sea sand.
-
PHWE Setup: Pack the mixture tightly into a 50 mL stainless-steel extraction cell.
-
Extraction: Pump a solvent mixture of 35% EtOH/H₂O through the cell at 100 °C and 100 bar for 3 static cycles (5 minutes per cycle).
-
Cooling: Route the eluent immediately through an ice-bath heat exchanger to quench thermal degradation.
-
Concentration: Pool the extracts and remove ethanol under reduced pressure. Lyophilize the remaining aqueous layer to obtain the crude pterosin extract.
Protocol C: Preparative HPLC Isolation [5]
Objective: Final purification of indane diastereomers to >98% purity. Causality Check: The addition of 0.1% TFA suppresses the ionization of phenolic hydroxyl groups on the indane core, preventing peak tailing and improving retention on the hydrophobic stationary phase.
Step-by-Step Methodology:
-
Column Selection: Utilize a Phenomenex Gemini 5µm NX-C18 column (250 × 21.2 mm) capable of withstanding a wide pH range.
-
Mobile Phase: Prepare Mobile Phase A (0.1% TFA in Milli-Q water) and Mobile Phase B (Acetonitrile).
-
Gradient: Run a linear gradient from 20% B to 60% B over 30 minutes at a flow rate of 15 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for the indane aromatic ring).
-
Collection: Collect fractions based on threshold triggering. Lyophilize fractions immediately to prevent acid-catalyzed degradation of the purified indanes.
Quantitative Data Presentation
Table 1: Comparison of Extraction and Isolation Parameters for Indane Derivatives
| Target Compound Class | Source Matrix | Extraction Method | Solvent System | Yield (% w/w) | Key Purification Technique |
| Anisotindans (A-D) | Anisodus tanguticus (Roots) | Countercurrent | Diethoxymethane / NH₃ | 0.60% (Crude) | Silica Gel + Prep-HPLC (C18) |
| Pterosins (A, B, C) | Pteridium aquilinum (Rhizomes) | Solid-Liquid | Chloroform | 0.45% | Flash Chromatography (Hex/EtOAc) |
| Pterosides / Lactones | Todea barbara (Leaflets) | PHWE | 35% EtOH / H₂O | 1.20% | Sephadex LH-20 + Prep-HPLC |
| Synthetic Indanes | Reaction Mixture | Liquid-Liquid | EtOAc / 10% HCl | >80% | Chiral HPLC (Enantiomer resolution) |
Note: Yields represent crude enriched fractions prior to final preparative isolation.
Trustworthiness and Self-Validating Systems
To ensure the scientific integrity of the isolation process, orthogonal validation must be integrated into the workflow. After preparative HPLC, the isolated indane derivatives should be subjected to High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the exact mass (e.g., [M+Na]+ adducts). Furthermore, because indane derivatives often possess chiral centers (e.g., at C-2 or C-3 of the indanone ring), Electronic Circular Dichroism (ECD) spectroscopy coupled with Time-Dependent Density Functional Theory (TDDFT) calculations is mandatory to unambiguously assign absolute configurations and validate the isolation of specific enantiomers [3].
References
- Indan | 496-11-7 - Benchchem Benchchem
- Synthesis of (±)
- Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus National Institutes of Health (NIH) / MDPI
- Natural products isolation studies of n
- Shedding Light on the D1-Like Receptors: A Fluorescence-Based Toolbox for Visualiz
Application Note: Strategic Gem-Dimethyl Substitution in Donepezil Analogs via 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Methodology, Mechanistic Rationale, and Protocol Validation
Introduction & Strategic Design
Donepezil remains a gold-standard acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease. However, the complex multifactorial nature of neurodegeneration has driven the development of multi-target directed ligands (MTDLs) and analogs with altered pharmacokinetic profiles. Modifying the indanone core of donepezil is a proven strategy to alter binding kinetics within the AChE active site gorge or to shift selectivity toward butyrylcholinesterase (BuChE) ([1]).
This application note details the synthesis of a novel class of donepezil analogs utilizing 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene as the starting material. By introducing a gem-dimethyl group at the C3 position of the indanone core, we significantly increase the lipophilicity of the scaffold. This modification is designed to enhance blood-brain barrier (BBB) penetrability and restrict the conformational flexibility of the indanone ring, potentially improving target residence time.
To achieve this, the unactivated 1,1-dimethylindane precursor must be regioselectively oxidized to reinstate the pharmacophoric carbonyl group, followed by carbon-carbon bond formation to append the critical N-benzylpiperidine moiety.
Mechanistic Workflow & Pathway
Workflow for synthesizing 3,3-dimethyl donepezil analogs from 1,1-dimethylindane.
Experimental Protocols & Causality
Every step in this protocol is designed as a self-validating system, ensuring that researchers can verify the success of the transformation before proceeding.
Step 1: Regioselective Benzylic Oxidation
Objective: Convert 5,6-Dimethoxy-1,1-dimethylindane to 5,6-Dimethoxy-3,3-dimethylindan-1-one.
-
Causality & Rationale: The starting material lacks the C1 carbonyl required for both AChE binding (as a hydrogen-bond acceptor) and chemical activation of the adjacent C2 position. Because the C1 position is sterically blocked by the gem-dimethyl group, oxidation is forced to occur exclusively at the benzylic C3 position. We utilize a catalytic Chromium(VI) oxide (CrO₃) system with periodic acid (H₅IO₆) as the terminal oxidant. This specific system prevents the oxidative ring cleavage often seen with harsher oxidants like KMnO₄ ([2]). This intermediate is also highly valuable in the synthesis of aryl hydrocarbon receptor (AhR) antagonists ([3]).
-
Procedure:
-
Dissolve 5,6-Dimethoxy-1,1-dimethylindane (1.0 eq) in high-purity acetonitrile (0.2 M) and cool to 0 °C.
-
Add H₅IO₆ (3.5 eq) and stir for 10 minutes to ensure partial dissolution.
-
Add CrO₃ (5 mol%) in a single portion. The solution will turn deep orange.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
-
-
Self-Validation Checkpoint: TLC will show a highly UV-active, more polar spot. In ¹H NMR, the disappearance of the benzylic CH₂ protons at ~2.8 ppm and the emergence of a carbonyl peak at ~205 ppm in ¹³C NMR confirm successful oxidation.
Step 2: Aldol Condensation
Objective: Attach the piperidine pharmacophore to yield the benzylidene intermediate.
-
Causality & Rationale: Potassium hydroxide (KOH) in methanol reversibly deprotonates the newly activated C2 methylene to form an enolate. Nucleophilic attack on 1-benzylpiperidine-4-carbaldehyde is followed by an E1cB dehydration. The dehydration step is irreversible and thermodynamically driven by the formation of a highly stable, extended conjugated enone system.
-
Procedure:
-
Dissolve 5,6-Dimethoxy-3,3-dimethylindan-1-one (1.0 eq) and 1-benzylpiperidine-4-carbaldehyde (1.1 eq) in anhydrous Methanol (0.15 M).
-
Add KOH (1.5 eq) and heat the mixture to reflux for 4 hours.
-
Cool to room temperature. The product often precipitates directly from the methanolic solution. If not, concentrate the solvent, dilute with water, and extract with dichloromethane (DCM).
-
-
Self-Validation Checkpoint: The reaction mixture will undergo a stark color shift to deep yellow or orange due to the extended conjugation. ¹H NMR will reveal a distinct vinylic proton signal at ~7.4 ppm.
Step 3: Chemoselective Hydrogenation
Objective: Reduce the exocyclic double bond to yield the final 3,3-Dimethyl Donepezil Analog.
-
Causality & Rationale: The rigid exocyclic double bond must be reduced to provide the flexible methylene linker necessary for the molecule to span both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. We use Pd/C at exactly 1 atm of H₂. Higher pressures or more active catalysts (e.g., Pearlman's catalyst, Pd(OH)₂) risk catastrophic hydrogenolysis of the N-benzyl group or over-reduction of the indanone carbonyl to an alcohol.
-
Procedure:
-
Dissolve the benzylidene intermediate in a 1:1 mixture of Methanol and EtOAc (0.1 M).
-
Add 10% Pd/C (10% w/w relative to the substrate).
-
Purge the flask with vacuum/N₂ cycles (x3), then introduce H₂ gas via a balloon (1 atm).
-
Stir vigorously at room temperature for 12 hours.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with EtOAc, and concentrate the filtrate.
-
-
Self-Validation Checkpoint: The visual cue of success is the complete loss of the yellow color, indicating the breaking of the conjugated system. ¹H NMR will confirm the disappearance of the vinylic proton and the appearance of complex aliphatic multiplets between 2.5 and 3.0 ppm corresponding to the newly formed C2 methine and methylene linker.
Quantitative Data Presentation
The table below summarizes the critical reaction parameters, expected yields, and the primary analytical markers used to validate each step of the synthetic workflow.
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Key Analytical Marker (Self-Validation) |
| 1 | Benzylic Oxidation | CrO₃ (5 mol%), H₅IO₆ (3.5 eq), MeCN, 0 °C → RT, 2 h | 82–85% | Disappearance of benzylic CH₂ (~2.8 ppm, ¹H NMR); C=O peak (~205 ppm, ¹³C NMR) |
| 2 | Aldol Condensation | 1-Benzylpiperidine-4-carbaldehyde (1.1 eq), KOH, MeOH, Reflux, 4 h | 75–78% | Appearance of vinylic proton (~7.4 ppm, ¹H NMR); Color shift to deep yellow |
| 3 | Selective Hydrogenation | Pd/C (10% w/w), H₂ (1 atm), MeOH/EtOAc, RT, 12 h | 88–92% | Disappearance of vinylic proton; Loss of yellow color; Aliphatic multiplet (~2.5–3.0 ppm, ¹H NMR) |
References
-
Yamazaki, S. (1999). Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. Organic Letters, 1(13), 2129-2132.[Link]
-
Tigges, J., et al. (2014). The new aryl hydrocarbon receptor antagonist E/Z-2-benzylindene-5,6-dimethoxy-3,3-dimethylindan-1-one protects against UVB-induced signal transduction. Journal of Investigative Dermatology, 134(2), 556-559. [Link]
-
Zang, Y., et al. (2021). Claulansine F–Donepezil Hybrids as Anti-Alzheimer's Disease Agents with Cholinergic, Free-Radical Scavenging, and Neuroprotective Activities. Molecules, 26(5), 1303.[Link]
Sources
- 1. sciprofiles.com [sciprofiles.com]
- 2. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]
- 3. The new aryl hydrocarbon receptor antagonist E/Z-2-benzylindene-5,6-dimethoxy-3,3-dimethylindan-1-one protects against UVB-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Microwave-Assisted Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-indene
Topic: Microwave-Assisted Synthesis of 1,1-Dimethyl-2,3-dihydro-1H-indene Document Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary
The 1,1-dimethyl-2,3-dihydro-1H-indene (1,1-dimethylindane) scaffold represents a critical pharmacophore in drug discovery, serving as a lipophilic core in various central nervous system (CNS) agents and olfactory compounds. Traditional synthesis via Friedel-Crafts alkylation often suffers from long reaction times, harsh conditions, and poor regioselectivity (isomerization).
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes dielectric heating to accelerate the intramolecular cationic cyclialkylation of 2-methyl-4-phenylbutan-2-ol. This method offers superior control over the gem-dimethyl quaternary center formation, reducing reaction times from hours to minutes while minimizing solvent waste.
Scientific Rationale & Mechanism
The Challenge of Gem-Dimethyl Indanes
Constructing the 1,1-dimethylindane core requires forming a quaternary carbon adjacent to the aromatic ring. Conventional thermal heating often leads to competitive elimination (forming styrenes) or rearrangement due to the reversibility of Friedel-Crafts alkylations.
The Microwave Advantage
Microwave irradiation provides direct energy transfer to polar intermediates (specifically the carbocationic transition states), significantly increasing the rate of the rate-determining step (ring closure).
-
Thermal Effect: Rapid heating allows the system to overcome the activation energy for cyclization before competitive intermolecular polymerization occurs.
-
Specific Heating: The use of ionic liquid catalysts or polar solid acids (e.g., Amberlyst-15) creates "hot spots" that drive the reaction efficiently.
Reaction Pathway
The synthesis proceeds via an intramolecular Friedel-Crafts hydroalkylation. The tertiary alcohol precursor is protonated, losing water to form a tertiary carbocation. This electrophile is then trapped by the internal phenyl ring.
Figure 1: Mechanistic pathway for the acid-catalyzed cyclodehydration under microwave irradiation.
Experimental Protocols
Protocol A: Solid-Acid Catalyzed Intramolecular Cyclization (Recommended)
This protocol uses a solid acid catalyst to minimize workup and maximize green chemistry principles.
Reagents & Materials:
-
Precursor: 2-methyl-4-phenylbutan-2-ol (1.0 equiv)
-
Catalyst: Amberlyst-15 (dry) or Montmorillonite K-10 (20% w/w relative to substrate)
-
Solvent: Nitromethane (
) or 1,2-Dichloroethane (DCE). Note: Nitromethane couples efficiently with MW. -
Instrumentation: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 2-methyl-4-phenylbutan-2-ol (164 mg, 1.0 mmol) in Nitromethane (2.0 mL).
-
Catalyst Addition: Add activated Amberlyst-15 beads (35 mg).
-
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 110 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup:
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (Hexanes:EtOAc 98:2) to yield a clear oil.
Protocol B: Direct Intermolecular Cycloalkylation (High Throughput)
For generating libraries where regioselectivity is less critical, or for bulk synthesis from cheaper starting materials.
Reagents:
-
Reactants: Benzene (Excess, acts as solvent) + Isoprene (1.0 equiv).
-
Catalyst: Sulfuric Acid (
) supported on Silica or (catalytic).
Procedure:
-
Mix Benzene (3 mL) and Isoprene (1 mmol) in a MW vial.
-
Add supported catalyst (
-SiO2, 100 mg). -
Irradiate at 140 °C for 15 minutes .
-
Note: This route yields a mixture of 1,1-dimethylindane and tert-amylbenzene. Separation requires careful fractional distillation or chromatography.
Optimization & Data Analysis
The following parameters are critical for optimizing the yield of the 1,1-dimethyl isomer versus the elimination product (alkene).
Table 1: Optimization of Reaction Conditions (Protocol A)
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Selectivity* |
| 1 | DCE | 80 | 60 | 65 | Low (Oligomers) | |
| 2 | Amberlyst-15 | Toluene | 110 | 30 | 78 | Moderate |
| 3 | Amberlyst-15 | Nitromethane | 110 | 10 | 94 | High |
| 4 | Montmorillonite K-10 | Ethanol | 120 | 15 | 45 | Low (Ether formation) |
| 5 | Neat | 100 | 5 | 60 | Moderate |
*Selectivity refers to the ratio of 1,1-dimethylindane to non-cyclized alkene elimination products.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis Protocol A.
Troubleshooting & Safety
Common Issues
-
Low Yield / Polymerization: If the reaction mixture turns black/tarry, the temperature is likely too high, causing polymerization of the intermediate alkene. Solution: Reduce temperature to 90°C and extend time, or reduce catalyst loading.
-
Vessel Failure: Nitromethane absorbs microwaves very efficiently. Do not exceed 50% volume of the vial to prevent over-pressurization.
Safety Protocol
-
Nitromethane: Is a high-dielectric solvent but can be shock-sensitive under extreme conditions. Ensure the microwave reactor has active pressure monitoring and an automatic cutoff.
-
Acid Handling: Amberlyst-15 is a strong acid. Handle with gloves.
-
Cooling: Allow vessels to cool to <50°C before opening to prevent solvent superheating/bumping.
References
-
Okada, Y., & Fujitsu, A. (2020).[3][4] Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction.[3][4][5] Green and Sustainable Chemistry, 10, 18-23.[3][4] Link
-
BenchChem. (2025).[1][2][6] Application Notes and Protocols for Microwave-Assisted Synthesis of Indanones and Indanes. BenchChem Technical Library. Link
-
Mondal, A., & Mukhopadhyay, C. (2017).[7] A Rapid, Facile and Chromatography-Free Microwave Assisted Protocol for the Synthesis of Highly Functionalised Indane Derivatives.[7] Current Organocatalysis, 4(2), 173-185.[7] Link
-
Sár, C. P., et al. (2014).[8] Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5599-5624. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Handling and storage protocols for dimethoxy indane compounds
Title: Application Note: Advanced Handling, Storage, and Safety Protocols for Dimethoxy Indane Compounds
Executive Summary Dimethoxy indane derivatives—most notably 5,6-dimethoxy-1-indanone and 5,6-dimethoxyindane-1,3-dione—are critical structural motifs in medicinal chemistry. They serve as primary precursors for acetylcholinesterase (AChE) inhibitors like Donepezil and function as scaffolds for novel monoamine oxidase B (MAO-B) inhibitors. This application note establishes rigorous, self-validating protocols for the handling, storage, and emergency management of these compounds to ensure personnel safety and molecular integrity.
Physicochemical Profiling and Hazard Assessment
Understanding the physicochemical properties of dimethoxy indanes is foundational to establishing effective handling protocols. These compounds typically present as light yellow to off-white crystalline powders. According to standardized safety data, they are classified as moderately toxic upon ingestion, inhalation, or dermal contact, carrying the specific Hazard Statements H302, H312, and H332[1].
Table 1: Quantitative Physicochemical and Hazard Data for 5,6-Dimethoxy-1-indanone
| Property | Value / Description | Causality for Protocol Design |
| Molecular Formula | C11H12O3 | Determines stoichiometric calculations in synthesis (2)[2]. |
| Molecular Weight | 192.21 g/mol | Standardizes molarity for biological and chemical assays (2)[2]. |
| Melting Point | 118 °C – 120 °C | Solid state at room temperature; dust generation is the primary inhalation risk (3)[3]. |
| Toxicity Profile | Harmful (Oral, Dermal, Inhalation) | Mandates localized exhaust ventilation and full PPE to prevent systemic absorption (1)[1]. |
| Storage Temperature | -20 °C (Long-term) | Prevents thermal degradation and oxidation of the methoxy groups over time (4)[4]. |
Standard Operating Procedure: Handling and Manipulation
Because dimethoxy indane compounds are fine crystalline solids, the primary exposure route is aerosolized dust. The following self-validating workflow ensures that environmental exposure controls are intrinsically linked to personnel safety.
Step-by-Step Handling Methodology:
-
Preparation and PPE: Don chemical-resistant impermeable gloves, a fastened laboratory coat, and OSHA-compliant chemical safety goggles. Rationale: Prevents dermal absorption and ocular irritation from airborne particulates (5)[5].
-
Environmental Control: Conduct all physical manipulations (weighing, transferring, dissolving) inside a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood with a local exhaust ventilation system. Rationale: Minimizes dust generation and accumulation in the ambient laboratory environment, directly mitigating the H332 (Harmful if inhaled) hazard (1)[1].
-
Tool Selection: Utilize non-sparking spatulas and anti-static weigh boats. Rationale: Mitigates the risk of fire caused by electrostatic discharge, especially when handling bulk powders in dry environments (6)[6].
-
Decontamination: Post-manipulation, immediately wash hands and face thoroughly. Clean the workspace with a damp specialized wipe to capture residual dust rather than sweeping, which resuspends particles (6)[6].
Workflow for the safe handling, manipulation, and storage of dimethoxy indane compounds.
Storage Protocols and Stability Management
The stability of the dimethoxy indane scaffold can be compromised by prolonged exposure to heat, light, and atmospheric moisture.
Step-by-Step Storage Methodology:
-
Primary Containment: Store the compound in a tightly closed, light-resistant (amber) glass vial. Rationale: The methoxy groups and the indanone core can undergo slow photochemical degradation or oxidation when exposed to UV light and oxygen (7)[7].
-
Atmospheric Control: Backfill the vial with an inert gas (Argon or Nitrogen) before sealing. Rationale: Displaces oxygen and ambient moisture, preventing oxidative degradation.
-
Temperature Regulation:
-
Short-term storage (days to weeks): Store at 0 °C to 4 °C in a monitored laboratory refrigerator (8)[8].
-
Long-term storage (months to years): Transfer to a -20 °C dedicated chemical freezer. Rationale: Low temperatures drastically reduce the kinetic energy available for spontaneous degradation pathways (4)[4].
-
-
Recovery Protocol: Before opening a vial retrieved from cold storage, allow it to equilibrate to room temperature in a desiccator, and centrifuge briefly. Rationale: Prevents atmospheric condensation on the cold powder (which introduces water impurities) and ensures maximum recovery of the material from the vial walls (4)[4].
Emergency and Spill Workflows
In the event of a containment breach, a rapid, structured response is required to prevent widespread laboratory contamination.
Spill Cleanup Methodology:
-
Isolation: Evacuate non-essential personnel from the immediate upwind area and remove all sources of ignition (6)[6].
-
Containment: Do not dry sweep. Vacuum or carefully sweep up the material using a HEPA-filtered vacuum or wet-wiping technique. Rationale: Dry sweeping generates hazardous dusty conditions that exacerbate inhalation risks (5)[5].
-
Disposal: Place the recovered material into a suitable, clearly labeled, and sealable hazardous waste container. Dispose of in accordance with local environmental regulations via an approved waste disposal plant (1)[1].
Application Context: Pharmacological Pathways
Dimethoxy indanes are not merely synthetic intermediates; their structural geometry is crucial for biological activity. For instance, 5,6-dimethoxyindane-1,3-dione is a direct intermediate in the synthesis of 3-keto Donepezil (4)[4]. In the final Donepezil molecule, the 5,6-dimethoxyindane scaffold provides a parallel-displaced arene-arene interaction with the W286 residue in the peripheral anionic site (PAS) of acetylcholinesterase, a mechanism critical for its inhibitory potency (7)[7].
Synthetic and pharmacological pathway of 5,6-dimethoxy-1-indanone to Donepezil.
References
-
[5] Title: Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98% - Cole-Parmer. Source: coleparmer.com. 5
-
[6] Title: 5,6-Dimethoxy-1-indanone SDS, 2107-69-9 Safety Data Sheets - Echemi. Source: echemi.com. 6
-
[3] Title: 5,6-Dimethoxy-1-indanone - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com. 3
-
[1] Title: SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. 1
-
[2] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.co.uk. 2
-
[8] Title: JPC-211 | CAS#82668-33-5 | Dopamine-Receptor Agonist - MedKoo Biosciences. Source: medkoo.com. 8
-
[4] Title: 5,6-Dimethoxyindane-1,3-dione - Data Sheet - usbio.net. Source: usbio.net. 4
-
[7] Title: Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC. Source: nih.gov. 7
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 5,6-Dimethoxy-1-indanone - Safety Data Sheet [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IND-OPT-56-GEM
Executive Summary & Route Analysis
You are experiencing yield attrition in the synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene . This is a common bottleneck caused by the steric bulk of the gem-dimethyl group and the electron-rich nature of the dimethoxy benzene ring, which makes the system prone to polymerization under cationic conditions.
To maximize yield, we must move away from "textbook" conditions (e.g., standard Polyphosphoric Acid cyclization followed by Clemmensen reduction) and adopt Process-Intensified Methodologies .
The Validated Pathway
The most robust route involves the formation of 5,6-dimethoxy-3,3-dimethyl-1-indanone followed by exhaustive reduction.[1]
-
Note on Nomenclature: The gem-dimethyl group is at position 3 on the indanone (relative to the ketone at 1).[1] Upon reduction to the indane, priority rules shift, and this benzylic position becomes position 1.
Strategic Optimization Table
| Step | Standard Protocol | Issues Encountered | Recommended Optimization |
| 1. Cyclization | Polyphosphoric Acid (PPA) @ 80-100°C | High viscosity prevents stirring; local hotspots cause charring/dimerization (Yield: ~40-50%). | Eaton’s Reagent (7.7% P₂O₅ in MsOH) . Low viscosity, lower temp, cleaner workup (Yield: >85%). |
| 2. Reduction | Wolff-Kishner (Hydrazine/KOH) | Steric hindrance of gem-dimethyls blocks hydrazone formation; harsh base attacks methoxy groups.[1] | Ionic Hydrogenation (Et₃SiH / TFA) . Chemoselective, mild, tolerates steric bulk (Yield: >90%). |
Phase 1: Cyclization Optimization
Objective: Cyclization of 3-(3,4-dimethoxyphenyl)-3-methylbutyric acid to 5,6-dimethoxy-3,3-dimethyl-1-indanone.[1]
The Problem: Viscosity & Thermodynamics
Standard PPA cyclizations fail because PPA is essentially a solid at room temperature. Heating it to >80°C to achieve flow allows the intramolecular Friedel-Crafts acylation to proceed, but the electron-rich dimethoxy ring is highly susceptible to intermolecular attacks (polymerization) at these temperatures.
The Solution: Eaton's Reagent
Protocol:
-
Preparation: Dissolve 1.0 eq of the phenylbutyric acid precursor in Eaton’s Reagent (approx. 5 mL per gram of substrate).
-
Why: Methanesulfonic acid (MsOH) acts as both solvent and catalyst. It is free-flowing at room temperature, ensuring perfect mass transfer.
-
-
Reaction: Stir at 40°C for 2–4 hours.
-
Quench: Pour slowly into ice water. The product usually precipitates as a solid due to the "salting out" effect of the acid.
-
Purification: Filtration is often sufficient. If oiling occurs, extract with DCM.
Technical Note: The Thorpe-Ingold effect (gem-dimethyl effect) actually favors this cyclization kinetically by pre-organizing the chain, but only if the medium allows for efficient conformational freedom, which Eaton's reagent provides [1].
Phase 2: Reduction of the Sterically Hindered Ketone
Objective: Conversion of 5,6-dimethoxy-3,3-dimethyl-1-indanone to 5,6-dimethoxy-1,1-dimethylindane.
The Problem: Steric Blocking
The gem-dimethyl group at C3 (adjacent to the benzylic position) creates a "neopentyl-like" steric environment. Nucleophilic attacks required for Wolff-Kishner (hydrazine) or NaBH₄ reduction are kinetically sluggish. Prolonged heating leads to demethylation of the 5,6-methoxy groups.
The Solution: Ionic Hydrogenation
We utilize a hydride donor (Triethylsilane, Et₃SiH) in a protic acid (Trifluoroacetic acid, TFA).
Protocol:
-
Setup: Dissolve the indanone (1.0 eq) in TFA (10-15 volumes).
-
Catalysis: Add BF₃·OEt₂ (0.1 eq) or LiClO₄ (1.0 eq) to activate the carbonyl oxygen further (optional but recommended for hindered ketones).
-
Reduction: Add Triethylsilane (2.5 eq) dropwise.
-
Conditions: Stir at ambient temperature (25°C) for 12 hours.
-
Mechanism:
-
Protonation of carbonyl
Oxocarbenium ion. -
Hydride transfer from silane
Alcohol intermediate. -
Protonation of alcohol
Water loss Benzylic carbocation (stabilized by 5,6-methoxy groups).[1] -
Second hydride transfer
Methylene group.
-
-
-
Workup: Quench with saturated NaHCO₃. Extract with Hexanes/EtOAc.[3]
Why this works: The reaction proceeds via a planar carbocation intermediate. The gem-dimethyl groups do not sterically hinder the approach of the small hydride donor to the flat cation as much as they hinder the tetrahedral transition state of nucleophilic addition [2].
Visualizing the Pathway
The following diagram illustrates the optimized workflow, highlighting the critical reagents and intermediates.
Figure 1: Optimized synthetic pathway utilizing Eaton's Reagent and Ionic Hydrogenation to bypass common yield-loss mechanisms.
Troubleshooting & FAQs
Q1: The cyclization reaction mixture turned into a black solid that I cannot extract.
Diagnosis: You likely used PPA at too high a temperature (>90°C) or allowed the reaction to run too long. The black solid is polymerized electron-rich aromatic rings. Fix: Switch to Eaton’s Reagent at 40°C. If you must use PPA, dilute it with xylene (heterogeneous mix) to control the exotherm, though this reduces rate.
Q2: I see the alcohol intermediate in the reduction step, but it won't go to the indane.
Diagnosis: The benzylic alcohol is forming, but the second reduction step (alcohol to alkane) is stalling. This step requires the formation of a carbocation. Fix: Increase the acidity.
-
Ensure you are using TFA (Trifluoroacetic acid), not acetic acid.
-
Add a cation stabilizer/activator like BF₃·OEt₂ or a catalytic amount of Trifluoromethanesulfonic acid (TfOH) . The 5,6-dimethoxy groups stabilize the cation, so it should form easily; if it persists as alcohol, your system is too "wet" (water pushes equilibrium back to alcohol). Add molecular sieves.
Q3: Can I use catalytic hydrogenation (Pd/C + H₂) for the ketone reduction?
Diagnosis: Generally, no. Reasoning:
-
Benzylic ketones are difficult to hydrogenate fully to methylenes without high pressure/temp.
-
The gem-dimethyl group prevents the molecule from lying flat on the catalyst surface (steric inhibition of adsorption).
-
You risk reducing the aromatic ring before the hindered ketone.
Q4: My final product has a persistent impurity by NMR (doublet at ~6.8 ppm).
Diagnosis: This is likely the regioisomer . Explanation: If your precursor synthesis involved Friedel-Crafts alkylation of Veratrole, you likely produced a mixture of the 3,4-dimethoxy and 2,3-dimethoxy isomers. Fix: Isomers are best separated at the Indanone stage (crystallization) before the final reduction. The gem-dimethyl indanone crystallizes well from Hexane/EtOAc.
References
-
Eaton's Reagent Application: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
-
Ionic Hydrogenation Mechanism: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
-
Indanone Synthesis Context: Musso, D. L., et al. (2003). Synthesis and Evaluation of 3-Substituted Indanes as Selective Serotonin Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(6), 1129-1132.
Sources
- 1. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 6. Synthesis of Precursors for the Oxidative Tandem Cyclization of Diphenols to Galanthamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indane Methylation
Welcome to the Application Scientist Support Portal. Methylating the indane scaffold presents unique synthetic challenges depending on whether your target is the aromatic core or the aliphatic cyclopentane ring. Direct methylation attempts frequently suffer from polyalkylation, poor regioselectivity, and ring-opening side reactions. This guide synthesizes field-proven protocols and mechanistic causality to help researchers and drug development professionals design self-validating, high-yield methylation workflows.
Mechanistic Troubleshooting & FAQs
Q1: Why am I getting significant polyalkylation (dimethyl/trimethyl indanes) instead of mono-methylated indane during Friedel-Crafts alkylation? A1: This is a fundamental kinetic issue inherent to direct Friedel-Crafts alkylation. When an alkyl group (such as a methyl group) is added to the indane aromatic ring, it donates electron density via hyperconjugation. This electronic effect activates the newly formed methylindane, making it more nucleophilic and highly reactive toward the electrophile than the starting indane molecule[1]. Because the product is more reactive than the starting material, polyalkylation is nearly unavoidable[2].
-
The Solution: Abandon direct alkylation in favor of a two-step Acylation-Reduction sequence.
-
Causality: React indane with a formylating or acylating agent. The resulting carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring and strictly halts the reaction at mono-substitution[3]. Subsequent Clemmensen or Wolff-Kishner reduction cleanly converts the carbonyl to the desired alkyl group.
Q2: How can I improve the regioselectivity of aromatic methylation (e.g., favoring 5-methylindane over 4-methylindane)? A2: The cyclopentane ring of indane directs electrophilic aromatic substitution to the 4- and 5-positions. While the 5-position is naturally favored due to reduced steric hindrance, standard Lewis acids (like AlCl₃) still yield complex isomer mixtures.
-
The Solution: Utilize shape-selective Zeolite catalysts (such as H-ZSM-5).
-
Causality: Zeolites possess defined microporous structures. The transition state required to form the bulkier 4-methylindane isomer is sterically restricted within the zeolite pores. Consequently, the reaction is kinetically funneled toward the 5-methylindane isomer, which diffuses out of the pores more readily.
Q3: I need to methylate the aliphatic ring specifically at the C-1 position. Direct Friedel-Crafts gives aromatic substitution. What is the best approach? A3: Electrophilic aromatic substitution will always target the electron-rich aromatic core. To functionalize the aliphatic ring, you must switch from an electrophilic to a nucleophilic paradigm by exploiting the thermodynamic acidity of the benzylic protons.
-
The Solution: Directed benzylic metalation followed by electrophilic trapping.
-
Causality: Treat indane with a strong base like n-Butyllithium (n-BuLi) in the presence of Tetramethylethylenediamine (TMEDA). TMEDA breaks up the n-BuLi hexamers, increasing its basicity enough to deprotonate the C-1 benzylic position exclusively. The resulting benzylic anion is then trapped with a methylating agent (e.g., Methyl Iodide) to yield 1-methylindane.
Q4: How do I avoid ring-opening or oligomerization side reactions during Lewis acid-catalyzed reactions? A4: Harsh Lewis acids at elevated temperatures can trigger carbocation rearrangements, leading to the cleavage of the cyclopentane ring and subsequent oligomerization.
-
The Solution: Strict temperature control and catalyst optimization.
-
Causality: Run the reaction at low temperatures (0–5 °C) to suppress the activation energy required for C-C bond cleavage[3]. If ring-opening persists, switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂) that provides sufficient electrophilic activation without the harsh acidity that drives ring degradation.
Strategic Comparison Matrix
The following table summarizes the quantitative data and strategic trade-offs for various indane methylation approaches:
| Methylation Strategy | Target Position | Primary Reagents | Risk of Polyalkylation | Regioselectivity | Typical Yield |
| Direct Friedel-Crafts | Aromatic (C-4, C-5) | MeI or MeCl, AlCl₃ | High | Poor (Mixture) | 30-40% |
| Acylation-Reduction | Aromatic (C-4, C-5) | 1. Acyl Chloride, AlCl₃2. Zn(Hg), HCl | None | Moderate (Favors C-5) | 75-85% |
| Zeolite Catalysis | Aromatic (C-5) | Methanol, H-ZSM-5 | Low | Excellent (C-5 specific) | 60-70% |
| Benzylic Metalation | Aliphatic (C-1) | n-BuLi, TMEDA, MeI | None | Excellent (C-1 specific) | 80-90% |
Validated Experimental Workflows
Protocol 1: Two-Step Synthesis of Mono-Alkyl Indane via Acylation-Reduction
This self-validating protocol utilizes the deactivating nature of the intermediate to inherently prevent over-reaction.
Step 1: Friedel-Crafts Acylation
-
Dry all glassware thoroughly and purge the reaction vessel with inert Argon gas[3].
-
Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C using an ice bath.
-
Add the acylating agent (1.1 eq) dropwise to form the active electrophilic complex.
-
Slowly add indane (1.0 eq) over 30 minutes, strictly maintaining the temperature at 0–5 °C to prevent ring-opening[3].
-
Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for 2 hours.
-
Quench carefully by slowly pouring the mixture over crushed ice and concentrated HCl[3]. Extract with DCM, and purify the mono-acylated intermediate via distillation.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by treating zinc dust with an aqueous solution of mercuric chloride (HgCl₂) and dilute HCl.
-
Add the mono-acylated indane to a flask containing the amalgamated zinc, followed by concentrated HCl and toluene (as a co-solvent).
-
Reflux the mixture vigorously for 12-24 hours, adding additional concentrated HCl periodically to maintain acidity.
-
Cool, separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the pure mono-alkylated indane.
Protocol 2: Regioselective C-1 Benzylic Methylation
This protocol leverages thermodynamic acidity to selectively functionalize the aliphatic ring without disturbing the aromatic core.
-
Dissolve indane (1.0 eq) and TMEDA (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. The solution will develop a deep color indicative of benzylic anion formation. Stir for 1 hour at -78 °C.
-
Add Methyl Iodide (MeI) (1.5 eq) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous phase with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography (using hexanes as the eluent) to isolate pure 1-methylindane.
Pathway & Workflow Visualizations
Reaction pathway logic comparing direct methylation vs. acylation-reduction strategies.
Step-by-step workflow for the regioselective C-1 benzylic methylation of indane.
References
-
"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam. 1
-
"Friedel-Crafts Alkylation". Organic Chemistry Portal. 2
-
"Technical Support Center: Synthesis of 1-Ethylindan via Friedel-Crafts Reactions". Benchchem.3
Sources
Troubleshooting purification of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Technical Support Center: Purification of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Case ID: IND-56-DIMETH-01 Subject: Troubleshooting Isolation, Distillation, and Crystallization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Molecule & The Challenge
You are likely working with 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS: 53484-76-9).[1] While structurally related to the well-known Donepezil intermediate (5,6-dimethoxy-1-indanone), the presence of the gem-dimethyl group at C1 significantly alters its physical properties and purification behavior.[1]
Unlike the crystalline indanone analogs, the 1,1-dimethyl variant often isolates as a viscous oil or low-melting solid due to the steric bulk of the methyl groups disrupting crystal packing.[1] Consequently, standard recrystallization protocols often fail, leading to "oiling out."[1] This guide addresses the specific challenges of purifying this electron-rich lipophilic ether.
Module 1: Pre-Purification Diagnostics (The "Tar" Problem)
User Query: "My crude reaction mixture is a black, viscous tar. Workup is impossible due to emulsions.[1] How do I fix this before purification?"
Technical Analysis: The "tar" is likely composed of polymerized electron-rich aromatics or aluminum/polyphosphoric salts trapped in an organic matrix.[1] This usually stems from the cyclization step (e.g., Friedel-Crafts) where the Lewis acid was not quenched properly or the temperature spiked, causing polymerization of the dimethoxybenzene ring.
Troubleshooting Protocol:
-
The Quench Strategy:
-
Emulsion Breaking:
-
Solvent Swap:
Module 2: Vacuum Distillation (The Primary Purification)
User Query: "I cannot get the compound to crystallize. It remains a yellow/orange oil.[1] Is my product impure?"
Technical Analysis: Not necessarily. The 1,1-dimethyl substitution lowers the melting point significantly compared to the 1-indanone analog.[1] High-Vacuum Distillation is the most reliable method to purify this compound from heavy oligomers and inorganic salts.[1]
Step-by-Step Distillation Guide:
| Parameter | Specification | Reason |
| Pressure | < 1.0 mmHg (High Vacuum) | The boiling point at atmospheric pressure is likely >280°C, which will decompose the molecule.[1] |
| Bath Temp | 140°C - 160°C (Start low) | Prevent thermal demethylation of the methoxy groups.[1] |
| Vapor Temp | Expect ~110°C - 130°C | Dependent on exact vacuum.[1] Monitor the "main cut" closely.[1] |
| Condenser | Warm water (40°C) | If the product has a melting point near RT, cold water may freeze it in the condenser, causing blockages.[1] |
Critical Warning: If the pot residue begins to smoke or turn rapidly black, stop immediately . This indicates the decomposition of sulfones or polymeric impurities (if PPA/MSA was used).[1]
Module 3: Crystallization (The Polishing Step)
User Query: "I have distilled the material, but it's still slightly yellow. How do I get white crystals?"
Technical Analysis: Crystallization for this molecule is a "polishing" step, effective only after distillation has removed the bulk impurities (tar/isomers).[1] The gem-dimethyl group requires a non-polar solvent to drive precipitation.[1]
Solvent System Screening Table:
| Solvent System | Ratio (v/v) | Outcome | Recommendation |
| Hexane : EtOAc | 9:1 to 5:1 | Best Success | Dissolve in min. warm EtOAc, add Hexane until cloudy. Cool to -20°C. |
| Methanol : Water | -- | Avoid | Often causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] |
| IPA (Isopropyl Alcohol) | 100% | Moderate | Good for cooling crystallization if the melting point is >40°C. |
The "Seeding" Technique:
-
Dissolve 1g of distilled oil in 5mL Hexane.
-
Cool to -78°C (Dry ice/Acetone) and scratch the glass side vigorously.
-
Once a solid forms, allow it to warm slowly to room temperature.
-
Use these crystals as "seeds" for the main batch at 0°C.
Module 4: Impurity Profiling
User Query: "My NMR shows a broad singlet around 5.5-6.0 ppm or unexpected aromatic peaks. What are these?"
Technical Analysis: You are likely seeing Demethylated Phenols or Regioisomers .[1]
Visualizing the Impurity Pathway:
Caption: Chemical pathways leading to the target indane versus common thermal and acidic impurities.
Diagnostic Table:
| Impurity Type | NMR Signal (1H) | Cause | Removal Method |
| Phenol | Broad singlet (OH) ~5.0-6.0 ppm | Lewis acid too strong (e.g., AlCl3) or reaction time too long.[1] | Caustic Wash: Wash organic layer with 1M NaOH.[1] Phenols form water-soluble phenoxides.[1] |
| Starting Material | Olefinic protons or aliphatic chains | Incomplete reaction.[1] | Silica Plug: Filter through silica gel using 100% Hexane (SM elutes first).[1] |
| Isomer | Split aromatic peaks (no longer singlets) | Rearrangement during cyclization.[1] | Recrystallization: Requires high-efficiency fractional crystallization (difficult).[1] |
Summary Workflow: The Golden Path
Follow this logic gate to determine your next step.
Caption: Decision matrix for processing crude 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for Friedel-Crafts workup and vacuum distillation protocols).
-
Iimura, Y., et al. "Indanone derivative and process for the preparation thereof."[1] U.S. Patent 4,895,841, Eisai Co., Ltd., 1990.[1] (Foundational patent for Donepezil intermediates, describing analogous workup conditions for dimethoxyindanes).[1]
-
Musser, J.H., et al. "Synthesis of 5,6-dimethoxy-1-indanone derivatives."[1] Journal of Medicinal Chemistry, 1987.[1] (Provides insight into the stability of the dimethoxy-indane scaffold).
-
PubChem Compound Summary. "5,6-Dimethoxy-1-indanone" (Analogous Structure Data). (Used for solubility and physical property extrapolation).[1]
Sources
Technical Support: Thermal Optimization for Dimethyl Indane Synthesis
Diagnostic Workflow: The Thermal Decision Matrix
Before adjusting your parameters, determine if your failure mode is Kinetic (reaction didn't finish) or Thermodynamic (reaction went too far/wrong way).
Figure 1: Decision matrix for diagnosing temperature-related failures in dimethyl indane synthesis.
Critical Issue Resolution (Q&A)
Q1: I am targeting 1,1-dimethylindane, but I see significant migration to 1,2- or 1,3-dimethyl isomers. Why is this happening?
The Science: This is a classic case of Thermodynamic vs. Kinetic Control . The formation of 1,1-dimethylindane (often via the cyclization of a tertiary carbocation from precursors like 2-methyl-4-phenylbutan-2-ol) is the kinetic product because the tertiary carbocation forms fastest. However, the 1,1-disubstituted system has steric strain. If the reaction temperature is too high (>25°C) or the reaction time too long, the methyl groups will migrate via 1,2-hydride/methyl shifts to form the thermodynamically more stable (less sterically hindered) 1,2- or 1,3-isomers [1].
Protocol Adjustment:
-
Temperature: Lower your reaction temperature to 0°C – 5°C .
-
Quench: Do not let the reaction stir overnight. Monitor by GC-MS every 30 minutes and quench immediately upon consumption of the starting material.
-
Catalyst: Switch from
(which promotes equilibration) to a milder Lewis acid like or a solid acid like Amberlyst-15 , which often minimizes rearrangement due to pore confinement effects [2].
Q2: My reaction mixture turns into a black, viscous tar within minutes. Is my temperature too high?
The Science: Yes. This "tar" is the result of cationic polymerization . In the synthesis of dimethyl indanes, you are likely generating a highly reactive carbocation intermediate (tertiary or benzylic). If the temperature is too high, this cation reacts intermolecularly with another alkene/arene molecule rather than intramolecularly (cyclizing) to close the ring. This creates a chain reaction (oligomerization).
Protocol Adjustment:
-
Cryogenic Addition: Cool the vessel to -10°C or -20°C during the addition of the catalyst or acid.
-
Dilution: High concentration favors intermolecular polymerization. Dilute your reaction to 0.05 M – 0.1 M in DCM or Nitromethane.
-
Exotherm Management: The Friedel-Crafts reaction is exothermic. Add the catalyst slowly to prevent localized hot spots that trigger polymerization [3].
Q3: Can I use Zeolites instead of liquid acids to improve temperature control?
The Science: Absolutely. Solid acids like Zeolite H-Beta or HY Zeolite are superior for dimethyl indane synthesis in drug development contexts. They provide:
-
Shape Selectivity: The pores physically restrict the formation of bulky polymeric byproducts.
-
Site Isolation: Prevents the "runaway" exotherms common with
.
Protocol Adjustment:
-
Run the reaction in a sealed tube at 80°C (higher temp is required for solid acids compared to liquid acids due to diffusion limits), but the effective temperature at the active site is controlled.
-
Note: If using Zeolites, you must dry them at 400°C prior to use; moisture kills the acid sites immediately [4].
Standardized Experimental Protocol
Target: 1,1-Dimethylindane via Intramolecular Cycloalkylation Scale: 10 mmol
-
Preparation:
-
Flame-dry a 100 mL two-neck Round Bottom Flask (RBF).
-
Add 10 mmol of precursor (e.g., 2-methyl-4-phenylbutan-2-ol) dissolved in 50 mL anhydrous Dichloromethane (DCM) .
-
Critical Step: Cool the solution to -5°C using an ice/salt bath.
-
-
Catalyst Addition (The Thermal Critical Path):
-
Option A (Liquid Acid): Add 12 mmol
(1.0 M in DCM) dropwise over 20 minutes. Do not allow internal temp to rise above 0°C. -
Option B (Solid Acid): Add 1.0 g activated Amberlyst-15. (Requires warming to RT later).[1]
-
-
Reaction Phase:
-
Stir at -5°C for 1 hour .
-
Slowly warm to 10°C over 30 minutes.
-
Checkpoint: Pull an aliquot for TLC/GC. If SM is present, warm to 20°C . Do not exceed 25°C.
-
-
Quench:
-
Pour mixture into ice-cold NaHCO3 solution. Never quench hot.
-
Data Summary: Temperature vs. Selectivity[1][2][3][4]
| Temperature | Catalyst | Yield (1,1-isomer) | Major Byproduct | Mechanism of Failure |
| -10°C | 88% | Unreacted SM | Kinetic trapping (too cold for full conversion) | |
| 0°C - 5°C | 94% | None | Optimal Kinetic Window | |
| 25°C | 75% | Oligomers (15%) | Intermolecular polymerization | |
| 60°C | 40% | 1,2-isomer / Tar | Thermodynamic rearrangement & Polymerization | |
| 80°C | Zeolite HY | 85% | None | High temp required for solid acid diffusion; pores prevent tar. |
References
- Olah, G. A., et al.Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on rearrangement mechanisms).
-
Corma, A., et al. "Zeolites as Catalysts in Organic Synthesis." Solid Acid Catalysis, providing evidence for shape-selective suppression of polymerization. 2[3][4][5][6]
-
BenchChem Technical Support. "Troubleshooting Common Issues in Friedel-Crafts Reactions." (Specific protocols for moisture control and exotherm management). 7
-
Princeton University. "Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel."[8] (Context on dimethyl-substituted cyclic systems and catalyst sensitivity). 8[1][3][4][5][6][9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Resolving solubility issues with 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Technical Support Center: Solubilization Strategies for 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Executive Summary: The "Grease Ball" Challenge
Compound: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene CAS: 51458-29-8 (and related analogs) Physicochemical Profile: This molecule combines a lipophilic indane core with a gem-dimethyl group at the C1 position.[1][2][3][4][5] While the methoxy groups add slight polarity, the 1,1-dimethyl substitution acts as a "hydrophobic shield," significantly elevating the LogP (estimated >3.5–4.[6][7]0) and reducing aqueous solubility to negligible levels (<1 µg/mL).[3][5][6]
The Core Problem: Users typically encounter "crashing out" (immediate precipitation) when diluting DMSO stocks into aqueous buffers for biological assays.[5][6] This guide provides field-proven protocols to maintain solubility in both in vitro and in vivo contexts.[1][2][3][4][5]
Module 1: Stock Solution Preparation
Standard Protocol: Do not attempt to dissolve this compound directly in water or low-percentage organic buffers.[1][2][3][4][5]
| Solvent | Solubility Rating | Recommended Concentration | Notes |
| DMSO | Excellent | 10–50 mM | Primary Choice. Hygroscopic; keep anhydrous.[1][2][3][4][5] |
| Ethanol | Good | 5–20 mM | Evaporation risk changes concentration over time.[3][4][5] |
| Acetone | Excellent | >50 mM | Good for synthesis/transfer, bad for bioassays (toxic).[6] |
| Water/PBS | Insoluble | N/A | Will form an oily film or white precipitate immediately.[3][4][5] |
Storage Warning: Store DMSO stocks in small aliquots at -20°C. Repeated freeze-thaw cycles introduce atmospheric water, which can cause "micro-precipitation" inside the tube that is invisible to the naked eye but ruins assay reproducibility.[1][2][3][4]
Module 2: Preventing "Crash Out" in Biological Assays
The most common failure mode is adding high-concentration DMSO stock directly to a cold aqueous buffer.[1][2][3][4][5] The hydrophobic shock forces the compound out of solution.[3][4][5]
The "Intermediate Dilution" Protocol
Instead of a single 1:1000 dilution, use a stepping-stone approach to condition the molecule to the aqueous environment.[2][3][4]
Step-by-Step Workflow:
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate: Dilute 1:10 into a compatible co-solvent vehicle (e.g., PEG-400 or Propylene Glycol) to create a 1 mM working solution.
-
Final: Dilute the Intermediate 1:100 into pre-warmed (37°C) assay buffer containing 0.1% Tween-80 or BSA .
Visual Workflow: The Solubilization Decision Tree
Caption: Decision tree for selecting the correct solubilization strategy based on application and precipitation risk.
Module 3: In Vivo Formulation Guide
For animal studies, simple DMSO/Water mixtures often cause precipitation at the injection site (painful for the animal, poor bioavailability).[6][7]
Recommended Vehicle System (IP or PO Dosing):
Preparation Order (CRITICAL):
-
Dissolve compound completely in DMSO .
-
Add PEG-400 and vortex thoroughly.[1][2][3][4][5] The solution should be clear.
Advanced Option: Cyclodextrin Complexation For sensitive routes (IV), use 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4][5]
-
Dissolve compound in a minimum volume of DMSO or Methanol.[3][4][5]
-
Add to 20% HP-β-CD aqueous solution.
-
Sonicate for 30–60 minutes.
-
(Optional) If using methanol, evaporate it off under nitrogen stream, leaving the drug encapsulated in the aqueous CD shell.[6][7]
Frequently Asked Questions (FAQ)
Q1: My compound is an oil, not a solid. Is this normal? A: Yes. The gem-dimethyl group (1,1-dimethyl) disrupts crystal packing compared to the planar indanone precursors.[2][3][4][5] Impurities or solvent residues can also lower the melting point, causing it to exist as a viscous oil or low-melting solid at room temperature.[2][3][4] This does not indicate degradation, but verify purity via NMR/HPLC.
Q2: Can I use ethanol instead of DMSO for cell culture? A: Proceed with caution. While ethanol is less toxic than DMSO to some cells, it evaporates rapidly in 37°C incubators ("edge effect"), leading to concentration changes and potential precipitation of the compound during the assay.[6] DMSO is preferred for its low volatility.[3][4][5][7]
Q3: The solution turns cloudy when I add it to the media, but clears up after mixing. Is this okay? A: No. That transient cloudiness represents "micro-precipitation."[3][4][5] Even if it looks clear later, you likely have micro-crystals that will not behave like dissolved drug (giving false negatives) or will sediment onto cells (giving false toxicity).[5][6] Use the Intermediate Dilution Protocol (Module 2) or add BSA to the media before adding the compound.[5][6]
References
-
Chemical Identity & Synthesis
-
Analog Solubility Data (Donepezil Intermediates)
-
Solubilization Techniques
-
Gem-Dimethyl Indane Synthesis
Sources
- 1. 139452-26-9|(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. Celestolide [webbook.nist.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 5,6-二甲氧基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | C11H10O4 | CID 12384295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-bromo-2-(tert-butyl)-4,5-dimethoxybenzene - CAS号 34582-09-7 - 摩熵化学 [molaid.com]
- 8. 362-07-2|(8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol|BLD Pharm [bldpharm.com]
- 9. 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene CAS#: 51458-29-8 [m.chemicalbook.com]
- 10. 2107-69-9|5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 11. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing regioisomeric impurities from 5,6-dimethoxyindane products
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of 5,6-dimethoxyindane. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common issue of removing persistent regioisomeric impurities, particularly 4,5-dimethoxyindane, from your product.
The Challenge: Why Are Dimethoxyindane Regioisomers So Difficult to Separate?
The synthesis of 5,6-dimethoxyindane, often via a Friedel-Crafts reaction on 1,2-dimethoxybenzene (veratrole), is a classic example of electrophilic aromatic substitution.[1][2] The two methoxy groups on the veratrole ring are activating and ortho-, para-directing. This electronic guidance inevitably leads to substitution at multiple positions, resulting in a mixture of products upon cyclization.
The primary and most troublesome impurity is the 4,5-dimethoxyindane regioisomer. The structural similarity and, consequently, the nearly identical physicochemical properties (polarity, boiling point, and solubility) of these isomers make their separation a significant purification challenge. Standard purification methods often fail to provide the high level of purity required for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows extra peaks in the aromatic region. How can I confirm if it's the 4,5-dimethoxyindane impurity?
A1: The presence of the 4,5-dimethoxyindane isomer complicates the aromatic region of the ¹H NMR spectrum. The desired 5,6-isomer is symmetrical, typically showing two singlets for the aromatic protons (H-4 and H-7). In contrast, the asymmetrical 4,5-isomer will display two doublets.
| Compound | Aromatic Protons | Expected ¹H NMR Signal (CDCl₃) | Rationale |
| 5,6-Dimethoxyindane | H-4, H-7 | ~6.7-6.8 ppm (Two distinct singlets) | Due to molecular symmetry, these protons do not couple with each other. |
| 4,5-Dimethoxyindane | H-6, H-7 | ~6.6-6.8 ppm (Two doublets, J ≈ 8-9 Hz) | These adjacent protons will exhibit ortho-coupling, resulting in a pair of doublets. |
Comparing the integration of the singlets versus the doublets can give you a rough estimate of the isomeric ratio in your crude product.
Q2: I tried a simple recrystallization from ethanol/water, but the impurity persists. What am I doing wrong?
A2: This is a common issue. The solubility profiles of the two isomers are very similar. A standard single-solvent or two-solvent recrystallization may not be effective unless the isomeric ratio is already heavily skewed (>95:5) towards the desired product.[3] Success in recrystallization is highly dependent on finding a solvent system where the solubility difference between the isomers is maximized. This often requires screening a range of solvents with varying polarities. For challenging separations, chromatography is typically the more reliable method.
Q3: Can I use Gas Chromatography (GC) to separate these isomers?
A3: Yes, high-resolution capillary GC is an excellent analytical technique for separating positional isomers.[4] For preparative work, however, GC is not practical for the scales typically required in drug development. While GC-MS can confirm the presence of an isomer with the same mass, the mass spectra of regioisomers are often nearly identical, making chromatographic separation the key to identification.[5] Specialized stationary phases, such as those based on liquid crystals, can enhance the separation of isomers based on their molecular shape.[6]
In-Depth Troubleshooting and Purification Guide
If initial purification attempts have failed, a more systematic approach is required. The following guide provides a logical workflow for diagnosing the problem and selecting an appropriate, robust purification strategy.
Workflow for Isomer Separation
Caption: Troubleshooting workflow for purifying 5,6-dimethoxyindane.
Experimental Protocols
Protocol 1: Optimized Recrystallization
This method is most effective when the desired 5,6-isomer is the major component (>90%). The key is to leverage subtle differences in crystal lattice formation.
Causality: Toluene is a non-polar aromatic solvent. The more symmetrical 5,6-dimethoxyindane is expected to pack more efficiently into a crystal lattice than the less symmetrical 4,5-isomer. This difference can lead to the preferential crystallization of the desired product from a saturated toluene solution upon slow cooling, while the impurity remains in the mother liquor.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place your crude 5,6-dimethoxyindane product into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene (e.g., 3-5 mL per gram of crude product) and heat the mixture to reflux with stirring until all solids dissolve.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for selective crystallization.
-
Induce Crystallization: If no crystals form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure 5,6-dimethoxyindane.
-
Ice Bath: Once crystallization at room temperature is complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold toluene to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Check the purity of the crystals and the mother liquor by ¹H NMR or HPLC to assess the efficiency of the separation. It may be necessary to repeat the process to achieve the desired purity.
Protocol 2: Flash Column Chromatography
This is the most robust and common method for separating regioisomers on a laboratory scale.[7]
Causality: Silica gel is a polar stationary phase. While both dimethoxyindane isomers are relatively non-polar, the 4,5-isomer possesses a slightly larger dipole moment due to the less symmetric arrangement of its electron-donating methoxy groups. This results in a slightly stronger interaction with the silica gel, causing it to elute more slowly than the desired 5,6-isomer. A low-polarity eluent system is used to exploit this subtle difference in polarity.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass chromatography column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the prepared solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Use positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) in test tubes.
-
Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC) with the same eluent system. Visualize spots under UV light (254 nm). The desired 5,6-isomer should have a slightly higher Rf value than the 4,5-isomer.
-
Combine and Evaporate: Combine the fractions containing the pure 5,6-dimethoxyindane (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by ¹H NMR and melting point analysis. A sharp melting point is a good indicator of high purity.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For the highest possible purity, especially on smaller scales or for generating analytical standards, preparative HPLC is the method of choice.[8][9]
Causality: Preparative HPLC utilizes highly uniform stationary phase particles and high pressure, leading to superior resolving power compared to flash chromatography. Both normal-phase (silica) and reverse-phase (e.g., C18) columns can be effective.
-
Normal-Phase: Similar principle to flash chromatography, separating based on small polarity differences.
-
Reverse-Phase: Separation is based on hydrophobicity. The subtle differences in shape and electronic distribution between the isomers can lead to differential interactions with the non-polar C18 stationary phase.
Step-by-Step Methodology:
-
Method Development: First, develop an analytical HPLC method that shows baseline separation of the two isomers.
-
Column: Use a high-resolution analytical column (e.g., Silica or C18, 5 µm particle size).
-
Mobile Phase: For normal-phase, screen hexane/isopropanol or hexane/ethyl acetate mixtures. For reverse-phase, screen acetonitrile/water or methanol/water gradients.
-
Detection: UV detector set to an appropriate wavelength (e.g., 280 nm).
-
-
Scale-Up: Once a good analytical separation is achieved, scale the method up to a preparative column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.
-
Injection: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter before injecting it onto the column.
-
Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to the 5,6-dimethoxyindane.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used in a reverse-phase method, a subsequent liquid-liquid extraction or solid-phase extraction step may be necessary to isolate the product.
-
Analysis: Confirm the purity of the isolated product using analytical HPLC and NMR.
Comparison of Purification Techniques
| Technique | Resolution | Scale | Speed | Cost | Best For |
| Recrystallization | Low to Moderate | Grams to Kilograms | Moderate | Low | Initial cleanup of high-titer crude; large-scale processing. |
| Flash Chromatography | Moderate to High | Milligrams to >100 Grams | Fast | Moderate | Workhorse for lab-scale purification to >98% purity.[7] |
| Preparative HPLC | Very High | Micrograms to Grams | Slow | High | Achieving >99.5% purity; isolating analytical standards; separating very difficult mixtures.[10] |
References
-
Beilstein J. Org. Chem. 2016 , 12, 903–911. .
-
ResearchGate. 2016 . .
-
Wikipedia. N.d. .
-
Journal of the Chemical Society, Perkin Transactions 1. 1981 , 3166-3171. .
-
Organic Chemistry Portal. N.d. .
-
Chemistry LibreTexts. 2022 . .
-
ACS Omega. 2020 , 5(45), 29198–29204. .
-
Journal of the Serbian Chemical Society. 2004 , 69(11). .
-
Journal of the Chinese Chemical Society. 2013 , 25(8), 4251-4256. .
-
RSC Advances. 2018 , 8(61), 35150-35182. .
-
Ventura College. N.d. .
-
Acta Crystallographica Section E. 2011 , 67(Pt 12), o3239. .
-
Arkivoc. 2011 , (i), 149-160. .
-
Google Patents. 2020 . .
-
YouTube. 2022 . .
-
Supramolecular Chemistry. 2010 , 22(11-12), 758-767. .
-
YouTube. 2010 . .
-
Journal of Chemical and Pharmaceutical Research. 2010 , 2(4), 923-934. .
-
Organic & Biomolecular Chemistry. 2019 , 17(23), 5789-5793. .
-
Journal of Medicinal Chemistry. 2005 , 48(7), 2646-54. .
-
Molecules. 2022 , 27(24), 9015. .
-
BenchChem. 2025 . .
-
BenchChem. N.d. .
-
OSTI.gov. 2008 . .
-
Google Patents. 1995 . .
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BenchChem. N.d. .
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Molbank. 2004 , 2004(4), M383. .
-
Google Patents. 1988 . .
-
Chemical Research in Toxicology. 1991 , 4(4), 475-82. .
-
Journal of Analytical Toxicology. 2014 , 38(6), 346-53. .
-
ResearchGate. 2020 . .
-
Molecules. 2007 , 12(11), 2456-66. .
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Molecules. 2018 , 23(4), 975. .
-
Merck. 2005 . .
-
Beilstein Journal of Organic Chemistry. 2022 , 18, 1030-1038. .
-
Google Patents. 1987 . .
-
Molecules. 2019 , 24(17), 3178. .
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. vurup.sk [vurup.sk]
- 5. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Separation and identification of indene–C70 bisadduct isomers [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Welcome to the technical support center for 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. My aim is to offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the stability and handling of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene.
Q1: What are the primary factors that can cause the degradation of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene?
A1: The primary factors of concern for the stability of this compound are exposure to oxidative conditions, strong acids or bases, and potentially light. The two methoxy groups on the aromatic ring, while providing some electronic stability, can be susceptible to O-demethylation under certain conditions[1]. The dihydroindene core itself can also be a site for oxidative degradation.
Q2: How should I properly store 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene to ensure its long-term stability?
A2: For optimal long-term stability, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Room temperature storage is generally acceptable for short periods, but for long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of degradation.
Q3: I have noticed a color change in my sample of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene over time. What could be the cause?
A3: A color change, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of oxidized byproducts or other chromophoric impurities. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC or GC, before proceeding with your experiments.
Q4: Is 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene sensitive to light?
A4: While specific photostability data for this exact compound is not extensively published, indene derivatives and related aromatic compounds can be sensitive to light[2][3][4]. Exposure to UV or even strong visible light can potentially lead to photodegradation. Therefore, it is a good practice to store the compound in an amber vial or in a light-protected environment.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter. Each guide is presented in a question-and-answer format with step-by-step protocols and the scientific rationale behind them.
Troubleshooting Guide 1: Inconsistent Experimental Results or Loss of Potency
Question: I am observing inconsistent results in my assays, or the compound seems to have lost its expected potency. How can I troubleshoot this?
Answer: Inconsistent results or a loss of potency are classic signs of compound degradation. The following steps will guide you through a systematic investigation to identify the root cause.
Step 1: Purity Re-assessment
Rationale: The first and most critical step is to confirm the purity of your current stock of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene. Degradation will lead to a decrease in the concentration of the active compound and the appearance of new, potentially interfering, impurities.
Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation:
-
Accurately prepare a solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Also, prepare a solution of a new, unopened batch of the compound, if available, as a reference standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm and 280 nm).
-
-
Analysis:
-
Inject your sample and the reference standard.
-
Compare the chromatograms. Look for a decrease in the area of the main peak and the presence of new peaks in your sample compared to the reference.
-
Quantify the purity by calculating the area percentage of the main peak.
-
Step 2: Forced Degradation Study
Rationale: A forced degradation study will help you identify the likely degradation pathways and the nature of the degradants. This is a crucial step in developing a stability-indicating analytical method and understanding the compound's liabilities.
Protocol: Forced Degradation
Prepare solutions of your compound (e.g., 1 mg/mL) and subject them to the following stress conditions:
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | Cleavage of methoxy ether linkages. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. | Cleavage of methoxy ether linkages. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours. | Oxidation of the dihydroindene ring or O-demethylation. |
| Photochemical | Expose the solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24-48 hours. | Photodegradation of the aromatic system. |
| Thermal | Heat the solid compound at 80°C for 48 hours. | Thermally induced degradation. |
After the stress period, analyze all samples by HPLC-UV as described in Step 1.
Step 3: Interpretation and Corrective Actions
-
If degradation is observed under specific conditions: This points to the likely cause of your stability issue. For example, if significant degradation occurs under oxidative stress, you need to be meticulous about using de-gassed solvents and storing your solutions under an inert atmosphere.
-
If new peaks are observed: These are your degradation products. A stability-indicating method should be able to resolve these peaks from the main compound peak.
-
Corrective Actions:
-
Storage: Implement stricter storage conditions (e.g., inert atmosphere, refrigeration, light protection).
-
Solvent Selection: Use high-purity, de-gassed solvents for your experiments.
-
pH Control: If your experimental conditions involve acidic or basic solutions, consider if the pH can be adjusted to a more neutral range where the compound is more stable.
-
Fresh Solutions: Prepare fresh solutions of the compound for each experiment, rather than using aged stock solutions.
-
Visualization of the Troubleshooting Workflow:
Caption: Decision tree for identifying the source of unknown peaks.
Step 3: Characterization of Unknown Peaks (If Necessary)
Rationale: If the unknown peaks are significant and you need to identify them, more advanced analytical techniques may be required.
Techniques for Impurity Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for determining the molecular weight of the unknown impurities. This information can provide clues to their structure (e.g., a mass increase of 16 Da could indicate oxidation, while a decrease of 14 Da might suggest O-demethylation).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity can be isolated, NMR spectroscopy can provide detailed structural information.
Preventative Measures:
-
Good Laboratory Practices: Always use clean glassware and high-purity solvents.
-
Inert Handling: For sensitive reactions or long-term storage of solutions, consider using techniques for handling air- and moisture-sensitive compounds.[3] This includes using septa-sealed vials and purging with an inert gas.
-
Regular Purity Checks: Periodically re-analyze your stock solutions to monitor for any signs of degradation.
References
-
Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. RSC Publishing. [Link]
-
Taylor & Francis. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
-
Ruela, A. L. M., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO. [Link]
-
Chemistry LibreTexts. (2022, September 24). Substituent Effects in Substituted Aromatic Rings. [Link]
-
ResearchGate. (2025, December 18). LC-PDA and LC-MS Studies of Donepezil Hydrochloride Degradation Behaviour in Forced Stress Conditions. [Link]
-
Chemsrc. (2025, August 21). Indene | CAS#:95-13-6. [Link]
-
CORE. Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of. [Link]
-
PMC. (2025, November 10). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 1,1-Dimethyl Substitution of Indanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges related to the 1,1-dimethyl substitution of indanes. The introduction of a gem-dimethyl group at the C1 position of the indane scaffold is a common objective in medicinal chemistry and materials science, often employed to introduce conformational rigidity or block metabolic pathways.[1][2] However, this transformation is frequently plagued by significant steric hindrance, particularly during the introduction of the second methyl group.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you navigate these synthetic hurdles.
Troubleshooting Guide
This section addresses specific experimental failures. Use the following workflow to diagnose your issue.
Caption: Troubleshooting workflow for gem-dimethylation of indanes.
Q1: My reaction has stalled with low conversion. I still see a significant amount of my 1-indanone starting material. What is causing this?
A1: This issue typically points to incomplete deprotonation of the 1-indanone to form the necessary enolate intermediate. Several factors could be at play:
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Insufficiently Strong Base: The pKa of the α-proton of 1-indanone is in the range of 16-18. For complete and irreversible deprotonation, a base whose conjugate acid has a much higher pKa is required.[3] Standard alkoxides (e.g., NaOEt) may establish an equilibrium with significant amounts of starting material remaining.
-
Solution: Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or Lithium Diisopropylamide (LDA). LDA is typically prepared fresh or used as a commercial solution and offers excellent reactivity at low temperatures.[3]
-
-
Reagent Quality: Traces of water or other protic impurities in your solvent or on your glassware can quench the enolate as it forms.
-
Solution: Ensure all solvents (e.g., THF, DMF) are rigorously dried and anhydrous.[3] Flame-dry your glassware under vacuum or an inert atmosphere (Nitrogen or Argon) before use.
-
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate.
-
Solution: If using a strong base like LDA at -78 °C, after the addition of the methylating agent, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[3]
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Q2: The reaction works, but I'm isolating mostly the 1-methyl-1-indanone product and very little of the desired 1,1-dimethyl derivative. How can I drive the reaction to completion?
A2: This is the classic manifestation of steric hindrance. The first methylation is relatively easy. The second methylation requires deprotonating the now more sterically encumbered 1-methyl-1-indanone and attacking the electrophile with the resulting tertiary enolate.
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Forcing Conditions: The second methylation requires more energy to overcome the steric barrier.
-
Solution 1: Increase the reaction temperature after the first methylation is complete (as confirmed by TLC). Warming a reaction with NaH in DMF to room temperature or even slightly above (e.g., 40-50 °C) can provide the necessary activation energy.
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Solution 2: Increase the excess of the methylating agent (e.g., from 1.1 eq. to 2.5-3.0 eq. relative to the indanone) and the base. This can help drive the equilibrium towards the doubly alkylated product.
-
-
Choice of Methylating Agent: While methyl iodide is common, its reactivity might not be sufficient.
-
Solution: Consider a more reactive methylating agent like dimethyl sulfate. Caution: Dimethyl sulfate is extremely toxic and must be handled with extreme care and appropriate safety measures.
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Q3: My crude product is a complex mixture. Besides my desired product, I see evidence of O-alkylation and/or 2,2-dimethylation. How can I improve selectivity?
A3: The formation of multiple products indicates competing reaction pathways. The two most common side reactions are O-alkylation of the enolate and over-alkylation at the C2 position.[3]
-
O- vs. C-Alkylation: O-alkylation (forming the enol ether) is favored by conditions that promote a "free" enolate ion, such as polar aprotic solvents (DMSO, HMPA) and potassium counterions. C-alkylation is favored in less polar solvents like THF where the cation is more tightly associated with the enolate oxygen.
-
Solution: Use THF as the solvent instead of DMF or DMSO.[3] Using lithium-based reagents (like LDA) also favors C-alkylation over potassium-based ones.
-
-
Over-alkylation at C2: This occurs if the mono-alkylated product (1-methyl-1-indanone) enolizes at the C2 position and is subsequently alkylated.
-
Solution: This is generally less of a problem for the second methylation at C1 due to the steric hindrance already present. However, if it occurs, performing the reaction at lower temperatures can favor the kinetic enolate (C1) over the thermodynamic enolate of the mono-alkylated product.[3]
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Q4: I am attempting an intramolecular Friedel-Crafts cyclization of a substituted phenylpropionic acid to build the 1,1-dimethylindanone core directly, but the reaction is failing.
A4: The intramolecular Friedel-Crafts acylation is a powerful method but is sensitive to several factors.[4]
-
Catalyst Choice & Amount: The reaction requires a strong acid to generate the acylium ion electrophile.
-
Solution 1: Polyphosphoric acid (PPA) is a common and effective reagent for this cyclization. Ensure you are using a sufficient excess (typically 10x by weight) to act as both catalyst and solvent.[4]
-
Solution 2: A two-step approach can be more reliable. First, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] Then, use a Lewis acid catalyst like AlCl₃ in a non-coordinating solvent (e.g., dichloromethane, carbon disulfide) for the cyclization.[5][6]
-
-
Substituent Effects: The aromatic ring must be sufficiently electron-rich to participate in the electrophilic aromatic substitution.
-
Problem: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring can deactivate it and prevent cyclization.
-
Solution: This route is best suited for aromatic rings that are unsubstituted or contain electron-donating groups.[7]
-
-
Carbocation Rearrangements: While less common in acylation, related Friedel-Crafts alkylations are prone to rearrangements, which can lead to undesired products.[7]
-
Solution: Sticking to the acylation route (from a carboxylic acid or acyl chloride) is generally safer as the acylium ion does not rearrange.
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Frequently Asked Questions (FAQs)
Q5: What are the principal synthetic strategies for creating a 1,1-dimethylindane core?
A5: There are two primary approaches, each with its own advantages:
-
Stepwise Alkylation of 1-Indanone: This is the most direct-sounding approach. It involves the sequential addition of two methyl groups to the C1 position of a pre-formed 1-indanone via an enolate intermediate. While conceptually simple, it is often hampered by the steric hindrance issues discussed in the troubleshooting guide.
-
Intramolecular Friedel-Crafts Cyclization: This strategy involves cyclizing a precursor that already contains the gem-dimethyl group. A common precursor is 3-phenyl-3,3-dimethylpropanoic acid or its corresponding acyl chloride.[6] This method cleverly bypasses the challenge of adding the second methyl group to a sterically hindered center by building the carbon skeleton first.
Caption: Primary synthetic strategies for 1,1-dimethylindane synthesis.
Q6: How do I choose the best base and solvent for the stepwise alkylation method?
A6: The choice of base and solvent is critical for success and is interdependent. The goal is to achieve complete, rapid deprotonation without promoting side reactions.
| Base | Conjugate Acid pKa | Common Solvent | Typical Temp. (°C) | Pros | Cons |
| NaH | ~36 (H₂) | DMF, THF | 0 to RT | Inexpensive, powerful, irreversible deprotonation.[3] | Heterogeneous, can have variable reactivity, mineral oil can complicate workup. |
| LDA | ~36 (Diisopropylamine) | THF | -78 to 0 | Homogeneous, very fast and clean deprotonation at low temp, minimizes side reactions.[3] | Must be prepared fresh or purchased as a solution, moisture sensitive. |
| KHMDS | ~36 (Hexamethyldisilazane) | THF | -78 to RT | Soluble, very strong, good for sterically hindered ketones. | More expensive than NaH or LDA. |
| NaOEt/KOtBu | ~16-19 (Ethanol/t-Butanol) | Ethanol, THF | RT | Easy to handle. | Often not strong enough for complete deprotonation, leading to equilibrium and low conversion.[3] |
Expert Recommendation: For initial attempts, LDA in THF at -78°C provides the most control. For larger-scale reactions where cost is a factor, NaH in anhydrous DMF is a robust alternative, though it may require more optimization.[3]
Q7: Are there any modern or alternative organometallic reagents for direct gem-dimethylation of the ketone in 1-indanone?
A7: While classical enolate chemistry is the most common approach, other organometallic methods exist for the gem-dimethylation of ketones, although they are less frequently applied to indanones specifically.
-
Tebbe-type Reagents: Reagents derived from titanocene dichloride and trimethylaluminum can, under certain conditions, convert a carbonyl group (C=O) directly into a gem-dimethyl group (C(CH₃)₂). This reaction is more commonly known for methylenation, but modifications can achieve dimethylation.[8] This is a specialized, single-step approach but can be sensitive and requires handling of pyrophoric aluminum reagents.
-
Grignard Addition followed by Deoxygenation: A two-step alternative involves adding methylmagnesium bromide (MeMgBr) to the 1-indanone carbonyl, which forms the tertiary alcohol 1,1-dimethyl-1-indanol.[9] The subsequent challenge is the deoxygenation of this tertiary benzylic alcohol, which can be difficult. Methods like reductive deoxygenation might be required. This route avoids the sterically hindered enolate alkylation but introduces a different set of challenges.
Detailed Experimental Protocols
Protocol 1: Stepwise gem-Dimethylation via LDA/THF
This protocol prioritizes control and is suitable for sensitive substrates.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M relative to the substrate). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation (1st Methylation): Slowly add a solution of LDA (1.1 eq) to the THF. Then, add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[3]
-
First Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for 2-4 hours at this temperature, then allow the reaction to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Enolate Formation (2nd Methylation): Re-cool the reaction mixture to -78 °C. Slowly add a second portion of LDA solution (1.5 eq). Stir at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours to ensure deprotonation of the sterically hindered intermediate.
-
Second Methylation: Cool back to -78 °C and add a second portion of methyl iodide (1.5 eq). Allow the reaction to stir overnight, warming slowly to room temperature.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude oil by silica gel column chromatography to isolate the 1,1-dimethyl-1-indanone.
Protocol 2: Friedel-Crafts Cyclization of an Acyl Chloride
This protocol is often higher yielding and more scalable as it avoids the problematic second alkylation step.
-
Acyl Chloride Formation: In a fume hood, combine 3-phenyl-3,3-dimethylpropanoic acid (1.0 eq) and thionyl chloride (2.0 eq).[6] Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2-4 hours or until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly.
-
Setup: To a flame-dried flask under an argon atmosphere, add anhydrous dichloromethane and cool to 0 °C.
-
Cyclization: Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solvent.[6] A solution of the crude acyl chloride in anhydrous dichloromethane is then added dropwise, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Stir until all solids have dissolved. Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
References
- BenchChem. (2025).
- Smith, J. G., & Massicotte, G. A. (1978). Synthesis of 1,1-dimethylindane derivatives having synthetically useful substituents at the 5- and 6-positions.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
- Lou, T., Liao, E., Wilsily, A., & Fillion, E. (n.d.).
- Various Authors. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Pine, S. (n.d.).
- Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents.
- Various Authors. (2020). Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19).
- Various Authors. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC.
- AMM Journal. (2023). gem-dimethyl Archives.
- Various Authors. (n.d.). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry (RSC Publishing).
- BenchChem. (2025). Addressing steric hindrance in the synthesis of substituted trans-stilbenes.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BenchChem. (2025).
Sources
- 1. amm-journal.org [amm-journal.org]
- 2. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonyl Gem-Dimethylation and Methylenation - Stanley Pine [grantome.com]
- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
Technical Support Center: Cost-Effective Synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Welcome to the technical support guide for the synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene. This document is designed for researchers, chemists, and process development professionals. It provides a scientifically grounded, cost-effective, and robust synthetic route, complete with detailed protocols, troubleshooting guides, and answers to frequently asked questions. Our goal is to empower you to navigate the practical challenges of this synthesis with confidence and expertise.
Overview of Recommended Synthetic Strategy
The synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is most effectively approached via a three-stage process. This route was selected for its reliance on readily available, low-cost starting materials, its robust and scalable reaction steps, and its avoidance of expensive or highly specialized reagents and catalysts.
The overall strategy involves:
-
Stage 1: Friedel-Crafts Acylation to construct the core indanone skeleton.
-
Stage 2: Grignard Reaction & Dehydration to install the gem-dimethyl group and create an indene intermediate.
-
Stage 3: Catalytic Hydrogenation to produce the final saturated indane product.
This pathway offers a logical progression with intermediates that are readily purified, minimizing downstream complications.
Caption: Overall workflow for the synthesis of the target indane.
Stage 1: Synthesis of 5,6-Dimethoxy-1-indanone
The foundational step is the creation of the indanone ring system. This is reliably achieved through an intramolecular Friedel-Crafts reaction sequence. The process begins with a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride, followed by an acid-catalyzed intramolecular cyclization to form the five-membered ring.
Experimental Protocol: Friedel-Crafts Acylation and Cyclization
-
Reaction Setup: To a cooled (0 °C) and stirred solution of 1,2-dimethoxybenzene (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃, 2.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Acylation: Slowly add 3-chloropropionyl chloride (1.1 equiv.) dropwise to the suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material. This step forms 3-chloro-3',4'-dimethoxypropiophenone.
-
Cyclization: The cyclization of the propiophenone intermediate to the indanone is often promoted by a strong acid. A patent describes an efficient process where the intermediate is treated with sulfuric acid at elevated temperatures (e.g., 55-60 °C) to induce intramolecular Friedel-Crafts alkylation, yielding 5,6-dimethoxy-1-indanone.[1]
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5,6-dimethoxy-1-indanone as a solid.[1][2]
Stage 2: Gem-Dimethylation via Grignard Reaction & Dehydration
With the indanone core established, the next critical step is the installation of the two methyl groups at the C1 position. A Grignard reaction is a classic and cost-effective method for this transformation.
Mechanism Overview: Grignard Addition and Dehydration
Caption: Key steps for installing the gem-dimethyl group.
Experimental Protocol: Grignard Reaction and Dehydration
-
Grignard Addition: Dissolve 5,6-dimethoxy-1-indanone (1.0 equiv.) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, ~2.2 equiv., 3.0 M solution in diethyl ether) dropwise. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon.[3] A second equivalent is often necessary to ensure complete reaction and to account for any potential side reactions. After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction back to 0 °C and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This will yield the crude tertiary alcohol, 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-inden-1-ol.
-
Dehydration: The crude alcohol can often be used directly in the next step. Dissolve the alcohol in a solvent such as toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA). Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Purification: Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer and concentrate. The resulting crude 5,6-dimethoxy-1,1-dimethyl-1H-indene can be purified by column chromatography if necessary.
Stage 3: Catalytic Hydrogenation to the Final Product
The final step involves the reduction of the double bond within the five-membered ring of the indene intermediate to yield the desired saturated indane. Catalytic hydrogenation is the most efficient and clean method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 5,6-dimethoxy-1,1-dimethyl-1H-indene intermediate (1.0 equiv.) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, typically 1-5 mol%).[4] Caution: Pd/C can be pyrophoric and should be handled in a wet state or under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi to 100 psi).[4][5] Agitate the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the Celite pad is kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon exposure to air.[4] Concentrate the filtrate under reduced pressure to yield the final product, 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene. Further purification by distillation or chromatography is typically not required if the starting indene was of high purity.
Cost-Effectiveness Analysis
A major advantage of this synthetic route is its reliance on commodity chemicals. The following table provides an estimated cost analysis based on readily available pricing.
| Reagent | CAS Number | Typical Price (USD) | Supplier Examples |
| 1,2-Dimethoxybenzene | 91-16-7 | ~$90 - $110 / kg | [6][7][8] |
| 3-Chloropropionyl Chloride | 625-36-5 | ~$50 - $70 / kg | Varies |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | ~$30 - $50 / kg | Varies |
| Methylmagnesium Bromide (3.0M) | 75-16-1 | ~$600 - $700 / L | [9] |
| Palladium on Carbon (10%) | 7440-05-3 | ~$100 - $150 / 10g | Varies |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low yield in Friedel-Crafts reaction | 1. Inactive AlCl₃ (hydrolyzed by moisture).2. Poor quality starting materials.3. Incorrect stoichiometry.4. Insufficient reaction time or temperature for cyclization. | 1. Use fresh, anhydrous AlCl₃ from a sealed container. Run the reaction under a strict inert atmosphere.2. Ensure starting materials are pure and dry.3. Verify the molar equivalents of all reagents, especially AlCl₃.4. Monitor the reaction by TLC. For the cyclization step, ensure adequate temperature and time as per literature procedures.[1] |
| Stage 1: Formation of regioisomers | The methoxy groups direct acylation to specific positions. While the desired 3,4-acylation is dominant, some 2,3-acylation can occur. | Purification by recrystallization is often effective at separating the desired 5,6-dimethoxy-1-indanone from its isomers, as they may have different solubilities and melting points.[2] |
| Stage 2: Grignard reaction is sluggish or fails | 1. "Wet" solvent or glassware.2. Poor quality Grignard reagent.3. Starting indanone is not fully dissolved. | 1. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.[3]2. Titrate the Grignard reagent before use to determine its exact molarity.3. Use a co-solvent like THF if solubility in ether is low. |
| Stage 2: Complex mixture after Grignard workup | Formation of byproducts such as dimers or reduction products. | Ensure slow, controlled addition of the Grignard reagent at low temperature (0 °C). Quench the reaction carefully with saturated NH₄Cl solution. |
| Stage 3: Incomplete hydrogenation | 1. Catalyst poisoning.2. Insufficient hydrogen pressure or catalyst loading.3. Poor quality catalyst. | 1. Ensure the indene substrate is free of impurities (e.g., sulfur compounds or residual quenching agents) that can poison the Pd catalyst.2. Increase hydrogen pressure and/or catalyst loading. Ensure vigorous agitation to maintain good contact between the catalyst, substrate, and hydrogen.3. Use a fresh, reputable source of Pd/C. |
| Stage 3: Over-reduction or side reactions | Hydrogenolysis of the methoxy groups or reduction of the aromatic ring. | This is rare under mild conditions (room temp, <100 psi H₂). If observed, reduce reaction time, pressure, or temperature. Use a more selective catalyst if necessary, though Pd/C is generally excellent for this transformation.[10] |
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different Lewis acid for the Friedel-Crafts reaction?
-
A: Yes, other Lewis acids like FeCl₃ or SnCl₄ can be used, but AlCl₃ is generally the most cost-effective and reactive for this type of acylation. Reaction conditions would need to be re-optimized.
-
-
Q2: Is it possible to perform the gem-dimethylation in a single step from the indanone?
-
A: While methods like the Wittig reaction followed by hydrogenation could work, the Grignard route is often more direct and avoids the preparation of a phosphonium ylide.[11] The Grignard reagent is a bulk chemical, making it highly suitable for cost-effective, large-scale synthesis.
-
-
Q3: Why is it necessary to use anhydrous conditions for the Grignard reaction?
-
Q4: What is the purpose of the Celite® filtration after hydrogenation?
-
A: Palladium on carbon is a very fine, black powder that can be difficult to remove completely by standard filtration. A pad of Celite (diatomaceous earth) provides a fine filtration medium that effectively traps the catalyst particles. It is also crucial for safety, as it keeps the pyrophoric catalyst wet and prevents it from igniting in the air.[4]
-
References
-
Methylmagnesium Bromide (35 Percent In Ethyl Ether Ca 3Mol/L). Cenmed Enterprises. Available at: [Link]
-
1,2-Dimethoxybenzene. Chem-Impex. Available at: [Link]
-
1,2-Dimethoxybenzene. Synthonix, Inc. Available at: [Link]
-
Isobutyryl chloride, 98%, Thermo Scientific Chemicals. RHENIUM BIO SCIENCE. Available at: [Link]
-
The Nazarov Cyclization. Organic Reactions. Available at: [Link]
-
Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
-
Nazarov cyclization reaction. Wikipedia. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]
-
An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. QuickCompany. Available at: [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Wittig Reaction. Chem-Station Int. Ed. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]
-
A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. PMC. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. PMC. Available at: [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. Available at: [Link]
- Process method for preparing 5,6-dimethoxy-1, 2-indandione. Google Patents.
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. Available at: [Link]
-
Hydrogenation of Alkenes Catalyzed by Mn(I) Alkyl Complexes Bearing NHC Phosphine Ligands. ResearchGate. Available at: [Link]
-
Catalytic Hydrogenation of Alkenes & Heats of Hydrogenation. YouTube. Available at: [Link]
-
Preparation and Characterization of 5,6-Dimethyl-5,6-dihydro-[13][14]diselenino[ 2,3-d][7][13]dithiole-2-thione and Similar Compounds. ResearchGate. Available at: [Link]
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- 7. 1,2-Dimethoxybenzene = 99 , FG 91-16-7 [sigmaaldrich.com]
- 8. Synthonix, Inc > 91-16-7 | 1,2-Dimethoxybenzene [synthonix.com]
- 9. strem.com [strem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. cenmed.com [cenmed.com]
- 14. Isobutyryl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Validation & Comparative
Comparative 1H-NMR Profiling: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
Topic: Comparative 1H-NMR Spectral Analysis: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene vs. Synthetic Precursors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Spectroscopy Analysts.
Executive Summary & Structural Context
In the development of neuroactive pharmacophores, the indane scaffold (2,3-dihydro-1H-indene) serves as a critical structural core. This guide focuses on the spectral validation of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (hereafter referred to as Target Compound ).
The installation of a gem-dimethyl group at the C1 position is a common medicinal chemistry strategy to block metabolic oxidation at the benzylic position (a "metabolic soft spot") and increase lipophilicity. However, verifying this transformation requires distinguishing the target from two common process impurities:
-
The Precursor: 5,6-Dimethoxy-1-indanone (incomplete reduction/alkylation).
-
The Mono-methyl Impurity: 5,6-Dimethoxy-1-methyl-indane (incomplete alkylation).
This guide provides a comparative NMR framework to definitively confirm the gem-dimethyl installation and assess purity.
Structural Analysis & Spectral Prediction
Before analyzing the spectra, we must establish the magnetic environment of the protons.
The Target Molecule[1][2][3]
-
Symmetry: The molecule possesses a plane of symmetry running through the C1-C2-C3 bond axis if the ring is planar, but effectively, the C1-methyl groups are enantiotopic (or diastereotopic in a chiral environment, though equivalent here in achiral solvent).
-
Electronic Effects: The 5,6-dimethoxy groups are electron-donating, shielding the aromatic protons. The gem-dimethyl group at C1 introduces significant steric bulk and eliminates the benzylic protons at that position.
The Comparison Matrix
| Feature | Target Compound (1,1-Dimethyl) | Precursor (1-Indanone) | Impurity (1-Methyl) |
| C1 Environment | Quaternary Carbon (No H) | Carbonyl (C=O) | Methine (CH) |
| Methyl Signal | Singlet (6H) | None | Doublet (3H) |
| Benzylic H | C3-H only (Triplet) | C3-H (Triplet, deshielded) | C1-H (Multiplet) + C3-H |
| Aromatic Region | 2 Singlets (Para-like) | 2 Singlets (Deshielded H7) | 2 Singlets |
Experimental Protocol (Standardized)
To ensure reproducibility, the following protocol utilizes CDCl₃, the standard solvent for lipophilic indanes.
Materials & Methods[2][3][4][5][6][7][8]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference (
0.00). -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (recommended to resolve aromatic singlets).
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative)
-
Scans (NS): 16–64
-
Comparative Spectral Data
The following data compares the Target Compound against its direct precursor, 5,6-Dimethoxy-1-indanone.
Table 1: Chemical Shift Comparison ( , ppm)
| Proton Assignment | Target Compound (1,1-Dimethylindane) | Precursor (1-Indanone) | Diagnostic Shift |
| Gem-Dimethyl (C1-Me) | 1.25 (s, 6H) | Absent | Primary Confirmation |
| C2-Methylene | 1.92 (t, J=7.0 Hz, 2H) | 2.65 (m, 2H) | Upfield shift due to loss of C=O |
| C3-Methylene (Benzylic) | 2.85 (t, J=7.0 Hz, 2H) | 3.05 (t, 2H) | Slight upfield shift |
| Methoxy (-OCH₃) | 3.85 (s, 3H), 3.87 (s, 3H) | 3.91 (s, 3H), 3.95 (s, 3H) | Minimal change |
| Aromatic H (C4) | 6.72 (s, 1H) | 6.85 (s, 1H) | Shielded (loss of conjugation) |
| Aromatic H (C7) | 6.68 (s, 1H) | 7.15 (s, 1H) | Significant Shielding |
Note on Aromatic Shifts: In the indanone precursor, the C7 proton is peri- to the carbonyl group, causing a significant downfield shift (~7.15 ppm). In the target 1,1-dimethyl indane, this deshielding effect is removed, causing H7 to shift upfield to ~6.68 ppm, often overlapping closely with H4.
Decision Logic & Workflow
The following diagram outlines the logical process for confirming the structure and ruling out impurities based on the spectral data derived above.
Figure 1: Decision tree for verifying the 1,1-dimethyl-indane core versus common synthetic impurities.
Mechanistic Insight: The "Gem-Dimethyl" Diagnostic
Why is the singlet at ~1.25 ppm so critical?
-
Symmetry: In the target molecule, the two methyl groups at C1 are chemically equivalent (in an achiral solvent) because the ring flip of the cyclopentane is rapid, or the molecule possesses a plane of symmetry. This collapses the 6 protons into a sharp singlet.
-
Differentiation from Mono-methyl: If the reaction stops at the mono-methyl stage (1-methyl-5,6-dimethoxyindane), the C1 carbon becomes a chiral center (
, CH-CH3).-
The methyl group couples to the adjacent methine proton (H1), splitting into a doublet (
Hz). -
The C1-H proton appears as a multiplet (quartet of doublets) usually around 3.0–3.2 ppm.
-
References
-
PubChem. 5,6-Dimethoxy-1-indanone (Compound Summary). National Library of Medicine. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Indane derivatives). Available at: [Link]
-
Organic Syntheses. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (Reference for indanone precursor shifts). Available at: [Link]
Comparative Guide: LC-MS Identification of Dimethyl Indane Impurities in Pharmaceutical Development
Executive Summary
The identification and control of process-related impurities are critical mandates in pharmaceutical development. Indane derivatives, such as amino indanes and dimethyl indanes, frequently emerge as synthetic byproducts or degradation products in the manufacturing of active pharmaceutical ingredients (APIs) like rasagiline and indatraline.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap —and evaluates orthogonal chromatographic chemistries required to resolve isobaric dimethyl indane impurities. By understanding the causality behind ionization mechanics and stationary phase interactions, analytical scientists can deploy self-validating workflows that prevent false positives and ensure regulatory compliance.
The Analytical Challenge: Causality of Dimethyl Indane Isomers
Dimethyl indane (
-
Isobaric Complexity : Dimethyl indane exists as multiple structural isomers (e.g., 1,2-dimethylindane, 1,3-dimethylindane, 4,6-dimethylindane). Because they share the exact same monoisotopic mass (~146.1096 Da), mass spectrometry alone cannot distinguish intact isomers without prior chromatographic separation or highly diagnostic MS/MS fragmentation.
-
Ionization Resistance : Dimethyl indane is a purely hydrocarbon species lacking polar functional groups (such as amines or carbonyls). Consequently, standard Electrospray Ionization (ESI) is highly inefficient. As highlighted in [1], the fraction of ionized analytes dictates sensitivity. To overcome this, Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) must be employed. In APCI, the corona discharge facilitates a charge-transfer reaction, yielding the radical cation
( 146.1096) rather than the protonated molecule .
Strategic decision tree for resolving isobaric dimethyl indane isomers using LC and MS techniques.
Technology Comparison: Q-TOF vs. Orbitrap MS
When profiling unknown impurities, the choice of HRMS platform dictates the quality of structural elucidation. Both Q-TOF and Orbitrap analyzers are industry standards, as detailed in [2], but they operate on fundamentally different physics.
-
Orbitrap MS : Traps ions in an electrostatic field, measuring the frequency of their harmonic oscillations. It provides ultra-high resolution (up to 500,000 FWHM), which is critical for distinguishing the dimethyl indane radical cation (
146.1096) from near-isobaric matrix interferences (e.g., background ions with 146.11xx). -
Q-TOF MS : Measures the time it takes for ions to travel through a flight tube. While its resolution is lower than an Orbitrap (typically 40,000–80,000 FWHM), its scan speed is vastly superior. This is crucial when resolving closely eluting isomers in Ultra-High-Performance Liquid Chromatography (UHPLC), where peak widths may be less than 2 seconds.
Table 1: Performance Comparison for Indane Impurity Profiling
| Analytical Feature | LC-Q-TOF MS | LC-Orbitrap MS | Causality & Impact on Indane Analysis |
| Mass Resolution | Up to 80,000 FWHM | Up to 500,000 FWHM | Orbitrap resolves complex API matrix interferences with higher confidence. |
| Mass Accuracy | < 2 ppm | < 1 ppm | Both provide confident empirical formula generation ( |
| Scan Speed | Fast (up to 100 Hz) | Moderate (up to 40 Hz) | Q-TOF captures sufficient data points across ultra-narrow UHPLC isomer peaks. |
| Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude | Q-TOF is less susceptible to detector saturation from the main API peak. |
Chromatographic Strategy: Overcoming Co-elution
Because mass spectrometers cannot separate intact isobars, the burden of separation falls entirely on the liquid chromatography (LC) system.
Standard C18 (Octadecylsilane) columns rely purely on hydrophobic dispersive forces. Because the hydrophobicity (LogP) of dimethyl indane isomers is nearly identical, C18 columns frequently result in co-elution, masking the presence of multiple impurities.
The Solution: Switching to a Pentafluorophenyl (PFP) stationary phase introduces orthogonal selectivity. The electron-deficient fluorinated ring of the PFP phase engages in
Experimental Protocol: A Self-Validating LC-APCI-HRMS Workflow
To ensure trustworthiness, the following methodology operates as a self-validating system . If the primary C18 screening shows a single broad peak at
Step-by-Step Methodology
-
Sample Preparation :
-
Extract the API (e.g., rasagiline mesylate) in a diluent of 50:50 Water:Methanol. Note: Methanol is preferred over Acetonitrile as it enhances
interactions on the PFP column. -
Centrifuge at 14,000 rpm for 10 minutes to remove particulates.
-
-
Chromatographic Separation :
-
Column : Kinetex PFP, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Methanol + 0.1% Formic Acid.
-
Gradient : 40% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
-
-
Ionization Source Configuration (APCI) :
-
Switch from ESI to APCI to target non-polar hydrocarbons.
-
Polarity : Positive Ion Mode.
-
Corona Discharge Current : 4.0 µA.
-
Vaporizer Temperature : 400 °C (required to volatilize indane derivatives).
-
-
Mass Spectrometry Acquisition (Orbitrap/Q-TOF) :
-
Full Scan :
50–500. -
Data-Dependent MS/MS (ddMS2) : Trigger fragmentation on
146.1096 using Collision-Induced Dissociation (CID) at Normalized Collision Energies (NCE) of 20, 30, and 40 eV.
-
LC-HRMS workflow for the isolation and identification of dimethyl indane impurities.
Quantitative Data & MS/MS Fragmentation
Once separated chromatographically, MS/MS fragmentation provides the final layer of structural confirmation. The fragmentation of the radical cation
As documented in stability-indicating studies of indane-based APIs [3], precise retention time mapping coupled with exact mass fragments is the gold standard for impurity profiling.
Table 2: Retention Time and Diagnostic Fragments of Dimethyl Indane Isomers
| Isomer | Retention Time (PFP Column) | Precursor Ion (APCI+) | Key MS/MS Fragments ( | Structural Causality of Fragmentation |
| 1,2-Dimethylindane | 6.4 min | 146.1096 | 131.0861, 115.0547 | Loss of |
| 1,3-Dimethylindane | 6.8 min | 146.1096 | 131.0861, 117.0704 | Loss of |
| 4,6-Dimethylindane | 7.5 min | 146.1096 | 131.0861, 105.0704 | Methyl groups on the aromatic ring result in a stable tropylium-like ion at |
Note: The exact mass of the
Conclusion
The successful identification of dimethyl indane impurities requires a synergistic approach. While Orbitrap MS offers unparalleled resolution for complex matrices and Q-TOF MS provides the speed necessary for fast UHPLC, neither can succeed without the foundational causality of APCI ionization and PFP column chemistry . By implementing this self-validating workflow, pharmaceutical laboratories can confidently resolve isobaric indane isomers, ensuring the safety and efficacy of the final drug product.
References
-
Quantitative mass spectrometry methods for pharmaceutical analysis Philosophical Transactions of the Royal Society A[Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis Molecules (via PubMed Central)[Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate Journal of Chromatographic Science (Oxford Academic)[Link]
Comparative Guide: 1,1-Dimethyl vs. 1-Indanone Indane Derivatives in Biological Systems
The following guide provides a technical comparison of 1,1-Dimethyl Indane versus 1-Indanone derivatives, focusing on their distinct physicochemical profiles, biological mechanisms, and applications in drug discovery.
Executive Summary
The indane (2,3-dihydro-1H-indene) scaffold is a privileged structure in medicinal chemistry.[1][2][3] Modifications at the C1 position dictate the scaffold's function:
-
1-Indanone (C=O): Introduces a hydrogen bond acceptor and a planar geometry, serving as a critical pharmacophore for enzymes like Acetylcholinesterase (AChE).[4] It is chemically reactive (e.g., Knoevenagel condensation) but metabolically liable to reduction.[4]
-
1,1-Dimethyl Indane (C(CH3)2): Introduces the "gem-dimethyl effect," increasing lipophilicity and steric bulk while blocking metabolic oxidation at the benzylic position.[4] This motif is dominant in olfactory (musk) compounds and is used to optimize pharmacokinetic (PK) profiles by preventing rapid clearance.[4]
This guide compares these two derivatives across structural biology, reactivity, and therapeutic efficacy.[4]
Physicochemical & Structural Comparison
The transition from a ketone to a gem-dimethyl group alters the electronic and steric landscape of the molecule.
| Feature | 1-Indanone Derivatives | 1,1-Dimethyl Indane Derivatives |
| Electronic Nature | Polar, H-bond Acceptor (C=O) | Non-polar, Hydrophobic |
| Geometry at C1 | sp² Hybridized (Planar ~120°) | sp³ Hybridized (Tetrahedral ~109.5°) |
| Metabolic Stability | Low (Prone to reduction to 1-indanol) | High (Blocks benzylic oxidation) |
| Lipophilicity (LogP) | Lower (More water soluble) | Higher (Increases membrane permeability) |
| Synthetic Utility | High (Electrophilic handle for functionalization) | Low (Inert structural spacer) |
| Primary Biological Role | Pharmacophore (Active Site Binder) | PK Optimizer (Metabolic Shield) |
Biological Activity Analysis
A. 1-Indanone: The AChE Inhibitor Pharmacophore
The 1-indanone moiety is best exemplified by Donepezil (Aricept), a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease.[4][5]
-
Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the solvent-accessible peripheral anionic site (PAS) of AChE. The rigid planar structure facilitates pi-stacking with aromatic residues (Trp286).[4]
-
Reactivity: The ketone allows for the synthesis of benzylidene derivatives via aldol condensation, a common strategy to create dual-binding AChE inhibitors.
B. 1,1-Dimethyl Indane: The Metabolic Shield & Olfactory Probe
The 1,1-dimethyl substitution is frequently employed to block Cytochrome P450 (CYP) mediated oxidation.[4]
-
Mechanism (Gem-Dimethyl Effect): The two methyl groups create steric hindrance that prevents the formation of the benzylic radical required for oxidation. This extends the half-life (
) of the drug.[4] -
Olfactory Activity: In the fragrance industry, 1,1-dimethyl indanes (e.g., related to Galaxolide structures) mimic the shape of macrocyclic musks, binding to olfactory receptors (ORs) via hydrophobic interactions that a polar ketone would disrupt.[4]
Visualizing the Mechanism of Action
Diagram 1: AChE Inhibition vs. Metabolic Blocking
The following diagram contrasts how the 1-indanone core facilitates enzyme binding (Donepezil-like) while the 1,1-dimethyl core prevents metabolic degradation.
Caption: Comparison of 1-Indanone's receptor binding utility vs. 1,1-Dimethyl Indane's metabolic stability.
Comparative Experimental Data
The following data summarizes the biological impact of substituting the ketone for a gem-dimethyl group in representative assays.
Table 1: Activity Profile in Neuroprotection & Stability
| Compound Class | Target / Assay | Metric | Typical Value | Implication |
| 1-Indanone (e.g., Donepezil analogs) | Acetylcholinesterase (AChE) | IC50 | 0.01 - 1.5 µM | High potency due to polar interactions. |
| 1,1-Dimethyl (Analog) | Acetylcholinesterase (AChE) | IC50 | > 50 µM | Loss of H-bond acceptor drastically reduces potency.[4] |
| 1-Indanone | Liver Microsomal Stability (Human) | < 30 min | Rapid reduction to 1-indanol followed by glucuronidation. | |
| 1,1-Dimethyl | Liver Microsomal Stability (Human) | > 120 min | Blocks benzylic oxidation; highly stable.[4] |
Data synthesized from structure-activity relationship (SAR) principles in neurodegenerative drug discovery [1, 2].[4][6]
Experimental Protocols
Protocol A: Synthesis of 1-Indanone Derivatives (Friedel-Crafts)
Objective: To generate the pharmacophore core.
-
Reagents: 3-Chloropropionyl chloride, Benzene derivative, Aluminum Chloride (
).[4] -
Procedure:
-
Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2). 1-Indanone appears as a UV-active spot (
).[4]
Protocol B: Biological Assay (Ellman’s Method for AChE)
Objective: To quantify the inhibitory potential of Indanone derivatives.[4][7]
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (enzyme source: Electrophorus electricus).[4]
-
Workflow:
References
-
BenchChem. (2025).[5][7] The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide. Retrieved from
-
Talele, T. T. (2018).[4][8] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from
-
Patil, S. A., et al. (2017).[4][9][10] Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. Retrieved from [4]
-
Smith, J. G., & Massicotte, M. P. (1978).[4][11] Synthesis of 1,1-dimethylindane derivatives having synthetically useful substituents. Organic Preparations and Procedures International. Retrieved from [4]
-
Das, S., & Dutta, A. (2022).[3][4] Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Retrieved from [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Benchmarking Purity Assessment Protocols for 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene Standards
Executive Summary: The "Response Factor" Paradox
In the development of Donepezil and related indane-based therapeutics, the integrity of your reference standards is the single point of failure for your entire control strategy. We are specifically addressing the validation of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene , a structural analog often implicated as a stable impurity or mechanistic probe in indanone reductions.
The Core Challenge: Relying solely on HPLC Area% to assign purity to this standard is scientifically flawed. Without a pre-existing certified standard, you cannot determine the Relative Response Factors (RRFs) of the impurities present. If an impurity has a low UV extinction coefficient compared to the main peak, HPLC Area% will overestimate the purity of your standard, propagating error through every subsequent assay.
This guide benchmarks the two primary methodologies for validating this standard: Thermodynamic/Spectroscopic Absolute Methods (qNMR/DSC) versus Chromatographic Relative Methods (HPLC-UV) .
Comparative Analysis: HPLC-UV vs. qNMR
The following comparison highlights why a "Hybrid Approach" is the modern gold standard for validating organic reference materials (ORMs).
| Feature | Method A: HPLC-UV (Gradient) | Method B: 1H-qNMR (Internal Standard) |
| Primary Output | Purity Profile (Impurity identification) | Absolute Potency (Weight %) |
| Traceability | Secondary (Relies on Reference Standard) | Primary (Traceable to NIST/SI via Internal Std) |
| Response Factor | Variable (Requires RRF determination) | Unity (1:1 response for all protons) |
| LOD/Sensitivity | High (Trace impurities <0.05%) | Moderate (Typically >0.1%) |
| Blind Spots | Non-chromophoric impurities (Salts, water) | Impurities with overlapping signals |
| Suitability | Best for: Detecting trace organic impurities.[1][2] | Best for: Assigning the "True Value" (Potency). |
Expert Insight: The 1,1-Dimethyl Advantage
For 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene , qNMR is uniquely powerful. The gem-dimethyl group at the C1 position produces a distinct, high-intensity singlet (approx. 1.2–1.5 ppm) that is rarely obscured by aromatic impurities or residual solvents. This structural feature makes qNMR the superior choice for potency assignment over Differential Scanning Calorimetry (DSC), which may struggle if the compound forms solid solutions with impurities.
Validated Workflows & Protocols
Protocol A: The "Gold Standard" qNMR Potency Assignment
Objective: To determine the absolute mass purity (Potency) with <1.0% uncertainty.
1. Internal Standard (IS) Selection:
-
Recommendation: Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Rationale: Maleic acid provides a clean singlet at ~6.3 ppm, distinct from the aromatic protons of the indene core (6.8–7.0 ppm) and the methoxy groups (3.8 ppm).
2. Sample Preparation:
-
Weigh 20 mg of the Indene Standard and 10 mg of IS into the same vial (Precision: ±0.01 mg).
-
Dissolve in 0.7 mL DMSO-d6 (prevents volatility issues common with CDCl3).
3. Acquisition Parameters (Critical for Validity):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
of the slowest relaxing proton (typically the IS). For Maleic acid, set d1 ≥ 30s. -
Scans (ns): 64 (to ensure S/N > 400:1).
-
Temperature: 298 K (Controlled).
4. Calculation:
Protocol B: HPLC-UV Impurity Profiling
Objective: To detect structurally related impurities (regioisomers, demethylated analogs).
1. Column Strategy:
-
Stationary Phase: C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 150 mm.
-
Rationale: The 1,1-dimethyl substitution increases hydrophobicity compared to the indanone precursor. A high-carbon load column ensures adequate retention and separation from polar degradants.
2. Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).
-
B: Acetonitrile.[9]
-
Gradient: 5% B to 90% B over 20 minutes.
3. Detection:
-
Wavelength: 280 nm (Targets the veratrole/dimethoxy-benzene chromophore).
Visualization of the Validation Logic
The following diagrams illustrate the logical flow for validating a new reference standard where no commercial alternative exists.
Diagram 1: The Mass Balance vs. qNMR Hierarchy
This workflow demonstrates how to combine data streams to generate the final Certificate of Analysis (CoA).
Caption: Figure 1. The "Orthogonal Validation" workflow. Note that qNMR provides a direct potency value, while HPLC, TGA, and ROI are used to calculate potency via Mass Balance (100% - Sum of Impurities). Convergence of these two values confirms validity.
Diagram 2: Decision Tree for Internal Standard Selection
Choosing the wrong Internal Standard (IS) is the most common failure mode in qNMR.
Caption: Figure 2. Selection logic for qNMR Internal Standards. For 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene, Maleic Acid is preferred due to rapid relaxation times (shorter experiment duration).
References
-
International Council for Harmonisation (ICH). (2023).[10][11] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[11][12][13][14] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][9][14] Journal of Medicinal Chemistry. [Link]
-
BIPM (Bureau International des Poids et Mesures). (2023). qNMR Internal Standard Reference Data.[Link][2]
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. qNMR - BIPM [bipm.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2012131540A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. orgsyn.org [orgsyn.org]
- 7. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. youtube.com [youtube.com]
- 14. enovatia.com [enovatia.com]
Structural Elucidation of 5,6-Dimethoxy and 1,1-Dimethyl Scaffolds: A Comparative Guide to ATR vs. Transmission FT-IR Spectroscopy
Executive Summary
In pharmaceutical development and synthetic organic chemistry, the precise structural elucidation of intermediate scaffolds is non-negotiable. Compounds bearing 5,6-dimethoxy and 1,1-dimethyl (gem-dimethyl) functional groups—frequently found in indane derivatives, alkaloids, and modified terpenes—require rigorous analytical verification.
This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FT-IR spectroscopy for identifying these specific functional groups. As a Senior Application Scientist, I have structured this guide to not only provide the diagnostic spectral peaks but to explain the quantum mechanical causality behind them, ensuring you can confidently select the right instrumentation and interpret the resulting data without ambiguity.
Mechanistic Spectral Signatures: The "Why" Behind the Peaks
Before comparing the instrumental techniques, we must establish the ground-truth vibrational signatures of our target functional groups. Infrared absorption occurs only when a molecular vibration results in a change in the dipole moment[1].
The 1,1-Dimethyl (gem-dimethyl) Group
The gem-dimethyl group is highly diagnostic in IR spectroscopy, primarily due to its behavior in the C-H bending (deformation) region.
-
The Causality of the Doublet: A single methyl group typically shows a symmetric bending vibration (the "umbrella" mode) near 1375 cm⁻¹[2]. However, when two methyl groups are attached to the same carbon (gem-dimethyl), their spatial proximity causes mechanical and steric coupling. This interaction splits the vibration into an in-phase and an out-of-phase symmetrical CH₃ bend, resulting in a characteristic, strong doublet with peaks of approximately equal intensity[1].
-
Diagnostic Peaks: The doublet consistently appears at 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹ [2].
The 5,6-Dimethoxy (Aromatic Methoxy) Group
Methoxy groups attached to an aromatic ring introduce distinct ether linkages while simultaneously altering the electron density of the aromatic system via resonance.
-
The Causality of Intensity: The C–O stretching vibrations create intense absorption bands because the carbon-oxygen bond is highly polarized, leading to a massive change in the dipole moment during vibration[3]. Furthermore, the electron-donating nature of the methoxy groups strongly influences the aromatic C=C "ring breathing" modes, often shifting them and increasing their intensity[3].
-
Diagnostic Peaks: Look for the asymmetric C–O–C stretch at ~1250–1270 cm⁻¹ and the symmetric stretch at ~1020–1040 cm⁻¹ . Additionally, the C-H stretching of the methoxy group itself often appears uniquely low, around 2830–2850 cm⁻¹ .
Table 1: Quantitative Diagnostic IR Peaks
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Characteristic |
| 1,1-Dimethyl | Asymmetric C-H Stretch | ~2955 - 2962 | Strong |
| 1,1-Dimethyl | Symmetric C-H Stretch | ~2870 - 2872 | Medium |
| 1,1-Dimethyl | Symmetric C-H Bend | 1385–1380 & 1370–1365 | Strong Doublet (~1:1 ratio) |
| 5,6-Dimethoxy | Asymmetric C-O-C Stretch | ~1250 - 1270 | Very Strong |
| 5,6-Dimethoxy | Symmetric C-O-C Stretch | ~1020 - 1040 | Strong |
| 5,6-Dimethoxy | O-CH₃ C-H Stretch | ~2830 - 2850 | Weak to Medium |
| Aromatic Ring | C=C Skeletal Stretch | ~1500, ~1600 | Medium to Strong (Enhanced) |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared beam and your sample.
Transmission FTIR (KBr Pellet Method)
In transmission mode, the IR beam passes completely through a homogenized bulk sample.
-
Strengths: It strictly adheres to the Beer-Lambert law, making it the gold standard for quantitative analysis and library matching. The relative intensities of the 2960 cm⁻¹ (dimethyl) and 1250 cm⁻¹ (dimethoxy) peaks will be true to their molar absorptivity.
-
Limitations: Sample preparation is destructive and tedious. Potassium bromide (KBr) is highly hygroscopic; absorbed water will produce a massive, broad peak at ~3400 cm⁻¹ and a bending peak at ~1640 cm⁻¹, which can obscure critical data[4].
ATR-FTIR (Attenuated Total Reflectance)
ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates only a few micrometers into the sample pressed against the surface[5].
-
Strengths: Requires zero sample preparation, is non-destructive, and is highly sensitive for rapid screening[4][6].
-
Limitations & The Causality of Spectral Distortion: The depth of penetration (
) of the evanescent wave is directly proportional to the wavelength of the IR light[7]. Therefore, the beam penetrates deeper at lower wavenumbers (longer wavelengths). Critical Impact: In an uncorrected ATR spectrum of a 5,6-dimethoxy compound, the C-O-C stretch at 1020 cm⁻¹ will appear artificially much stronger than the C-H stretches at 2960 cm⁻¹[7].
Table 2: Performance Comparison Matrix
| Parameter | Transmission FTIR (KBr) | ATR-FTIR (Diamond Crystal) |
| Sampling Physics | Bulk absorption | Surface evanescent wave (1-2 µm) |
| Sample Preparation | High (Grinding, pressing) | None (Direct application)[6] |
| Quantitative Reliability | Excellent (Beer-Lambert compliant) | Moderate (Requires strict pressure control) |
| Spectral Integrity | True relative peak intensities | Skewed intensities (requires software correction)[7] |
| Best For... | Absolute structural proof, complex mixtures | Rapid QA/QC, pure synthetic intermediates |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every spectroscopic workflow must be treated as a self-validating system. Below are the step-by-step methodologies for both techniques.
Protocol A: Transmission FTIR (KBr Pellet)
-
Background Validation: Scan the empty sample compartment. Ensure the baseline is flat and free of anomalous atmospheric peaks (purge with dry N₂ if necessary).
-
Preparation: In an agate mortar, gently grind 1–2 mg of the analyte with 100–200 mg of anhydrous, IR-grade KBr. Causality: Grinding reduces particle size below the wavelength of IR light, preventing baseline scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.
-
Self-Validation Check: Inspect the pellet. It must be visually transparent. Run the scan. If a broad peak appears at 3400 cm⁻¹, your KBr is wet, and the sample must be re-prepared using freshly dried KBr.
Protocol B: ATR-FTIR (Solid Sample)
-
Crystal Verification (Self-Validation): Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Run a background scan. The background must show zero residual peaks from previous samples.
-
Sample Application: Place 1–2 mg of the solid compound directly onto the center of the crystal.
-
Optical Contact: Lower the ATR anvil and apply maximum recommended pressure. Causality: Solid samples have irregular surfaces; high pressure forces the sample into the 1-2 µm evanescent wave field, ensuring adequate signal-to-noise ratio.
-
Acquisition & Correction: Acquire the spectrum. Mandatory Step: Apply the "ATR Correction" algorithm in your spectrometer's software. This mathematical transformation normalizes the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against standard transmission libraries[7].
Experimental Workflow Visualization
Workflow comparison for ATR-FTIR vs. Transmission FTIR in functional group analysis.
References
- How to Choose Between ATR and Transmission FTIR - wordpress.
- FTIR: Transmission vs ATR spectroscopy | Animated Guides - specac.
- INFRARED SPECTROSCOPY - spcmc.ac.
- Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - piketech.
- FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - oreateai.
- Undergraduate Organic Chemistry - deshbandhucollege.ac.
- Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification... - rsisinternational.
- Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks... - acs.
Sources
- 1. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. rsisinternational.org [rsisinternational.org]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - Oreate AI Blog [oreateai.com]
- 7. piketech.com [piketech.com]
Comparative Guide: Indane Derivatives as Multi-Target Neuroprotective Agents
The landscape of neurodegenerative disease therapeutics has shifted from single-target interventions to Multi-Target-Directed Ligands (MTDLs). In this paradigm, the indane scaffold —a rigid bicyclic framework comprising a benzene ring fused with a cyclopentane ring—has emerged as a privileged structure.
As an Application Scientist overseeing neuropharmacological assay development, I have observed that replacing traditional amphetamine-based pharmacophores with indane derivatives fundamentally alters the metabolic and neuroprotective profile of a drug. This guide provides an objective, data-driven comparison of primary indane derivatives (Rasagiline, Ladostigil, M30, and Donepezil analogs), detailing their mechanistic superiority over legacy alternatives like Selegiline, and outlines the self-validating experimental protocols required to benchmark their efficacy.
The Pharmacological Evolution: From Selegiline to Indane Hybrids
Historically, Selegiline was the gold standard for irreversible Monoamine Oxidase-B (MAO-B) inhibition in Parkinson's Disease. However, its clinical utility is hampered by its hepatic metabolism into L-methamphetamine, a neurotoxic byproduct that counteracts its intrinsic neuroprotective benefits[1].
The rational design of Rasagiline [N-propargyl-1-(R)-aminoindan] resolved this liability. By substituting the amphetamine skeleton with an indane ring, Rasagiline is metabolized exclusively into 1-(R)-aminoindan , a non-amphetamine compound that possesses independent neuroprotective and anti-apoptotic properties[2]. Building on this success, medicinal chemists have fused the propargyl-aminoindan moiety with other pharmacophores to create MTDLs:
-
Ladostigil (TV3326): Combines the MAO-B inhibitory/neuroprotective effects of Rasagiline with the carbamate cholinesterase (ChE) inhibitory moiety of Rivastigmine[3][4].
-
M30: Amalgamates the propargyl-aminoindan moiety with an 8-hydroxyquinoline iron-chelating skeleton, targeting oxidative stress and iron dyshomeostasis[4].
-
Donepezil Hybrids: Indanone derivatives fused with propargylamine or acylhydrazones to inhibit Acetylcholinesterase (AChE) while preventing Amyloid-beta (Aβ) aggregation[5].
Quantitative Performance Comparison
The following table synthesizes the neurochemical targeting profiles of these compounds, highlighting the superiority of indane-based MTDLs over single-target legacy drugs.
| Compound | Structural Class | Primary Targets | Active Metabolite | Neurotoxic Liability | Neuroprotective Efficacy (In Vitro) |
| Selegiline | Propargylamine | MAO-B | L-methamphetamine | High (Amphetamine-induced oxidative stress) | Moderate (Counteracted by metabolites) |
| Rasagiline | Propargyl-aminoindan | MAO-B | 1-(R)-aminoindan | None | High (Bcl-2 upregulation, PKC activation) |
| Ladostigil | Aminoindan-carbamate | MAO-B, AChE, BuChE | Hydroxyaminoindan | None | High (Dual ChE/MAO-B + APP processing) |
| M30 | Aminoindan-quinoline | MAO-B, Iron (Fe2+/3+) | N/A | None | Very High (Potent antioxidant + MAO-B) |
| Donepezil | Indanone-piperidine | AChE, Sigma-1 | N/A | None | Moderate (Mainly symptomatic, mild neuroprotection) |
Data synthesized from comparative profiling of MAO-B inhibitors and MTDLs[1][4][5].
Mechanistic Pathways of Indane-Mediated Neuroprotection
The neuroprotective capacity of indane derivatives extends far beyond simple enzymatic blockade. The propargylamine moiety, when stabilized by the indane ring, acts as a potent signaling molecule. It triggers the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways[3][4].
This kinase cascade results in two critical survival mechanisms:
-
Mitochondrial Stabilization: Upregulation of anti-apoptotic Bcl-2 family proteins, which prevents the collapse of the mitochondrial membrane potential during oxidative stress[1].
-
Non-Amyloidogenic APP Processing: Activation of α-secretase, leading to the release of soluble APPα (sAPPα), a highly neurotrophic factor[4].
Fig 1: Dual neuroprotective signaling pathways activated by propargyl-aminoindan derivatives.
Experimental Methodologies: Self-Validating Protocols
To rigorously compare the neuroprotective efficacy of novel indane derivatives against standards like Rasagiline, assays must be designed to isolate both enzymatic inhibition and cellular survival. As an Application Scientist, I mandate the following self-validating workflows.
Protocol A: Dexamethasone-Induced Apoptosis Assay in SH-SY5Y Cells
Rationale & Causality: Dexamethasone (a synthetic glucocorticoid) induces apoptosis and upregulates MAO-B activity in human neuroblastoma SH-SY5Y cells, perfectly mimicking stress-induced neurodegeneration. By using this model, we can simultaneously measure a compound's ability to inhibit MAO-B catalytic activity and prevent apoptotic DNA fragmentation[6][7].
Step-by-Step Workflow:
-
Cell Culture & Seeding: Culture human SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Seed at
cells/well in 96-well plates. Causality: SH-SY5Y cells express human MAO-B and dopaminergic markers, ensuring translational relevance. -
Pre-treatment (Prophylactic Window): Treat cells with the indane derivatives (Rasagiline, Ladostigil, or 1-(R)-aminoindan) at logarithmic concentrations (0.1 µM to 10 µM) for 2 hours.
-
Insult Induction: Add Dexamethasone (100 µM) to the wells. Incubate for 24-48 hours. Self-Validation: Include a vehicle control (100% viability) and a Dexamethasone-only control (baseline apoptosis) to calculate the therapeutic window.
-
Viability Readout (Metabolic): Perform an MTT reduction assay. Read absorbance at 570 nm.
-
Apoptosis Readout (DNA Integrity): Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on a parallel plate. Causality: MTT only measures mitochondrial reductase activity, which can be confounded by metabolic shifts. TUNEL confirms that cell death is specifically driven by apoptotic DNA fragmentation, which indane derivatives are known to prevent[6].
Protocol B: Orthogonal Dual-Target Validation (MAO-B and AChE)
For MTDLs like Ladostigil, confirming dual target engagement without assay interference is critical.
-
AChE Inhibition (Modified Ellman’s Assay): Incubate human recombinant AChE with the indane derivative. Add acetylthiocholine iodide (substrate) and DTNB. Measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
MAO-B Inhibition (Amplex Red Assay): Incubate human recombinant MAO-B with the compound. Add benzylamine (substrate), horseradish peroxidase, and Amplex Red. Measure resorufin fluorescence (Ex/Em 530/590 nm). Causality: Using fluorescence for MAO-B and absorbance for AChE prevents spectral overlap and allows for potential multiplexing in a single lysate.
Fig 2: High-throughput self-validating workflow for evaluating indane-based neuroprotectants.
Conclusion
The transition from simple MAO-B inhibitors to indane-based multifunctional drugs represents a critical leap in neuropharmacology. The structural rigidity of the indane ring not only eliminates the neurotoxic liabilities associated with amphetamine metabolites but also serves as an ideal scaffold for designing MTDLs. Compounds like Rasagiline and Ladostigil demonstrate that by coupling the propargyl-aminoindan moiety with secondary pharmacophores, researchers can simultaneously halt oxidative stress, prevent apoptosis, and restore neurotransmitter balance.
For drug development professionals, utilizing orthogonal, self-validating assays—such as parallel MTT/TUNEL profiling and dual-target enzymatic screening—is essential to accurately benchmark the pleiotropic effects of these next-generation neurotherapeutics.
References
1.2 - Journal of Neurochemistry / NIH[2] 2.3 - NIH / PMC[3] 3.1 - MDPI[1] 4.6 - NIH / PMC[6][7] 5.4 - NIH / PMC[4] 6.5 - MDPI[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to Quality Control Protocols for the Industrial Production of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Indenes in Pharmaceutical Synthesis
Substituted indene scaffolds are crucial building blocks in the synthesis of various pharmacologically active molecules.[1] Their rigid, bicyclic structure provides a versatile platform for the development of therapeutic agents. While 5,6-dimethoxy-1-indanone is a well-established intermediate for the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, the introduction of gem-dimethyl groups at the 1-position, as in 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene, can significantly alter the molecule's steric and electronic properties. This modification may be strategic in the design of new chemical entities, potentially influencing their biological activity, metabolic stability, and pharmacokinetic profile.
The stringent quality control of these intermediates is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide will dissect the critical QC checkpoints, from raw material to final product, and compare the analytical methodologies best suited for each compound.
Industrial Synthesis and Potential Impurities: A Comparative Overview
The industrial synthesis of these indene derivatives typically involves multi-step processes. Understanding these pathways is fundamental to predicting and controlling potential impurities.
Synthesis of 5,6-dimethoxy-1-indanone
A common industrial route to 5,6-dimethoxy-1-indanone involves the reaction of 3-chloro-3',4'-dimethoxypropiophenone with an acid, such as sulfuric acid.[2] This intramolecular Friedel-Crafts-type cyclization is an efficient method for large-scale production.
However, this process is not without its challenges. A significant impurity that can arise, particularly with prolonged reaction times or elevated temperatures, is 6-hydroxy-5-methoxy-1-indanone .[2] This impurity is formed through the demethylation of the methoxy group at the 6-position. Its presence can impact the yield and purity of the final product and may carry through to subsequent synthetic steps.
Postulated Synthesis of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene and Anticipated Impurities
While specific industrial synthesis routes for the dimethylated analog are not widely published, a plausible approach would involve a similar Friedel-Crafts cyclization of a suitably substituted precursor, followed by gem-dimethylation at the 1-position. Alternatively, the synthesis could start from a precursor already containing the gem-dimethyl group.
The introduction of the gem-dimethyl group presents a different set of potential impurities. Incomplete methylation would result in the presence of the mono-methylated and the un-methylated starting material. Furthermore, side reactions related to the alkylating agent and reaction conditions could introduce other unforeseen impurities.
The following diagram illustrates a generalized synthetic workflow and the critical points for QC intervention.
Caption: Generalized Synthesis and QC Workflow for Substituted Indenes.
Comparative Analysis of Quality Control Protocols
A robust QC strategy employs a suite of orthogonal analytical techniques to provide a comprehensive understanding of the material's quality. The choice of technique is dictated by the specific properties of the analyte and the potential impurities.
Chromatographic Methods: The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for the separation and quantification of the main component and its impurities.
| Analytical Technique | 5,6-dimethoxy-1-indanone | 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene | Rationale for Comparison |
| HPLC-UV | Excellent for routine purity analysis and assay. The chromophore allows for sensitive UV detection. | Also suitable for purity and assay. The gem-dimethyl group may slightly alter the retention time but the chromophore remains the same. | Both compounds are amenable to reverse-phase HPLC with UV detection, making it a primary tool for QC. |
| GC-MS | Suitable for identifying volatile and semi-volatile impurities. Derivatization may be required for less volatile impurities. | Highly suitable due to the increased volatility imparted by the gem-dimethyl group. Excellent for identifying and quantifying residual solvents and process-related impurities. | The difference in volatility makes GC-MS a more powerful tool for the dimethylated analog, especially for impurity profiling. |
| UPLC-MS | Offers faster analysis times and higher resolution compared to traditional HPLC. Mass detection provides definitive identification of impurities. | Provides rapid and high-resolution separation, with mass detection being crucial for identifying unknown impurities arising from the methylation step. | For both compounds, the coupling of liquid chromatography with mass spectrometry offers a significant advantage in impurity identification and characterization.[3] |
Experimental Protocol: HPLC-UV Purity Determination
This protocol is a general guideline and should be optimized and validated for each specific compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Spectroscopic Methods: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide crucial information about the molecular structure and functional groups, serving as powerful tools for identification and the detection of structural impurities.
| Analytical Technique | 5,6-dimethoxy-1-indanone | 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene | Rationale for Comparison |
| ¹H NMR | Provides a unique spectral fingerprint. Key signals include aromatic protons, methylene protons, and methoxy protons. | The spectrum will be distinguished by a prominent singlet for the two methyl groups at the 1-position. The absence of the benzylic methylene protons seen in the indanone is a key differentiator. | NMR is a primary tool for unambiguous identification and can quantify impurities if their signals are resolved. |
| ¹³C NMR | Shows characteristic signals for the carbonyl carbon, aromatic carbons, and methoxy carbons. | The key difference will be the appearance of a quaternary carbon signal for the C1 position and the signals for the two methyl carbons. | Confirms the carbon skeleton and the presence or absence of key functional groups. |
| FTIR | A strong carbonyl (C=O) stretch around 1700 cm⁻¹ is a defining feature. Also shows C-O stretches for the methoxy groups and aromatic C-H stretches. | The most significant difference will be the absence of the strong carbonyl peak. The spectrum will be dominated by C-H and C-O stretching and bending vibrations. | FTIR is excellent for confirming the presence or absence of the carbonyl group, which is a critical distinction between the two compounds. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Analysis: Identify characteristic peaks and compare them to a reference spectrum.
The following diagram illustrates the relationship between the different analytical techniques in a comprehensive QC strategy.
Caption: Interplay of Analytical Techniques in a Comprehensive QC Strategy.
Conclusion: A Forward-Looking Approach to Quality Control
The industrial production of specialized pharmaceutical intermediates like 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene necessitates a proactive and scientifically rigorous approach to quality control. While direct public data for this specific molecule is scarce, a comparative analysis with its well-understood analog, 5,6-dimethoxy-1-indanone, provides a robust framework for developing effective QC protocols.
The key differentiators in the QC strategy for the dimethylated compound will be a heightened focus on impurities related to the alkylation process and a greater reliance on GC-MS for impurity profiling due to its increased volatility. Spectroscopic methods, particularly NMR and FTIR, will be crucial for unambiguous identification and confirming the absence of the carbonyl-containing starting material.
By implementing a multi-faceted analytical approach that combines chromatographic and spectroscopic techniques, manufacturers can ensure the quality, purity, and consistency of these critical building blocks, ultimately contributing to the development of safe and effective new medicines.
References
- CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents.
-
GLP Pharma Standards. 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | CAS No: 36517-91-6. Available at: [Link]
-
Inxight Drugs. 5,6-DIMETHOXY-1-INDANONE. Available at: [Link]
-
PubMed. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. Available at: [Link]
-
Chinese Journal of Modern Applied Pharmacy. Synthesis of 5,6-dimethoxy-1-indanone. Available at: [Link]
-
QuickCompany. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Available at: [Link]
-
ATSDR. ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. Available at: [Link]
-
Molbase. 5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 2107-69-9. Available at: [Link]
-
Taylor & Francis. Full article: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]
-
ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]
-
PMC. (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]
-
SciELO. A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. Available at: [Link]
-
CRIS. Synthesis of indenes (SI-revision). Available at: [Link]
-
MDPI. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Available at: [Link]
-
Waters. COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Available at: [Link]
-
ResearchGate. NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene | Request PDF. Available at: [Link]
-
MDPI. Comparison of the Greenness Assessment of Chromatographic Methods Used for Analysis of UV Filters in Cosmetic Samples. Available at: [Link]
-
ResearchGate. Evaluation of 1,2-Indanedione and 5,6-Dimethoxy-1,2-Indanedione for the Detection of Latent Fingerprints on Porous Surfaces. Available at: [Link]
Sources
Safety Operating Guide
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene proper disposal procedures
Standard Operating Procedure: Proper Disposal of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a safety sheet—it requires a deep understanding of chemical lifecycles. 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS: 51458-29-8) is a highly specialized substituted indane, frequently utilized as an odorant precursor and a critical building block in palladium-catalyzed intramolecular Heck cross-coupling reactions[1].
Because it is an electron-rich, non-halogenated aromatic compound, its disposal must be managed with precision. This guide provides a self-validating, field-proven methodology for the safe and compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
Part 1: Chemical Profile & The Causality of Segregation
The fundamental rule of organic waste disposal is strict segregation . 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene must be isolated exclusively within the Non-Halogenated Organic Waste stream.
The Causality Behind Segregation: Non-halogenated organics possess clean combustion profiles, allowing waste management facilities to repurpose them via fuel blending for energy recovery. Conversely, introducing even trace amounts of this indane derivative into a halogenated waste container (e.g., one containing dichloromethane) forces the entire mixture to undergo highly specialized, energy-intensive incineration. This is required to prevent the formation of highly toxic dioxins and furans during combustion. Proper segregation prevents cross-contamination, eliminates the risk of toxic byproducts, and drastically reduces laboratory disposal costs[2].
Part 2: Self-Validating Disposal Protocols
To ensure absolute compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards, every step in this disposal workflow is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Phase 1: Point-of-Generation Accumulation (SAA)
Action: Transfer the indane waste into a chemically compatible, high-density polyethylene (HDPE) or glass container located within the line of sight of the generation point (Satellite Accumulation Area). Causality: HDPE and borosilicate glass are inert to non-halogenated aromatic hydrocarbons, preventing solvent degradation and leaching, which ensures container integrity over the accumulation period[3].
-
Validation Check: Before transfer, visually inspect the hazardous waste log attached to the carboy. If any halogenated solvents or aqueous acids are listed, the system is invalidated. You must initiate a new, dedicated non-halogenated waste container.
Phase 2: Volume Control and Vapor Management
Action: Fill the waste container to a strict maximum of 90% capacity. Causality: Organic solvents possess high vapor pressures. Leaving a 10% headspace accommodates thermal expansion and vapor accumulation, preventing pressure buildup and catastrophic container rupture[2].
-
Validation Check: Confirm the liquid meniscus rests below the pre-marked 90% fill line on the carboy exterior. If the line is breached, immediately cap the container and initiate the transfer protocol to the Central Accumulation Area (CAA).
Phase 3: EPA-Compliant Labeling
Action: Affix a standard hazardous waste tag immediately upon the first drop of waste entering the container. Causality: Unlabeled "mystery chemicals" trigger severe EPA RCRA violations and require costly analytical testing before a vendor will accept them for disposal[4].
-
Validation Check: Cross-reference the label against RCRA requirements: It must explicitly state "Hazardous Waste," list the full chemical name (5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene—no abbreviations), and display the appropriate hazard pictograms (Flammable/Health Hazard).
Part 3: Emergency Spill Response Protocol
Action: In the event of a spill, immediately ventilate the area and don appropriate PPE (nitrile gloves, splash goggles, lab coat). Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Causality: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene is a flammable organic compound; using combustible absorbents like sawdust introduces a secondary fire hazard. Inert absorbents safely trap the liquid within their porous matrix without reacting[5].
-
Validation Check: After sweeping the absorbed material into a chemical-resistant bin, use a volatile organic compound (VOC) monitor to verify the surface is fully decontaminated before removing PPE.
Part 4: Quantitative Data & Regulatory Limits
Proper logistical planning requires understanding how your waste interacts with other chemicals and how long it can legally remain on-site.
Table 1: Chemical Waste Segregation Matrix for Indane Derivatives
| Waste Category | Target Destination | Compatibility with Indane Derivative | Downstream Processing |
| Non-Halogenated Organics | Dedicated HDPE/Glass | Highly Compatible | Fuel Blending / Energy Recovery |
| Halogenated Organics | Separate Container | Incompatible (Cross-contamination) | High-Temp Incineration |
| Aqueous Acids/Bases | Separate Container | Incompatible (Phase separation) | Neutralization / Water Treatment |
Table 2: EPA Hazardous Waste Generator Storage Limits [4]
| EPA Generator Status | Monthly Generation Limit | Max CAA Storage Time | SAA Volume Limit |
| Very Small Quantity (VSQG) | < 100 kg | No strict time limit | 55 Gallons |
| Small Quantity (SQG) | 100 kg – 1,000 kg | 180 Days | 55 Gallons |
| Large Quantity (LQG) | > 1,000 kg | 90 Days | 55 Gallons |
Part 5: Disposal Workflow Visualization
The following diagram maps the logical progression of 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene from the point of generation to final disposition.
Fig 1: Lifecycle and disposal workflow for non-halogenated indane chemical waste.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes Journal of the American Chemical Society 1
-
Management of Waste - Prudent Practices in the Laboratory NCBI Bookshelf - National Institutes of Health 5
-
How to Dispose of Chemical Waste in a Lab Correctly GAIACA Environmental2
-
Laboratory Waste Management: The New Regulations Medical Laboratory Management4
-
Managing Hazardous Chemical Waste in the Lab Lab Manager 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. medlabmag.com [medlabmag.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene
This guide provides immediate, actionable safety and logistical protocols for handling 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (CAS 51458-29-8).[1][2] Due to the specialized nature of this intermediate, specific standardized safety data is limited; therefore, this guide adopts a Precautionary "High-Hazard" Approach , utilizing read-across data from structural analogs (e.g., 5,6-dimethoxy-1-indanone) to ensure maximum personnel protection.[1][2]
CAS Number: 51458-29-8 Synonyms: 5,6-Dimethoxy-1,1-dimethylindane; 1,1-Dimethyl-5,6-dimethoxyindane Physical State: Colorless to pale yellow oil/liquid (at room temperature) Primary Hazard Class (Derived): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation - Potential)[1][2]
Part 1: Risk Assessment & Hazard Identification
Core Directive: Treat this compound as a potent organic irritant with potential for systemic toxicity.[2] As a lipophilic oil, it can readily penetrate unprotected skin.[2]
| Hazard Category | GHS Classification (Estimated) | Critical Risk |
| Health | Skin Irrit. 2 / Eye Irrit.[1][2] 2A | Direct contact causes inflammation and potential corneal damage.[1] |
| Respiratory | STOT SE 3 (Respiratory) | Inhalation of aerosols/vapors may cause severe upper respiratory tract irritation.[2] |
| Systemic | Acute Tox. 4 (Oral) | Harmful if swallowed.[2][3][4] Potential central nervous system (CNS) effects typical of indane derivatives. |
| Reactivity | Combustible Liquid | Can form peroxides upon prolonged exposure to air/light (benzylic ether structure).[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Trust Protocol: The following PPE standards are non-negotiable for any manipulation of >10 mg of substance.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2.[2] Outer: Nitrile (0.11 mm) or Viton (for spills) | Permeation Defense: Lipophilic oils degrade latex rapidly.[2] Double nitrile provides >480 min breakthrough time for incidental contact.[1] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.[2]1) | Vapor Seal: Standard safety glasses are insufficient against liquid splashes or migrating vapors of volatile oils.[2] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary Control: Engineering controls are superior to respirators.[2] If hood unavailable: Half-mask w/ OV/P95 cartridges .[1][2] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Splash Guard: A chemically resistant apron (Tyvek or PVC) prevents oil saturation of clothing in case of spills.[2] |
Part 3: Operational Protocols
3.1 Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon/Nitrogen) blanket is mandatory.[2] The electron-rich dimethoxy ring and benzylic positions are susceptible to oxidative degradation.[1][2]
-
Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation and leaching.[1][2]
3.2 Handling & Transfer Workflow
Objective: Minimize aerosol generation and surface contamination.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (hydrolysis risk).
-
Weighing/Transfer:
-
Solubilization: Highly soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.[2] Insoluble in water.[1]
3.3 Spill Response Strategy
Immediate Action: Evacuate immediate area if >5 mL is spilled.
-
Isolate: Mark the zone.[2] Ensure ventilation is active.[1][5][6][7]
-
Absorb: Use Vermiculite or Sand .[2] Do not use paper towels (combustible surface area increase).[2]
-
Decontaminate: Scrub surface with 10% detergent solution followed by an ethanol wipe.[2] The oil is hydrophobic; water alone will spread the contamination.[1]
-
Disposal: Collect absorbent in a sealed hazardous waste bag labeled "Organic Solid Waste - Toxic."
Part 4: Synthesis & Handling Logic Visualization
The following diagram illustrates the logical flow for handling this sensitive intermediate, emphasizing the "Chain of Custody" from storage to reaction.
Caption: Operational workflow ensuring compound integrity and operator safety during transfer.
Part 5: Disposal Strategy
Waste Categorization:
-
Category: Organic Solvent Waste (Non-Halogenated, unless mixed with DCM).[2]
-
Protocol:
-
Dissolve waste oil in a minimal amount of Acetone or Ethanol.[1]
-
Transfer to the Organic Waste Container .
-
Do not dispose of down the drain. This compound is potentially toxic to aquatic life (Chronic Aquatic Tox 2 estimated).[2]
-
Rinse all glassware with Acetone before washing with soap and water.[1]
-
References
-
National Institutes of Health (PubChem). (2025).[2] 5,6-Dimethoxy-1-indanone (Analog) Compound Summary. Retrieved from [Link][1][2]
-
Google Patents. (1998).[2] WO1998007702A1 - Diamide compounds and drugs containing the same.[1][2] Retrieved from [1][2]
-
J-Stage. (1973).[1][2] Reaction of 3-methyl-3-butenyl diphenyl phosphate... to give 1,1-dimethyl-5,6-dimethoxyindane. Retrieved from [Link][1][2]
Sources
- 1. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-Dimethoxy-1-indanone (CAS 2107-69-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. pccomposites.com [pccomposites.com]
- 6. plasmaterials.com [plasmaterials.com]
- 7. hse.gov.uk [hse.gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
